molecular formula C7H14 B14743355 Butylcyclopropane CAS No. 930-57-4

Butylcyclopropane

Número de catálogo: B14743355
Número CAS: 930-57-4
Peso molecular: 98.19 g/mol
Clave InChI: SXZVSSJONMPJMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butylcyclopropane is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

930-57-4

Fórmula molecular

C7H14

Peso molecular

98.19 g/mol

Nombre IUPAC

butylcyclopropane

InChI

InChI=1S/C7H14/c1-2-3-4-7-5-6-7/h7H,2-6H2,1H3

Clave InChI

SXZVSSJONMPJMN-UHFFFAOYSA-N

SMILES canónico

CCCCC1CC1

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcyclopropane, a cycloalkane hydrocarbon, is a molecule of interest in various fields of chemical research due to its unique structural and electronic properties conferred by the strained cyclopropyl (B3062369) ring. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and a detailed examination of a common synthetic route and characterization methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Core Properties of this compound

The fundamental properties of this compound (also known as 1-cyclopropylbutane) are summarized in the tables below, providing a ready reference for its key physicochemical and spectroscopic characteristics.

General and Physical Properties

This table outlines the primary identifiers and physical constants of this compound.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 1-Cyclopropylbutane, n-Butylcyclopropane[2][3]
CAS Number 930-57-4[1][2]
Molecular Formula C₇H₁₄[1][2][4]
Molecular Weight 98.19 g/mol [1][4][5]
Appearance Not specified, likely a colorless liquid
Density 0.7285 g/cm³[5][6]
Boiling Point 99.1 - 99.5 °C at 760 mmHg[2][6]
Melting Point -124.7 °C[2][5][6]
Refractive Index 1.436[3]
Vapor Pressure 44.7 mmHg at 25°C[2]
LogP (Octanol/Water Partition Coefficient) 3.5[5]
Spectroscopic Data

The following table summarizes key spectroscopic information for the identification and characterization of this compound.

Spectroscopic TechniqueKey Information and Data Source(s)
¹³C Nuclear Magnetic Resonance (NMR) Spectra available.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Mass spectra available in the NIST Mass Spectrometry Data Center.[1][7]
Infrared (IR) Spectroscopy Vapor phase IR spectra available.[1]

Synthesis of this compound

A common and effective method for the synthesis of alkyl-substituted cyclopropanes is the Simmons-Smith reaction. This reaction involves the use of an organozinc carbenoid to convert an alkene into a cyclopropane (B1198618).[8][9]

Simmons-Smith Reaction for this compound Synthesis

The synthesis of this compound can be achieved by the reaction of 1-hexene (B165129) with diiodomethane (B129776) and a zinc-copper couple.

Reaction Scheme:

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound via the Simmons-Smith reaction.

Materials:

  • 1-Hexene

  • Diiodomethane (CH₂I₂)

  • Zinc dust (Zn)

  • Copper(I) chloride (CuCl) or Copper(II) acetate (B1210297)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add zinc dust (1.2 eq) and a small amount of copper(I) chloride or copper(II) acetate (0.05 eq). Heat the flask gently under vacuum and then cool to room temperature under an inert atmosphere. This process activates the zinc.

  • Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple.

  • Addition of Reagents: To the stirred suspension, add a solution of 1-hexene (1.0 eq) in anhydrous diethyl ether via a dropping funnel. Subsequently, add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture. The disappearance of the 1-hexene peak and the appearance of the this compound peak will indicate the reaction's progression.

  • Work-up: Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Objective: To determine the proton environment in the this compound molecule.

  • Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Signals: The spectrum is expected to show characteristic signals for the butyl chain protons (methyl, methylene (B1212753) groups) and the cyclopropyl protons, which typically appear at unusually high field (upfield) due to the ring strain.

¹³C NMR Spectroscopy:

  • Objective: To identify the number of unique carbon environments.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Expected Signals: The spectrum will show distinct peaks for each carbon atom in the butyl group and the cyclopropane ring. The cyclopropyl carbons will also exhibit characteristic upfield shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., diethyl ether or hexane).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The temperature program should be optimized to achieve good separation of any potential impurities.

  • MS Analysis: The eluting compounds are introduced into the mass spectrometer. The resulting mass spectrum of the main peak should correspond to this compound, showing a molecular ion peak (M⁺) at m/z = 98 and a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or from a vapor phase sample.

  • Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Expected Absorptions: The spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes. The cyclopropyl group will show specific C-H stretching vibrations at slightly higher wavenumbers (around 3100-3000 cm⁻¹) compared to the butyl chain, and characteristic ring deformation bands.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Butylcyclopropane_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 1-Hexene + Diiodomethane + Zn(Cu) reaction Simmons-Smith Reaction reagents->reaction React workup Quenching & Extraction reaction->workup Process purification Fractional Distillation workup->purification Isolate nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr gcms GC-MS Analysis purification->gcms ir IR Spectroscopy purification->ir final_product Pure this compound nmr->final_product gcms->final_product ir->final_product

Synthesis and Characterization Workflow for this compound.

Safety and Handling

This compound is a flammable hydrocarbon. Appropriate safety precautions should be taken during its handling and synthesis. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and all reagents used in its synthesis.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound, including its physicochemical characteristics and spectroscopic data. A plausible and detailed experimental protocol for its synthesis via the Simmons-Smith reaction has been outlined, along with standard procedures for its characterization using modern analytical techniques. This comprehensive information serves as a valuable resource for researchers and professionals working with this and similar cycloalkane structures, facilitating its synthesis, identification, and application in further research and development endeavors.

References

An In-depth Technical Guide to Butylcyclopropane (CAS 930-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butylcyclopropane (CAS 930-57-4), a simple alkyl-substituted cyclopropane (B1198618). The document details its chemical and physical properties, spectroscopic data, and established synthesis methodologies. Furthermore, it explores the broader significance of the cyclopropane moiety in medicinal chemistry, highlighting its role in enhancing the pharmacological profiles of drug candidates. While specific biological activities of this compound are not extensively documented, this guide discusses the diverse bioactivities associated with more complex cyclopropane-containing molecules, providing a context for its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic hydrocarbon odor. Its fundamental properties are summarized in the tables below, compiled from various sources.[1][2][3][4][5]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 930-57-4[1][2][3][4][5]
Molecular Formula C₇H₁₄[1][2][3][4][5]
Molecular Weight 98.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-Cyclopropylbutane, Butane, 1-cyclopropyl-[1][2][3][4][5]
Appearance Colorless liquidInferred
Melting Point -124.7 °C
Boiling Point 99.5 °C
Density 0.7285 g/cm³
Table 2: Chromatographic and Spectroscopic Data of this compound
Data TypeKey InformationSource(s)
Kovats Retention Index 712, 714 (non-polar column)[1][5]
Mass Spectrum (GC-MS) Major peaks (m/z): 41, 55, 42[1]
¹³C NMR Data available in spectral databases[1][6][7][8]
IR Spectrum Vapor phase spectrum available[1][6][9][10]
¹H NMR Characteristic signals for cyclopropyl (B3062369) protons (~0.22 ppm) and butyl chain[11][12][13]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established cyclopropanation methods. The Simmons-Smith reaction is a widely used and reliable method for the cyclopropanation of alkenes.

Simmons-Smith Cyclopropanation of 1-Hexene (B165129)

This method involves the reaction of 1-hexene with a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple.

Experimental Protocol:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (2 equivalents) and a small amount of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add a solution of diiodomethane (1.5 equivalents) in diethyl ether dropwise at a rate that maintains a gentle reflux.

  • Cyclopropanation: After the addition of diiodomethane is complete, add 1-hexene (1 equivalent) to the reaction mixture. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by gas chromatography.

  • Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure this compound.

G Simmons-Smith Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 1-Hexene 1-Hexene Reaction Reaction 1-Hexene->Reaction Diiodomethane Diiodomethane Diiodomethane->Reaction Zn-Cu Couple Zn-Cu Couple Zn-Cu Couple->Reaction Work-up Work-up Reaction->Work-up Quenching & Extraction Purification Purification Work-up->Purification Fractional Distillation This compound This compound Purification->this compound

A simplified workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the strained three-membered ring.[14] The C-C bonds within the cyclopropane ring are weaker than those in acyclic alkanes, making the ring susceptible to opening under certain conditions, such as hydrogenation at elevated temperatures and pressures or reaction with strong electrophiles.[15] The butyl group is a typical alkyl substituent and undergoes reactions characteristic of alkanes, such as free-radical halogenation, although the cyclopropyl group can influence the regioselectivity of these reactions.

Role in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, the cyclopropane motif is a highly valuable structural element in medicinal chemistry.[16][17][18][19] Its incorporation into drug candidates can significantly enhance their pharmacological properties.

Key Advantages of the Cyclopropane Moiety:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[16]

  • Improved Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, which can increase the half-life of a drug and reduce the required dosing frequency.[16][17]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane group can alter a molecule's lipophilicity, solubility, and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Reduced Off-Target Effects: By constraining the conformation of a molecule, the cyclopropane ring can improve its selectivity for the intended target, thereby minimizing off-target interactions and potential side effects.[17]

G Role of Cyclopropane in Drug Design cluster_properties Pharmacological Enhancements Cyclopropane_Moiety Cyclopropane Moiety Potency Potency Cyclopropane_Moiety->Potency Conformational Rigidity Metabolic_Stability Metabolic Stability Cyclopropane_Moiety->Metabolic_Stability Resistance to Degradation ADME_Profile Favorable ADME Cyclopropane_Moiety->ADME_Profile Modulates Physicochemical Properties Selectivity Selectivity Cyclopropane_Moiety->Selectivity Reduces Off-Target Binding

Contributions of the cyclopropane ring to drug properties.

Biological Activity of Cyclopropane-Containing Compounds

A wide range of natural and synthetic compounds containing the cyclopropane ring exhibit significant biological activities.[20][21][22][23] These activities span various therapeutic areas, including:

  • Antimicrobial and Antiviral: Many natural products with cyclopropane units have demonstrated potent activity against bacteria, fungi, and viruses.[20][22]

  • Anticancer: The conformational constraint imparted by the cyclopropane ring has been exploited in the design of novel anticancer agents.

  • Enzyme Inhibition: Cyclopropane-containing molecules can act as specific inhibitors of various enzymes, making them valuable tools for studying biological pathways and as potential therapeutic agents.[20][22]

While there is a lack of specific data on the biological effects of this compound, its structural simplicity makes it an interesting starting point for the synthesis of more complex and potentially bioactive molecules.

Conclusion

This compound (CAS 930-57-4) is a well-characterized small molecule with a rich chemistry centered around its strained cyclopropane ring. While its direct applications are not extensively reported, it serves as a valuable model compound for understanding the properties and reactivity of alkyl-substituted cyclopropanes. The broader importance of the cyclopropane moiety in drug discovery is undeniable, and the synthesis and study of simple derivatives like this compound provide a fundamental basis for the development of novel therapeutics with improved pharmacological profiles. This guide has summarized the key technical information on this compound, providing a solid foundation for researchers and scientists working in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of Butylcyclopropane from 1-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of butylcyclopropane from 1-hexene (B165129), a transformation of significant interest in the construction of molecular frameworks relevant to pharmaceutical and materials science. The primary focus is on the Simmons-Smith reaction and its highly efficient Furukawa modification, which represent the most reliable and stereospecific methods for this cyclopropanation. This document details the underlying reaction mechanisms, provides explicit experimental protocols, and summarizes key quantitative data to facilitate reproducible and optimized synthetic outcomes. Alternative synthetic strategies are also briefly discussed.

Introduction

The cyclopropane (B1198618) motif is a prevalent structural feature in a wide array of bioactive natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics, including enhanced metabolic stability and binding affinity. The synthesis of specifically substituted cyclopropanes, such as this compound, is therefore a critical endeavor in medicinal chemistry and drug development. This guide focuses on the efficient conversion of the readily available starting material, 1-hexene, to the target molecule, this compound.

Core Synthetic Strategy: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, offering a stereospecific method for the addition of a methylene (B1212753) group across a double bond.[1][2] The reaction typically involves an organozinc carbenoid, which is generated in situ and reacts with an alkene in a concerted fashion.[2][3] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Reaction Mechanism

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane (B129776) and a zinc-copper couple.[4] This carbenoid then attacks the alkene in a "butterfly" transition state, delivering the methylene group to form the cyclopropane ring and releasing zinc iodide as a byproduct.[5]

A significant advancement in this methodology is the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple.[1][6] This modification often leads to higher yields, better reproducibility, and milder reaction conditions, making it the preferred method for the cyclopropanation of unfunctionalized alkenes like 1-hexene.[1] The reactive species in the Furukawa modification is believed to be (iodomethyl)zinc ethoxide or a related species.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Simmons-Smith cyclopropanation of terminal alkenes. While specific yield data for the reaction of 1-hexene is not extensively reported in the literature, the yields for analogous terminal alkenes are generally good to excellent, particularly with the Furukawa modification.

AlkeneReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-OcteneEt₂Zn, CH₂I₂Dichloromethane (B109758)0 to rt1285-95Adapted from[7]
Cinnamyl alcoholCH₂I₂, Et₂ZnCH₂Cl₂0163[8]
Substituted alkeneCH₂I₂, Et₂ZnTolueneNot specifiedNot specified95[8]
Benzyl-protected alkeneCH₂I₂, Zn/Cu1,2-dichloroethane400.2594[9]

Table 1: Representative Yields for Simmons-Smith Cyclopropanation Reactions.

ParameterValue
Molecular Formula of this compoundC₇H₁₄
Molecular Weight of this compound98.19 g/mol
Boiling Point of this compound~97-99 °C
Density of this compound~0.73 g/mL

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 1-hexene via the Furukawa-modified Simmons-Smith reaction.

Materials and Equipment
  • 1-Hexene (≥99%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (≥99%, stabilized with copper)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Detailed Experimental Procedure (Furukawa Modification)

Caution: Diethylzinc is pyrophoric and reacts violently with water and air. Diiodomethane is toxic and should be handled in a well-ventilated fume hood. All manipulations involving diethylzinc must be performed under a strict inert atmosphere.

  • Reaction Setup: To a flame-dried, two-necked 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-hexene (5.00 g, 59.4 mmol, 1.0 equiv) and 30 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. While stirring, slowly add diethylzinc (71.3 mL of a 1.0 M solution in hexanes, 71.3 mmol, 1.2 equiv) dropwise via a syringe over 20 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.

  • Following this, add diiodomethane (18.9 g, 70.7 mmol, 1.2 equiv) dropwise via a syringe over 30 minutes. A white precipitate may form during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low pressure.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 97-99 °C to obtain pure this compound. Alternatively, the product can be purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent.

Visualizations

Reaction Pathway

Simmons_Smith_Pathway cluster_reagents Reagent Formation cluster_reaction Cyclopropanation Et2Zn Diethylzinc (Et₂Zn) Carbenoid Zinc Carbenoid (IZnCH₂I or EtZnCH₂I) Et2Zn->Carbenoid CH2I2 Diiodomethane (CH₂I₂) CH2I2->Carbenoid TS Butterfly Transition State Carbenoid->TS 1_Hexene 1-Hexene 1_Hexene->TS This compound This compound TS->this compound ZnI2 Zinc Iodide (ZnI₂) Byproduct TS->ZnI2

Caption: Furukawa-modified Simmons-Smith reaction pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 1-Hexene in Anhydrous CH₂Cl₂ under N₂ Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Reagent_Addition_1 Slow Addition of Diethylzinc Cooling->Reagent_Addition_1 Reagent_Addition_2 Slow Addition of Diiodomethane Reagent_Addition_1->Reagent_Addition_2 Reaction Stir at Room Temperature (12-18h) Reagent_Addition_2->Reaction Workup Aqueous Work-up: Quench with NH₄Cl, Wash with NaHCO₃ and Brine Reaction->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification: Fractional Distillation or Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Simmons-Smith reaction is the most direct and widely used method for the cyclopropanation of simple alkenes, other methods for synthesizing cyclopropanes exist. These include:

  • Diazoalkane-based methods: The reaction of diazomethane (B1218177) with alkenes, often catalyzed by transition metals like copper or palladium, can also yield cyclopropanes.[2] However, the highly toxic and explosive nature of diazomethane makes this method less favorable for routine laboratory synthesis.[2]

  • Intramolecular cyclization: 1,3-dihalides can undergo intramolecular Wurtz-type coupling in the presence of a reducing metal to form cyclopropanes. This approach, however, is not directly applicable to the synthesis of this compound from 1-hexene.

  • Transition Metal-Catalyzed Cyclopropanation: Catalytic systems based on iron, cobalt, and rhodium have been developed for cyclopropanation reactions, often using diazo compounds as carbene precursors.[10]

For the specific transformation of 1-hexene to this compound, the Simmons-Smith reaction, particularly the Furukawa modification, remains the most practical and efficient choice.

Conclusion

The synthesis of this compound from 1-hexene is most effectively achieved through the Furukawa-modified Simmons-Smith reaction. This method offers high yields, excellent stereospecificity, and operational simplicity, making it a valuable tool for researchers in drug discovery and development. The detailed experimental protocol and supporting data provided in this guide are intended to enable the successful and reproducible synthesis of this important cyclopropane derivative. Careful attention to the handling of pyrophoric and toxic reagents is paramount for the safe execution of this procedure.

References

The Enduring Allure of the Three-Membered Ring: A Technical Guide to the Discovery and History of Alkylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a seemingly simple tripartite arrangement of carbon atoms, has captivated and challenged chemists for over a century. Its inherent ring strain, a consequence of compressed 60° bond angles, imparts a unique reactivity profile that has been both a synthetic hurdle and a gateway to novel molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of alkylcyclopropanes, from their initial serendipitous synthesis to their current status as prized motifs in medicinal chemistry and materials science. We will delve into the foundational synthetic methodologies, present key experimental protocols, and summarize the quantitative data that underscore the distinctive properties of these fascinating molecules.

A Strained Beginning: The Discovery and Early History

The story of cyclopropane begins in the late 19th century, a period of fervent discovery in organic chemistry.

The First Synthesis: An Intramolecular Wurtz Reaction

In 1881, the Austrian chemist August Freund reported the first synthesis of the parent cyclopropane molecule. His method involved the treatment of 1,3-dibromopropane (B121459) with sodium metal, inducing an intramolecular Wurtz reaction that forced the formation of the three-membered ring.[1][2][3] This seminal discovery marked the birth of cyclopropane chemistry. A few years later, in 1887, Gustavson improved upon Freund's method by using the less reactive zinc metal in place of sodium, which led to higher yields of the desired cyclopropane.[4]

Early Theoretical Insights: Baeyer's Strain Theory

The unusual reactivity of cyclopropane was initially explained by Adolf von Baeyer's "strain theory" in 1885. Baeyer postulated that the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° created a significant amount of "angle strain," rendering the molecule inherently unstable and prone to ring-opening reactions. While this theory provided a useful early framework, modern orbital hybridization models offer a more nuanced understanding of the bonding in cyclopropanes, describing the C-C bonds as "bent" or "banana" bonds with significant p-character.

The Synthetic Arsenal: Methods for Constructing the Cyclopropane Ring

The initial intramolecular cyclization methods have been largely superseded by more versatile and efficient strategies. The following sections detail the key synthetic protocols that have become the workhorses of cyclopropane synthesis.

Intramolecular Wurtz-Type Cyclization (Freund/Gustavson Synthesis)

This historical method, while not as widely used today, is important for its foundational role.

Experimental Protocol: Gustavson's Synthesis of Cyclopropane

  • Reactants: 1,3-dibromopropane, zinc dust, sodium iodide (catalyst).

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of zinc dust and a catalytic amount of sodium iodide is suspended in ethanol.

    • 1,3-dibromopropane is added to the stirred suspension.

    • The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the consumption of the starting material.

    • Upon completion, the gaseous cyclopropane is collected. For higher boiling alkylcyclopropanes, a standard aqueous workup followed by distillation would be employed.

Yields for this reaction are variable but can be improved with the use of zinc instead of sodium.[5]

The Simmons-Smith Reaction

Developed in 1958 by Howard E. Simmons and Ronald D. Smith, this reaction has become a cornerstone of cyclopropane synthesis. It involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple.[6]

Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene

  • Reactants: Alkene, diiodomethane (CH₂I₂), zinc-copper couple (or diethylzinc).

  • Solvent: Anhydrous diethyl ether or dichloromethane.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), the zinc-copper couple is placed in a dry flask containing the anhydrous solvent.

    • A solution of diiodomethane in the same solvent is added, and the mixture is stirred to form the organozinc carbenoid.

    • The alkene is then added to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating until the starting alkene is consumed (monitored by TLC or GC).

    • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

    • The crude product is purified by distillation or column chromatography.

This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

The Corey-Chaykovsky Reaction

Discovered in the early 1960s by E.J. Corey and Michael Chaykovsky, this reaction provides a powerful method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones and esters. The reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide.[7]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

  • Reactants: α,β-Unsaturated ketone, trimethylsulfoxonium (B8643921) iodide, sodium hydride.

  • Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Under an inert atmosphere, sodium hydride is washed with an anhydrous solvent (e.g., hexanes) to remove mineral oil and then suspended in anhydrous DMSO.

    • Trimethylsulfoxonium iodide is added portion-wise to the suspension at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

    • The α,β-unsaturated ketone, dissolved in a suitable solvent like THF, is added dropwise to the ylide solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Quantitative Data on Alkylcyclopropanes

The unique structure of the cyclopropane ring leads to distinct physical and chemical properties. The following tables summarize key quantitative data for a selection of alkylcyclopropanes and compare the efficacy of different synthetic approaches.

Physical Properties of Simple Alkylcyclopropanes
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
CyclopropaneC₃H₆42.08-32.9[4]-128[4]0.001879 (gas at 0°C)[4]
MethylcyclopropaneC₄H₈56.110.7-177.30.691
Ethylcyclopropane (B72622)C₅H₁₀70.1336[8]-149[8]0.677[8]
PropylcyclopropaneC₆H₁₂84.1669[9][10]-127.1[9]0.712[10]
ButylcyclopropaneC₇H₁₄98.1999.1[1]-124.7[1]0.792[1]
Comparative Yields of Cyclopropanation Reactions
Alkene SubstrateSimmons-Smith Reaction Yield (%)Corey-Chaykovsky Reaction Yield (%)Notes
Styrene72[6]85[6]Corey-Chaykovsky is generally more efficient for electron-deficient alkenes.
1-Octene55[6]75[6]Yields can be highly dependent on reaction conditions.
Cyclohexene85[6]80[6]Both methods are effective for simple cyclic alkenes.
(E)-ChalconeN/A92[6]The Corey-Chaykovsky reaction is well-suited for α,β-unsaturated ketones.

N/A: Not applicable or not a typical substrate for this reaction.

Biological Significance and Applications

Alkylcyclopropanes are not merely chemical curiosities; they are found in a variety of natural products and have been incorporated into numerous pharmaceuticals due to their unique conformational properties and metabolic stability.

Naturally Occurring Alkylcyclopropanes: Cyclopropane Fatty Acids (CFAs)

Cyclopropane fatty acids are found in the cell membranes of many bacteria and some plants. They are biosynthesized from unsaturated fatty acids by the enzyme cyclopropane fatty acid (CFA) synthase, which transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond.[4]

Biosynthesis of Cyclopropane Fatty Acids

The biosynthesis of CFAs is a critical process for the adaptation of certain bacteria to environmental stress. The introduction of the cyclopropane ring alters the fluidity and stability of the cell membrane.

CFA_Biosynthesis UFA Unsaturated Fatty Acyl Chain (in phospholipid) CFA_Synthase CFA Synthase UFA->CFA_Synthase SAM S-Adenosyl-L-methionine (SAM) SAM->CFA_Synthase Intermediate Carbocation Intermediate CFA_Synthase->Intermediate Methylene transfer SAH S-Adenosyl-L-homocysteine (SAH) CFA_Synthase->SAH CFA Cyclopropane Fatty Acyl Chain (in phospholipid) Intermediate->CFA Ring closure

Biosynthesis of a cyclopropane fatty acid.
Cyclopropane-Containing Pharmaceuticals

The rigid nature of the cyclopropane ring makes it a valuable "conformational lock" in drug design, helping to pre-organize a molecule into its bioactive conformation and thereby improve its potency and selectivity.

Table of Cyclopropane-Containing Enzyme Inhibitors

CompoundTarget EnzymeBiological ActivityIC₅₀ / Kᵢ Value
TranylcypromineMonoamine Oxidase (MAO)AntidepressantKᵢ = 32 µM (for CYP2C19)[11]
cis-N-benzyl-2-methoxycyclopropylamineMAO-BMAO-B InhibitorIC₅₀ = 5 nM[12]
Cyclopropane-based Protease InhibitorsSARS-CoV-2 3CL ProteaseAntiviralIC₅₀ = 0.05 - 2.56 µM[13][14]
ALK Inhibitor (e.g., compound 9)Anaplastic Lymphoma Kinase (ALK)AnticancerIC₅₀ = 0.029 µM[15]

Conclusion and Future Outlook

From its discovery as a product of an intramolecular coupling reaction to its current status as a key structural motif in modern drug discovery, the journey of the alkylcyclopropane is a testament to the relentless curiosity and ingenuity of chemists. The development of powerful synthetic methods has transformed these strained rings from mere curiosities into readily accessible building blocks. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the unique properties of the cyclopropane ring will undoubtedly continue to inspire the design and synthesis of novel molecules with profound impacts on science and medicine.

Experimental Workflows

The following diagram illustrates a general workflow for a typical cyclopropanation reaction in a research laboratory setting.

Exp_Workflow start Start reagents Prepare Reactants (Alkene, Cyclopropanating Agent) start->reagents setup Set up Reaction (Inert atmosphere, solvent) reagents->setup reaction Run Reaction (Stirring, temperature control) setup->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete workup Aqueous Workup (Extraction, washing) quench->workup purification Purification (Chromatography, distillation) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

A general experimental workflow for a cyclopropanation reaction.

References

An In-depth Technical Guide to the Spectroscopic Data of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butylcyclopropane, a saturated hydrocarbon with a unique three-membered ring structure. Understanding the spectral characteristics of such molecules is fundamental in various fields, including organic synthesis, medicinal chemistry, and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside general experimental protocols and visualizations to aid in the interpretation and application of this information.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data that has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR):

¹³C NMR (Carbon-13 NMR):

Publicly available ¹³C NMR data for this compound is limited. Data for similar structures, such as tert-butylcyclopropane, has been reported.[1] For this compound, distinct signals are expected for each of the carbon atoms in the butyl chain and the cyclopropane (B1198618) ring. The carbon atoms of the cyclopropane ring typically appear at relatively low chemical shift values.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations.

Vapor Phase IR Data:

A vapor phase IR spectrum for this compound is available in public databases.[2] While a detailed peak list is not provided, the spectrum is expected to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of alkanes. Additionally, vibrations associated with the cyclopropyl (B3062369) C-H bonds may be observed at slightly higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

GC-MS Data:

The mass spectrum of this compound is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3] The molecular ion peak ([M]⁺) for alkanes is often of low abundance. The fragmentation pattern is a key identifier. The top three mass-to-charge ratio (m/z) peaks observed for this compound are 41, 55, and 42.[2]

Table 1: Summary of Key Mass Spectrometry Data for this compound

m/zPutative FragmentRelative Abundance
98[C₇H₁₄]⁺ (Molecular Ion)Low
55[C₄H₇]⁺High
41[C₃H₅]⁺ (Allyl cation)Base Peak
42[C₃H₆]⁺High

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data for this compound are not explicitly published. However, general methodologies for these techniques are well-established.

NMR Spectroscopy (General Protocol)

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and a small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy (General Protocol)

Vapor-phase IR spectra are obtained by introducing the gaseous sample into an IR gas cell. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (e.g., this compound) Preparation Dissolution / Dilution Sample->Preparation NMR_acq NMR Spectrometer Preparation->NMR_acq IR_acq IR Spectrometer Preparation->IR_acq MS_acq GC-MS System Preparation->MS_acq NMR_data NMR Spectra (¹H, ¹³C) NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for spectroscopic analysis.

Complementary Nature of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of a molecule.

Spectroscopic_Complementarity Complementary Information from Spectroscopic Methods cluster_techniques Spectroscopic Techniques Molecule This compound Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec. Molecule->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups Vibrational Modes IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info

Caption: Complementary nature of spectroscopic techniques.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of detailed experimental and computational data specifically for butylcyclopropane in the public domain, this guide will focus on the foundational principles of its molecular structure and bonding, drawing parallels from studies on cyclopropane (B1198618) and other alkyl-substituted cyclopropanes. While specific quantitative data for this compound is not available, this guide will provide a framework for understanding its expected structural characteristics.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₇H₁₄.[1][2] It consists of a three-membered cyclopropane ring bonded to a butyl group. The unique electronic structure of the cyclopropane ring, characterized by significant ring strain, imparts distinct physical and chemical properties to the molecule. This guide provides a technical overview of the molecular structure, bonding, and conformational possibilities of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The core of this compound's structure is the cyclopropane ring. This ring is inherently strained due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°.

The Cyclopropane Ring

The carbon atoms in the cyclopropane ring are sp³ hybridized. However, the geometric constraint of the three-membered ring forces the C-C-C bond angles to be approximately 60°. This severe angle strain leads to a unique bonding picture, often described by the Walsh or Coulson-Moffitt models. In these models, the carbon-carbon bonds are not formed by the direct overlap of sp³ hybrid orbitals. Instead, they are "bent" or "banana" bonds, resulting from the overlap of orbitals with higher p-character pointing away from the internuclear axis. This arrangement results in weaker C-C bonds compared to those in acyclic alkanes, making the cyclopropane ring susceptible to ring-opening reactions.

The C-H bonds in the cyclopropane moiety are directed outwards from the ring. Spectroscopic data for related compounds suggest that the C-H bond lengths are typical for alkanes.

The Butyl Substituent

The butyl group attached to the cyclopropane ring is a saturated alkyl chain. The carbon atoms in the butyl group exhibit standard sp³ hybridization with bond angles close to the tetrahedral ideal. The bonding within the butyl chain consists of typical single covalent bonds.

The Cyclopropyl-Butyl Bond

The bond connecting the butyl group to the cyclopropane ring is a single C-C bond. The nature of this bond will be influenced by the electronic character of the cyclopropane ring. The high p-character of the C-C bonds within the ring can affect the properties of the exocyclic C-C bond.

Conformational Analysis

The flexibility of the butyl chain allows for multiple conformational isomers of this compound. The rotation around the C-C single bonds of the butyl group gives rise to different spatial arrangements of the atoms.

The primary source of conformational isomerism in this compound arises from the rotation around the bond connecting the butyl group to the cyclopropane ring and the subsequent C-C bonds within the butyl chain. Different staggered and eclipsed conformations will have varying energies due to steric and torsional strain.

A logical workflow for determining the conformational landscape of this compound would involve computational chemistry methods.

G cluster_0 Computational Workflow A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (e.g., DFT, ab initio) B->C D Frequency Calculation and Thermodynamic Analysis C->D E Identification of Low-Energy Conformers D->E

Caption: A typical workflow for the computational analysis of this compound conformers.

Spectroscopic Properties

While a detailed analysis of the spectra for this compound is not available, the expected characteristic spectroscopic features can be inferred.

  • ¹H NMR Spectroscopy: The protons on the cyclopropane ring would appear in the upfield region of the spectrum (typically 0.2-1.0 ppm) due to the ring current effect. The protons of the butyl group would exhibit chemical shifts and splitting patterns characteristic of an n-butyl chain.

  • ¹³C NMR Spectroscopy: The carbon atoms of the cyclopropane ring would also be shifted upfield compared to acyclic alkanes. The carbons of the butyl group would show typical alkane chemical shifts.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations. A characteristic feature would be the C-H stretching vibrations of the cyclopropane ring, which typically appear at higher wavenumbers (around 3050-3100 cm⁻¹) than those of the alkyl chain.

Experimental Protocols

Determining the precise molecular structure of this compound would require advanced experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of small molecules in the gas phase, providing information on bond lengths, bond angles, and torsional angles.

G cluster_0 Gas-Phase Electron Diffraction Workflow A Sample Volatilization B Electron Beam Interaction A->B C Scattering Pattern Detection B->C D Data Reduction and Analysis C->D E Molecular Structure Refinement D->E

Caption: A simplified workflow for a gas-phase electron diffraction experiment.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. This technique can provide highly accurate rotational constants, from which precise molecular geometries can be derived, especially for polar molecules. Although this compound has a very small dipole moment, its rotational spectrum could potentially be studied.

Data Summary

Conclusion

The molecular structure and bonding of this compound are dictated by the interplay between the strained three-membered cyclopropane ring and the flexible butyl chain. While a complete, quantitative structural description is currently absent from the scientific literature, this guide has outlined the fundamental principles and the experimental and computational approaches required for such a determination. Further research is needed to fully elucidate the detailed structural and conformational landscape of this molecule, which would be of significant interest to the fields of organic chemistry and drug design.

References

The Thermodynamic Stability of Butylcyclopropane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the butylcyclopropane ring system. Given the prevalence of the cyclopropane (B1198618) motif in medicinal chemistry and materials science, a thorough understanding of its energetic landscape is crucial for rational molecular design. This document summarizes key thermodynamic parameters, details the experimental and computational methodologies used for their determination, and discusses the structural factors governing the stability of butyl-substituted cyclopropanes.

Core Concepts in Cyclopropane Stability

The thermodynamic stability of cyclopropane and its derivatives is fundamentally governed by ring strain. This strain arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles in a planar cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation leads to poor overlap of the bonding orbitals, resulting in weaker "bent" or "banana" bonds and increased potential energy. The strain energy of the parent cyclopropane is approximately 27-28 kcal/mol[1].

  • Torsional Strain: The C-H bonds on adjacent carbon atoms in cyclopropane are eclipsed, leading to repulsive interactions and increased energy.

Substitution on the cyclopropane ring can either increase or decrease the overall strain energy, thereby influencing the molecule's thermodynamic stability. Alkyl groups, such as butyl, can introduce steric interactions that further destabilize the system, particularly in cis-isomers where bulky groups are on the same side of the ring.

Quantitative Thermodynamic Data

Table 1: Experimental Enthalpies of Formation of Selected Alkylcyclopropanes

CompoundStateΔH°f (kJ/mol)ΔH°f (kcal/mol)MethodReference
MethylcyclopropaneGas-29.7 ± 0.6-7.1 ± 0.1Combustion CalorimetryGood, W. D. (1971)
EthylcyclopropaneGas-49.8 ± 0.8-11.9 ± 0.2Combustion CalorimetryGood, W. D. (1971)
cis-1,2-DimethylcyclopropaneGas-50.2 ± 0.7-12.0 ± 0.2Combustion CalorimetryGood, W. D. (1971)
trans-1,2-DimethylcyclopropaneGas-55.2 ± 0.7-13.2 ± 0.2Combustion CalorimetryGood, W. D. (1971)
cis-1,2-DiethylcyclopropaneGas-80.0 ± 1.4-19.1 ± 0.3Combustion CalorimetryWiberg, K. B., et al. (1984)
trans-1,2-DiethylcyclopropaneGas-84.5 ± 1.6-20.2 ± 0.4Combustion CalorimetryWiberg, K. B., et al. (1984)

Table 2: Calculated Enthalpies of Formation of this compound Isomers

CompoundStateΔH°f (kJ/mol)ΔH°f (kcal/mol)MethodReference
n-ButylcyclopropaneGas-115.01-27.49Joback MethodCheméo

Note: The Joback method is a group contribution method for estimating thermochemical properties. Experimental verification is required for definitive values.

From the available data, a clear trend emerges: the trans isomer of 1,2-dialkylcyclopropanes is consistently more stable (has a more negative enthalpy of formation) than the cis isomer. This is attributed to the greater steric repulsion between the alkyl groups in the cis configuration. It is expected that the four isomers of this compound (n-butyl, isobutyl, sec-butyl, and tert-butyl) will also exhibit differences in stability arising from the steric bulk and conformational flexibility of the butyl group. The highly branched tert-butyl group is anticipated to introduce the most significant steric strain, particularly if it is in close proximity to other substituents.

Experimental Protocols

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of a volatile organic compound like this compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of the liquid this compound isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation.

  • Bomb Assembly:

    • The encapsulated sample is placed in a crucible within the bomb.

    • A known length of fuse wire is positioned to be in contact with the sample.

    • A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, allowing for the condensation of water formed during combustion.

    • The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

  • Calorimetry:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis:

    • The temperature rise is corrected for heat exchange with the surroundings.

    • The heat capacity of the calorimeter (the "calorimeter constant") is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat of combustion of the sample is calculated from the corrected temperature rise and the calorimeter constant, with corrections applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

Computational Protocols

Calculation of Thermodynamic Properties using Gaussian

Quantum chemical calculations provide a powerful tool for predicting the thermodynamic stability of molecules. The Gaussian suite of programs is widely used for this purpose.

Methodology:

  • Molecular Geometry Optimization:

    • The initial 3D structure of each this compound isomer is built.

    • The geometry is optimized to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation:

    • A frequency analysis is performed on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Thermochemical Properties:

    • The standard enthalpy of formation can be calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach allows for the cancellation of systematic errors in the calculations.

Visualizations

Logical Workflow for Thermodynamic Stability Determination

workflow cluster_exp Experimental Determination cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation exp_synthesis Synthesis & Purification of Isomers exp_calorimetry Bomb Calorimetry exp_synthesis->exp_calorimetry exp_combustion ΔH°c Measurement exp_calorimetry->exp_combustion exp_formation Calculate ΔH°f exp_combustion->exp_formation analysis_comparison Compare Experimental & Computational Data exp_formation->analysis_comparison comp_structure Build Initial Structures comp_opt Geometry Optimization (e.g., DFT) comp_structure->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_isodesmic Isodesmic Reaction Calculation comp_freq->comp_isodesmic comp_formation Calculate Relative ΔH°f comp_isodesmic->comp_formation comp_formation->analysis_comparison analysis_trends Analyze Stability Trends (Steric & Electronic Effects) analysis_comparison->analysis_trends

Caption: Workflow for determining this compound stability.

Isodesmic Reaction for n-Butylcyclopropane

isodesmic cluster_reactants Reactants cluster_products Products r1 n-Butylcyclopropane plus1 + r1->plus1 r2 Ethane p1 Propane r2->p1 ΔH_rxn plus1->r2 plus2 + p1->plus2 p2 n-Pentane plus2->p2

Caption: Isodesmic reaction for n-butylcyclopropane calculation.

Discussion

The stability of this compound isomers is a balance between the inherent strain of the three-membered ring and the steric and electronic effects of the butyl substituent. Based on the principles observed in smaller alkylcyclopropanes, the following stability trends are anticipated:

  • Branching at the α-carbon: Increased branching at the carbon atom attached to the cyclopropane ring is likely to increase steric strain, leading to decreased stability. Therefore, the expected order of stability would be: n-butyl > isobutyl > sec-butyl > tert-butylcyclopropane. The bulky tert-butyl group, in particular, would experience significant steric hindrance with the hydrogens on the cyclopropane ring.

  • Conformational Effects: The flexibility of the n-butyl and isobutyl chains allows them to adopt conformations that minimize steric interactions. In contrast, the more rigid sec-butyl and tert-butyl groups have fewer low-energy conformations available, which can contribute to their lower stability.

Further experimental work, specifically high-precision combustion calorimetry, is necessary to definitively establish the enthalpies of formation of the four this compound isomers. These experimental benchmarks would be invaluable for validating and refining computational models, which are increasingly relied upon in drug discovery and materials science to predict molecular properties.

References

The Dual Electronic Nature of the Cyclopropyl Group in Butylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl (B3062369) group is a unique structural motif in organic and medicinal chemistry, prized for its distinct conformational rigidity and electronic properties. This guide provides a comprehensive technical overview of the electronic characteristics of the cyclopropyl group within the context of butylcyclopropane. It delves into the theoretical underpinnings of its dual electronic nature—acting as both an inductive electron-withdrawing and a resonance electron-donating group. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for characterization, and presents visual workflows to elucidate these properties, serving as a critical resource for the rational design of molecules in drug discovery and materials science.

Introduction: The Unique Electronic Character of the Cyclopropyl Ring

The three-membered ring of cyclopropane (B1198618) is characterized by significant ring strain due to its 60° internal bond angles, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons. This strain fundamentally alters its bonding and electronic behavior. The C-C bonds in cyclopropane are not simple σ-bonds; they possess significant p-character, leading to what are often described as "bent" or "banana" bonds. This feature imparts partial π-character to the ring system, allowing it to engage in conjugation with adjacent unsaturated systems.[1][2]

Consequently, the cyclopropyl group exhibits a fascinating dual electronic nature. Inductively, due to the higher s-character of the C-H bonds and the unusual hybridization of the ring carbons, it acts as a weak electron-withdrawing group.[3] However, through resonance, its π-like character allows it to function as an electron-donating group, particularly when positioned to stabilize an adjacent electron-deficient center.[3][4] This duality is critical in its application as a bioisostere for phenyl rings and gem-dimethyl groups in drug design, where it can modulate a molecule's potency, metabolic stability, and pharmacokinetic profile.[2][5][6]

The addition of a butyl group to the cyclopropane ring further modulates these electronic properties. The butyl group, a simple alkyl chain, is primarily an electron-donating group through a positive inductive effect (+I).[7] This effect is expected to slightly enhance the overall electron-donating character of the butylcyclopropyl moiety, particularly its ability to donate electron density through space and via hyperconjugation.

Quantitative Electronic Parameters

The electronic influence of a substituent is often quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.[8] A negative value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentHammett Constant (σm)Hammett Constant (σp)Inductive EffectResonance EffectData Source(s)
Cyclopropyl -0.07-0.21Weakly Withdrawing (-I)Donating (+M)[4][9]
Butylcyclopropyl Est. -0.08 to -0.10Est. -0.22 to -0.25Weakly Withdrawing (-I) modulated by alkyl +IDonating (+M)Inference
Methyl -0.07-0.17Donating (+I)N/A[10]
tert-Butyl -0.10-0.20Donating (+I)N/A[10]
Phenyl +0.06-0.01Withdrawing (-I)Donating (+M)[10]

Table 1: Comparison of Hammett Constants and Electronic Effects. Estimated values for this compound are based on the known +I effect of alkyl groups.

Experimental and Computational Protocols

Determining the electronic properties of a substituent like the butylcyclopropyl group involves a combination of experimental and computational methods.

Experimental Protocol: Determination of Hammett Constants via pKa Measurement

This protocol outlines the determination of the Hammett constant for the para-butylcyclopropyl group by measuring the acid dissociation constant (pKa) of para-butylcyclopropylbenzoic acid.

Objective: To experimentally determine the σp value for the butylcyclopropyl substituent.

Materials:

  • para-Butylcyclopropylbenzoic acid

  • Benzoic acid (reference standard)

  • 70:30 Ethanol:Water solution

  • Standardized 0.05 M NaOH solution in 70:30 ethanol-water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bars

  • 25 mL pipette and 50 mL burette

  • Beakers (100 mL)

Procedure:

  • Solution Preparation: Prepare a 70:30 (v/v) ethanol-water solvent mixture. Use this solvent to prepare a standardized 0.05 M NaOH solution.

  • Sample Preparation: Accurately weigh 4.0 x 10⁻⁴ mol of para-butylcyclopropylbenzoic acid and dissolve it in 25.00 mL of the 70:30 ethanol-water solution in a 100 mL beaker. Repeat for the reference compound, benzoic acid.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of sharpest inflection.

    • The half-equivalence point is V_eq / 2. The pH at this volume is equal to the pKa of the acid.[11]

  • Calculation of σp: Use the Hammett equation: σp = pKa(benzoic acid) - pKa(p-butylcyclopropylbenzoic acid) A reaction constant (ρ) of 1 is used for the ionization of benzoic acids in water at 25°C, and this is assumed to be approximately 1 for the ethanol-water mixture.

Figure 1: Experimental workflow for Hammett constant determination.
Experimental Protocol: ¹³C NMR Spectroscopic Analysis

Objective: To probe the electronic environment of the cyclopropyl ring carbons in this compound. The chemical shifts of the cyclopropyl carbons are sensitive to the electronic effects of substituents.

Materials:

  • This compound

  • Cyclopropane (reference, if feasible) or other reference cyclopropyl compounds

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a ~5-10% solution of this compound in CDCl₃ in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the ¹³C nucleus.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis:

    • Reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

    • Identify the chemical shifts of the three cyclopropyl carbons in this compound.

    • Compare these chemical shifts to those of unsubstituted cyclopropane (δ ≈ -2.9 ppm) and other alkyl-substituted cyclopropanes. The electron-donating butyl group is expected to cause a downfield shift (to a less negative or more positive ppm value) of the attached cyclopropyl carbon and smaller effects on the other two carbons.[12]

Computational Workflow: DFT Calculations

Objective: To theoretically calculate the electronic properties, such as atomic charges and molecular orbital energies, of this compound.

Software: A quantum chemistry software package like Gaussian, ORCA, or Spartan.

Methodology: Density Functional Theory (DFT) is a robust method for these calculations. A common combination is the B3LYP functional with a basis set like 6-311++G(d,p).

Procedure:

  • Molecule Building: Construct the 3D structure of this compound in the software's molecular editor.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This ensures that all subsequent calculations are performed on a stable structure.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Perform a single-point energy calculation on the optimized structure to compute various electronic properties. Key properties to analyze include:

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify regions of electron richness and deficiency.

    • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges on each atom. This will provide a quantitative measure of the electron distribution and the inductive effect of the butyl group on the cyclopropyl ring.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons.

Computational_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis S1 Build 3D Structure of This compound S2 Select Method and Basis Set (e.g., DFT B3LYP/6-311++G(d,p)) S1->S2 C1 Geometry Optimization S2->C1 C2 Frequency Calculation C1->C2 C3 Single-Point Energy and Property Calculation C2->C3 A1 Analyze Atomic Charges (NBO) C3->A1 A2 Visualize MEP Surface C3->A2 A3 Examine HOMO/LUMO Energies and Orbitals C3->A3 R1 Inductive Effects A1->R1 R2 Electron Distribution A2->R2 R3 Reactivity Profile A3->R3

Figure 2: Workflow for DFT-based electronic property calculation.

Conclusion and Implications for Drug Development

The electronic properties of the cyclopropyl group, further tuned by the presence of a butyl substituent, are of significant interest to medicinal chemists. The butylcyclopropyl moiety offers a unique combination of steric bulk, lipophilicity, and a nuanced electronic profile. Its ability to act as a weak electron donor can influence key drug-target interactions, such as cation-π or hydrogen bonding. Furthermore, the inherent stability of the cyclopropyl C-H bonds can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a drug candidate. A thorough understanding and characterization of these electronic properties, using the experimental and computational workflows detailed in this guide, are essential for leveraging the full potential of this versatile functional group in the design of next-generation therapeutics.

References

An In-depth Technical Guide to Butylcyclopropane: Synonyms, Nomenclature, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butylcyclopropane, its isomers, and their associated nomenclature. It includes a detailed summary of their physicochemical properties and outlines hypothetical, yet plausible, experimental protocols for their synthesis and analysis, designed to be a valuable resource for professionals in research and development.

Nomenclature and Synonyms of this compound

The term "this compound" can refer to several structural isomers depending on the arrangement of the butyl group. The systematic nomenclature follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

n-Butylcyclopropane is the common name for the straight-chain isomer. According to IUPAC nomenclature, when the cyclopropyl (B3062369) ring is attached to a longer alkyl chain, the cycloalkane is treated as a substituent. However, in this case, the butyl group has four carbon atoms, and the cyclopropane (B1198618) ring has three, making the alkane the substituent. Thus, the preferred IUPAC name is 1-cyclopropylbutane .[1]

Synonyms for n-Butylcyclopropane include:

  • This compound[1][2][3][4]

  • Cyclopropane, butyl-[1][3][4]

  • Butane, 1-cyclopropyl-[1][4]

  • n-butylcyclopropane

Isothis compound , while less commonly referenced, would be systematically named 1-cyclopropyl-2-methylpropane .

sec-Butylcyclopropane is systematically named (1-methylpropyl)cyclopropane .[5] An alternative IUPAC-consistent name is 2-cyclopropylbutane .

Synonyms for sec-Butylcyclopropane include:

  • Cyclopropane, sec-butyl-[6]

  • butane, 2-cyclopropyl-[6]

tert-Butylcyclopropane is systematically named (1,1-dimethylethyl)cyclopropane .[2]

Synonyms for tert-Butylcyclopropane include:

  • t-butylcyclopropane[2]

  • Cyclopropane, 1,1-dimethylethyl-[2]

Below is a diagram illustrating the nomenclature of the primary this compound isomers.

Butylcyclopropane_Nomenclature Nomenclature of this compound Isomers BCP This compound (C7H14) nBCP n-Butylcyclopropane IUPAC: 1-Cyclopropylbutane CAS: 930-57-4 BCP->nBCP Straight Chain sBCP sec-Butylcyclopropane IUPAC: (1-Methylpropyl)cyclopropane or 2-Cyclopropylbutane CAS: 5750-02-7 BCP->sBCP Branched tBCP tert-Butylcyclopropane IUPAC: (1,1-Dimethylethyl)cyclopropane CAS: 4741-87-1 BCP->tBCP Branched iBCP Isothis compound IUPAC: 1-Cyclopropyl-2-methylpropane BCP->iBCP Branched

Nomenclature of this compound Isomers

Physicochemical Properties

The physical and chemical properties of this compound isomers vary due to their different branching structures. The following table summarizes key quantitative data for n-butylcyclopropane, sec-butylcyclopropane, and tert-butylcyclopropane.

Propertyn-Butylcyclopropanesec-Butylcyclopropanetert-Butylcyclopropane
CAS Number 930-57-45750-02-74741-87-1
Molecular Formula C₇H₁₄C₇H₁₄C₇H₁₄
Molecular Weight ( g/mol ) 98.1998.1998.19
Boiling Point (°C) 99.191.0Not available
Melting Point (°C) -124.7Not availableNot available
Density (g/cm³) 0.7920.728Not available

Experimental Protocols

Hypothetical Synthesis of n-Butylcyclopropane via Simmons-Smith Reaction

This protocol describes a plausible method for the synthesis of n-butylcyclopropane from 1-hexene (B165129) using the Simmons-Smith reaction.

Materials:

  • 1-Hexene

  • Diiodomethane (B129776) (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with zinc-copper couple (2.0 equivalents). Anhydrous diethyl ether is added to cover the couple.

  • Reagent Addition: A solution of 1-hexene (1.0 equivalent) and diiodomethane (1.5 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel. This solution is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require occasional cooling with a water bath to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture. The disappearance of the 1-hexene peak indicates the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove unreacted zinc. The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude n-butylcyclopropane is then purified by fractional distillation.

Hypothetical Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and identification of this compound isomers.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: A dilute solution of the this compound isomer mixture (approximately 1 mg/mL) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

  • Data Analysis: The retention times of the separated isomers are used for their identification by comparison with known standards. The mass spectrum of each isomer is compared with a reference library (e.g., NIST) for confirmation of its identity.

Visualizations

The following diagrams illustrate a hypothetical workflow for the synthesis and analysis of n-butylcyclopropane.

Synthesis_Workflow Hypothetical Synthesis Workflow for n-Butylcyclopropane cluster_synthesis Synthesis cluster_analysis Analysis start Start: 1-Hexene reaction Simmons-Smith Reaction (CH2I2, Zn(Cu), Et2O) start->reaction workup Aqueous Work-up (NH4Cl, NaHCO3, Brine) reaction->workup purification Purification (Fractional Distillation) workup->purification product Product: n-Butylcyclopropane purification->product sample_prep Sample Preparation (Dilution in Hexane) product->sample_prep gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Retention Time & Mass Spectra) gcms->data_analysis end Confirmed Identity and Purity data_analysis->end

Hypothetical Synthesis and Analysis Workflow

This guide serves as a foundational resource for understanding the nomenclature and properties of this compound isomers. The provided experimental protocols, while hypothetical, are based on established chemical principles and can be adapted for practical laboratory applications.

References

The Enhanced Reactivity of Butylcyclopropane: A Technical Guide to Understanding the Role of Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of butylcyclopropane, focusing on the central role of its inherent ring strain. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key thermochemical data, reaction mechanisms, and experimental protocols to offer a comprehensive understanding of this unique chemical entity. The significant strain energy within the cyclopropane (B1198618) ring profoundly influences its chemical behavior, making it a versatile, albeit reactive, building block in organic synthesis.

The Energetic Landscape of this compound: The Driving Force of Ring Strain

The cyclopropane ring in this compound is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a total ring strain for the parent cyclopropane of approximately 27.6 kcal/mol. This stored potential energy weakens the carbon-carbon bonds within the ring, making them more susceptible to cleavage and rendering this compound significantly more reactive than its acyclic analogue, heptane.

The thermochemical properties of this compound and its isomers reflect this inherent instability. While experimental data for n-butylcyclopropane is limited, calculated values and data for related compounds provide valuable insights.

Table 1: Thermochemical Data for this compound and Related Compounds

CompoundPropertyValue (kJ/mol)Value (kcal/mol)Reference
n-Butylcyclopropane (Calculated)Standard Gibbs Free Energy of Formation (ΔfG°)68.8116.44Cheméo
n-Butylcyclopropane (Calculated)Enthalpy of Formation (gas, ΔfH°gas)-115.01-27.49Cheméo
sec-Butylcyclopropane (Experimental)Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-4372.00-1044.9NIST WebBook
sec-Butylcyclopropane (Calculated)Enthalpy of Formation (gas, ΔfH°gas)-120.29-28.75Cheméo
Cyclopropane (Experimental)Enthalpy of Formation (gas, ΔfH°)+53.3+12.74NIST WebBook

Note: Calculated values are based on computational models and may differ from experimental values.

The positive enthalpy of formation for the parent cyclopropane starkly contrasts with the negative values typical for unstrained alkanes, highlighting the energy penalty of the three-membered ring. The addition of the butyl group provides some stabilization, as reflected in the negative calculated enthalpy of formation for this compound.

Key Reactions Driven by Ring Strain Relief

The high ring strain of this compound is the primary driving force for its characteristic reactions, which involve the opening of the three-membered ring to form more stable, acyclic products. The following sections detail the major reaction pathways.

Thermal Isomerization

Upon heating, this compound, like other alkylcyclopropanes, can undergo thermal isomerization to form various alkenes. This unimolecular reaction proceeds through the cleavage of a C-C bond in the ring to form a diradical intermediate, which then rearranges to the final products.

Logical Flow of Thermal Isomerization

G This compound This compound Diradical_Intermediate Diradical Intermediate(s) This compound->Diradical_Intermediate Δ (Heat) Alkene_Products Alkene Products (e.g., Heptenes) Diradical_Intermediate->Alkene_Products Rearrangement G cluster_0 Reaction Steps This compound This compound Protonated_Intermediate Protonated Cyclopropane This compound->Protonated_Intermediate H+ Carbocation Carbocation Intermediate Protonated_Intermediate->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product Nu- G Start Start: this compound, Solvent, Catalyst (e.g., Pt/C) Reaction Reaction Vessel (Pressurized with H₂ gas) Start->Reaction Stirring Stirring at specified Temperature and Pressure Reaction->Stirring Filtration Filtration to remove catalyst Stirring->Filtration Purification Purification of n-Heptane (e.g., Distillation) Filtration->Purification

Theoretical and Computational Studies of Butylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of n-butylcyclopropane, a simple yet structurally significant hydrocarbon. The document details its synthesis, spectroscopic characterization, and in-depth computational analysis of its conformational landscape and thermochemical properties. This guide is intended to be a valuable resource for researchers in organic synthesis, computational chemistry, and drug development who may encounter the cyclopropane (B1198618) motif in their work. All quantitative data is presented in structured tables, and detailed experimental and computational methodologies are provided. Visualizations of reaction workflows and conformational relationships are rendered using Graphviz (DOT language) to facilitate understanding.

Introduction

The cyclopropane ring is a fundamental structural motif in organic chemistry, present in numerous natural products and pharmaceutical agents. Its unique electronic structure and inherent ring strain impart distinct chemical and physical properties to molecules containing this moiety. n-Butylcyclopropane serves as an excellent model system for understanding the interplay between a strained three-membered ring and a flexible alkyl substituent. This guide explores the synthesis of n-butylcyclopropane, its characterization using modern spectroscopic techniques, and a detailed computational analysis of its conformational preferences and energetic properties.

Synthesis of n-Butylcyclopropane

The most common and effective method for the synthesis of n-butylcyclopropane is the Simmons-Smith cyclopropanation of 1-hexene (B165129).[1][2] This reaction involves an organozinc carbenoid that stereospecifically delivers a methylene (B1212753) group to the double bond.[1]

Reaction Scheme

The overall reaction is as follows:

G 1-Hexene 1-Hexene n-Butylcyclopropane n-Butylcyclopropane 1-Hexene->n-Butylcyclopropane CH2I2, Zn-Cu (or Et2Zn)

Figure 1: Simmons-Smith cyclopropanation of 1-hexene.
Experimental Protocol: Simmons-Smith Reaction

This protocol is adapted from established procedures for the Simmons-Smith reaction.[3][4]

Materials:

  • 1-Hexene

  • Diiodomethane (B129776) (CH₂I₂)

  • Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of zinc-copper couple (1.2 equivalents) in anhydrous diethyl ether is prepared.

  • Formation of the Carbenoid: To the stirred suspension, a solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

  • Cyclopropanation: The flask is cooled in an ice bath, and 1-hexene (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude n-butylcyclopropane is purified by fractional distillation.

Spectroscopic Characterization

The structure of the synthesized n-butylcyclopropane can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For n-butylcyclopropane, both ¹H and ¹³C NMR are highly informative.

  • Sample Preparation: A sample of purified n-butylcyclopropane (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[5]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. The spectral width is typically 0-200 ppm.[5]

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (butyl)~0.9Triplet3H
-CH₂- (butyl, 3)~1.3-1.4Multiplet4H
-CH₂- (butyl, α)~1.2Multiplet2H
-CH- (cyclopropyl)~0.6Multiplet1H
-CH₂- (cyclopropyl)~0.2, -0.2Multiplets4H
¹³C NMR Predicted Chemical Shift (ppm)
-CH₃ (butyl)~14
-CH₂- (butyl, 2)~23
-CH₂- (butyl, 1)~32
-CH₂- (butyl, α)~37
-CH- (cyclopropyl)~16
-CH₂- (cyclopropyl)~9

Note: The upfield chemical shifts for the cyclopropyl (B3062369) protons and carbons are characteristic and are due to the ring current effect of the cyclopropane ring.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For n-butylcyclopropane, the spectrum is characteristic of a saturated hydrocarbon with a cyclopropane ring.

  • Sample Preparation: A drop of neat liquid n-butylcyclopropane is placed between two potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty KBr plates is taken first and automatically subtracted from the sample spectrum.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (cyclopropyl)~3080-3000Medium-Weak
C-H stretch (aliphatic)~2960-2850Strong
CH₂ scissoring (aliphatic)~1465Medium
CH₂ wagging/twisting (cyclopropyl)~1020Medium-Strong

Note: The C-H stretching frequency above 3000 cm⁻¹ is a hallmark of the cyclopropane ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Gas chromatography-mass spectrometry (GC-MS) is typically used for volatile compounds like n-butylcyclopropane.[9]

  • Sample Preparation: A dilute solution of n-butylcyclopropane in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.

  • MS Analysis: The separated n-butylcyclopropane enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then detected.

  • Molecular Ion (M⁺): m/z = 98 (corresponding to C₇H₁₄)

  • Major Fragments:

    • m/z = 83 (loss of -CH₃)

    • m/z = 69 (loss of -C₂H₅)

    • m/z = 55 (loss of -C₃H₇)

    • m/z = 41 (loss of -C₄H₉, characteristic of the cyclopropylmethyl cation)

The fragmentation pattern will show a characteristic series of peaks corresponding to the loss of alkyl fragments from the butyl chain.[10][11]

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the conformational preferences and energetic properties of molecules. For n-butylcyclopropane, the focus is on the rotational isomers of the butyl group relative to the cyclopropane ring.

Conformational Analysis

The rotation around the C-C bonds of the butyl chain gives rise to different conformers, primarily the anti and gauche arrangements.[12][13]

G Conformational Analysis Workflow cluster_0 Computational Method cluster_1 Analysis cluster_2 Results DFT_B3LYP DFT (e.g., B3LYP/6-31G*) Geometry_Optimization Geometry Optimization DFT_B3LYP->Geometry_Optimization Rotational_Scan Potential Energy Surface Scan (Rotation of C-C bonds) Geometry_Optimization->Rotational_Scan Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Conformer_Energies Relative Energies of Conformers (Anti vs. Gauche) Rotational_Scan->Conformer_Energies Rotational_Barriers Rotational Energy Barriers Rotational_Scan->Rotational_Barriers Thermochemical_Data Thermochemical Properties (Enthalpy, Entropy, Gibbs Free Energy) Frequency_Calculation->Thermochemical_Data

Figure 2: Workflow for computational conformational analysis.
  • Computational Method: Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common and reliable method for conformational analysis of hydrocarbons.[14][15]

  • Geometry Optimization: The initial structures of the anti and gauche conformers are fully optimized to find the minimum energy geometries.

  • Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically rotating one of the C-C bonds in the butyl chain.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data.

Based on studies of n-butane, the anti conformer is expected to be the global minimum, with the gauche conformer being slightly higher in energy due to steric strain.[13][16]

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
Anti~180°0.0
Gauche~60°~0.9

The energy difference between the anti and gauche conformers of the butyl chain is approximately 0.9 kcal/mol.[12]

Thermochemical Data

Computational methods can also be used to predict thermochemical properties such as the enthalpy of formation (ΔHf°).

Isodesmic reactions are a common computational strategy to accurately calculate the enthalpy of formation.[17] This involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.

G cluster_0 Isodesmic Reaction cluster_1 Calculation reactants n-Butylcyclopropane + Propane products Cyclopropane + n-Pentane reactants->products ΔH_rxn delta_h_rxn ΔH_rxn = ΣΔH_f°(products) - ΣΔH_f°(reactants) products->delta_h_rxn

Figure 3: Example of an isodesmic reaction for calculating the enthalpy of formation.
Property Predicted Value (gas phase)
Enthalpy of Formation (ΔHf°)~ -10 to -15 kcal/mol

Note: This is an estimated value based on group additivity and the known enthalpy of formation of cyclopropane and alkanes.[18][19]

Conclusion

This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and computational analysis of n-butylcyclopropane. The Simmons-Smith reaction stands as a robust method for its synthesis. Spectroscopic techniques such as NMR, FTIR, and MS provide a clear and unambiguous structural confirmation. Computational studies, particularly DFT, offer valuable insights into the conformational preferences and thermochemical properties of this molecule, highlighting the energetic landscape governed by the rotational isomers of the butyl chain. The methodologies and data presented herein serve as a comprehensive resource for researchers working with cyclopropane-containing molecules.

References

The Rising Profile of a Three-Membered Ring: A Technical Guide to the Biological Activity of Simple Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a seemingly simple three-carbon cycloalkane, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ring strain and unique electronic properties bestow upon it the ability to act as a versatile building block, offering a range of advantages in the design of novel therapeutics. The incorporation of a cyclopropane moiety can impart conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[1][2] This technical guide provides an in-depth overview of the biological activities of simple cyclopropane derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Antimicrobial Activity of Cyclopropane Amide Derivatives

A significant body of research has focused on the antimicrobial potential of cyclopropane derivatives. A study by Li et al. (2024) systematically synthesized and evaluated a series of fifty-three amide derivatives containing a cyclopropane core for their in vitro antibacterial and antifungal activities.[3] The results of this study are summarized in the table below, showcasing the Minimum Inhibitory Concentration required to inhibit 80% of microbial growth (MIC80).

Table 1: Antimicrobial Activity (MIC80, μg/mL) of Cyclopropane Amide Derivatives[1]
CompoundS. aureusE. coliP. aeruginosaC. albicans
F5 H4-F-Ph64128>12864
F7 H4-Cl-Ph128>128>12864
F8 H4-Br-Ph>128>128>12816
F9 H2-Thiazole6432>12864
F22 4-CH₃4-F-Ph>128>128>12864
F23 4-CH₃4-Cl-Ph>128>128>12864
F24 4-CH₃4-Br-Ph>128>128>12816
F29 4-OCH₃4-F-Ph64>128>128>128
F30 4-OCH₃4-Cl-Ph128>128>128>128
F31 4-OCH₃4-Br-Ph>12864>128>128
F32 4-OCH₃2-Thiazole>128>128>12864
F33 4-FH>128>128>128128
F34 4-F4-F-Ph>128>128>128128
F36 4-F4-Br-Ph128>128>128128
F42 4-Cl4-Br-Ph>128>128>12816
F45 4-Cl2-Thiazole>12864>128>128
F49 4-Br4-F-Ph128>128>12864
F50 4-Br4-Cl-Ph>128>128>12864
F51 4-Br4-Br-Ph128>128>12864
F53 4-Br2-Thiazole32128>128>128
Ciprofloxacin --222-
Fluconazole -----2

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The antimicrobial activity of the cyclopropane derivatives listed above was determined using the broth microdilution method. This is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains for testing

  • Cyclopropane derivative stock solutions (typically in DMSO)

  • Positive control antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • In the first column of wells, add 100 µL of the stock solution of the cyclopropane derivative at twice the highest desired test concentration. This results in a total volume of 200 µL.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column serves as the growth control (broth and inoculum only), and the twelfth column serves as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent in each well.

  • Incubation:

    • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and antimicrobial evaluation of the cyclopropane amide derivatives.

G Workflow for Synthesis and Antimicrobial Testing of Cyclopropane Derivatives cluster_synthesis Synthesis of Cyclopropane Amide Derivatives cluster_testing Antimicrobial Activity Testing start Starting Materials (Substituted Phenylacetonitriles, Malonic Acid, Amines, etc.) step1 Synthesis of Cyclopropanecarboxylic Acids start->step1 Multi-step synthesis step2 Amide Coupling step1->step2 end_synthesis Purified Cyclopropane Amide Derivatives step2->end_synthesis prep_plate Preparation of 96-Well Plates (Serial Dilutions) end_synthesis->prep_plate Test Compounds prep_inoculum Inoculum Preparation (Bacterial/Fungal Strains) inoculation Inoculation of Plates prep_inoculum->inoculation prep_plate->inoculation incubation Incubation inoculation->incubation read_results MIC80 Determination incubation->read_results data_analysis Data Analysis and Structure-Activity Relationship read_results->data_analysis

Caption: A flowchart illustrating the synthesis of cyclopropane amide derivatives and their subsequent evaluation for antimicrobial activity using the broth microdilution method.

Antiviral and Enzyme Inhibitory Activities of Cyclopropane Derivatives

Beyond their antimicrobial properties, cyclopropane derivatives have shown promise as antiviral agents and enzyme inhibitors.

Antiviral Activity

Recent studies have identified cyclopropane-containing compounds with significant antiviral activity. For instance, a series of cyclopropane-based inhibitors have been developed targeting the 3C-like protease (3CLpro) of coronaviruses, an enzyme essential for viral replication.[4] Another study reported the isolation of novel cyclopropane acids from a deep-sea fungus that exhibited inhibitory activity against the H1N1 influenza virus.[3][5]

Table 2: Antiviral Activity of Selected Cyclopropane Derivatives
Compound/Derivative ClassVirus TargetAssay TypePotency (IC₅₀/EC₅₀)Reference
Aldehyde-bisulfite adductsSARS-CoV-2Replicon AssayEC₅₀: 12-13 nM[4]
Sydocyclopropane AInfluenza A (H1N1)CPE ReductionIC₅₀: 26.7 µM[3][5]
Cyclopropane ALK InhibitorsAnaplastic Lymphoma KinaseEnzymatic AssayIC₅₀: 18-80 nM
Enzyme Inhibition

The rigid structure of the cyclopropane ring makes it an excellent scaffold for designing enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by presenting functional groups in a specific orientation for optimal binding, cyclopropane derivatives can achieve high potency and selectivity.[2] A notable example is the development of cyclopropane-based inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in certain types of cancer.

Table 3: Enzyme Inhibitory Activity of Selected Cyclopropane Derivatives
Derivative ClassTarget EnzymeInhibition TypePotency (IC₅₀)Reference
2-(2,4-difluorophenyl)cyclopropoxy-4-cyano-benzene derivativesAnaplastic Lymphoma Kinase (ALK)ATP-competitive18 - 80 nM
Cyclopropane-based aldehydesSARS-CoV-2 3CLproCovalent50 - 460 nM[4]
Cyclopropane-based aldehydesMERS-CoV 3CLproCovalent70 - 120 nM[4]

Signaling Pathway and Mechanism of Action

The precise mechanism of action for many biologically active cyclopropane derivatives is still under investigation. However, for enzyme inhibitors, the mechanism often involves the cyclopropane moiety positioning key functional groups within the enzyme's active site to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues. In the case of covalent inhibitors, the strained cyclopropane ring can sometimes participate in ring-opening reactions with nucleophilic residues in the active site.

The following diagram illustrates a generalized mechanism for the inhibition of a target enzyme by a cyclopropane derivative.

G Generalized Mechanism of Enzyme Inhibition by a Cyclopropane Derivative enzyme Target Enzyme (e.g., Kinase, Protease) binding Binding to Active Site enzyme->binding inhibitor Cyclopropane Derivative inhibitor->binding inhibition Inhibition of Enzyme Activity binding->inhibition downstream Blockage of Downstream Signaling inhibition->downstream

Caption: A simplified diagram showing the binding of a cyclopropane derivative to a target enzyme, leading to the inhibition of its activity and the interruption of downstream signaling pathways.

Conclusion

Simple cyclopropane derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their unique structural and electronic properties make them valuable scaffolds in drug discovery, leading to the development of potent and selective antimicrobial, antiviral, and enzyme-inhibiting agents. The continued exploration of the chemical space around the cyclopropane core, coupled with detailed mechanistic studies, is expected to yield novel therapeutic candidates with improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols: Simmons-Smith Cyclopropanation of 1-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Simmons-Smith reaction is a highly reliable and stereospecific method for synthesizing cyclopropane (B1198618) rings from alkenes.[1] First developed by Howard E. Simmons, Jr. and Ronald D. Smith, the reaction utilizes an organozinc carbenoid to deliver a methylene (B1212753) (CH₂) group to a double bond.[2][3] The significance of this reaction lies in its predictability, functional group tolerance, and the fact that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[3][4] This stereospecificity arises from a concerted mechanism where the methylene group is added to the same face of the double bond.[5][6]

The cyclopropane motif is a crucial structural element in many biologically active compounds, including various natural products and pharmaceuticals, where it provides unique conformational rigidity and metabolic stability.[7] A significant improvement to the original protocol is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the traditional zinc-copper couple, often resulting in faster and more reproducible reactions.[2] This document provides a detailed protocol for the cyclopropanation of 1-hexene (B165129) to form (1-butyl)cyclopropane using the Furukawa modification.

Reaction Mechanism

The Simmons-Smith reaction proceeds via two primary stages:

  • Formation of the Organozinc Carbenoid: Diethylzinc reacts with diiodomethane (B129776) in an exchange reaction to form the active cyclopropanating agent, (iodomethyl)zinc iodide (IZnCH₂I), and a volatile ethane (B1197151) byproduct.

  • Concerted Cyclopropanation: The organozinc carbenoid then reacts with the alkene (1-hexene) through a three-centered, "butterfly-type" transition state.[4] In this single, concerted step, two new carbon-carbon bonds are formed as the methylene group is transferred to the alkene, and zinc iodide is eliminated.[5][8] This concerted pathway ensures that the original stereochemistry of the alkene is retained in the final cyclopropane product.[4]

Caption: Mechanism of the Furukawa-modified Simmons-Smith reaction.

Data Presentation

Table 1: Reagent and Product Properties & Quantities

CompoundFormulaMW ( g/mol )Density (g/mL)Amount (mmol)Amount (g)Volume (mL)Equivalents
1-HexeneC₆H₁₂84.160.67350.04.216.251.0
Diethylzinc (1.0 M in hexanes)C₄H₁₀Zn123.5N/A100.012.351002.0
DiiodomethaneCH₂I₂267.843.325100.026.788.052.0
Dichloromethane (B109758) (DCM)CH₂Cl₂84.931.326--~100-
(1-butyl)cyclopropaneC₇H₁₄98.19~0.792-(Theoretical: 4.91)--

Note: The density for (1-butyl)cyclopropane is an approximate value.[9][10]

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12 - 18 hours
SolventDichloromethane (DCM)
Work-upAqueous NH₄Cl quench
PurificationDistillation or Flash Chromatography
Expected Yield85-95%

Experimental Protocol

This protocol details the cyclopropanation of 1-hexene using the Furukawa modification.

Materials:

  • 1-Hexene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, condenser, nitrogen/argon inlet

  • Ice bath

Safety Precautions:

  • Diethylzinc is pyrophoric and reacts violently with water and air. [11][12] It must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.[13][14] All glassware must be rigorously dried.

  • Diiodomethane is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[8]

  • The reaction should be performed in a fume hood, away from ignition sources.[15]

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Initial Charge: To the flask, add 1-hexene (1.0 eq, 50.0 mmol, 4.21 g) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Slowly add the diethylzinc solution (2.0 eq, 100 mmol, 100 mL of 1.0 M solution in hexanes) to the cooled reaction mixture via syringe over 20-30 minutes.

    • Following the diethylzinc addition, add diiodomethane (2.0 eq, 100 mmol, 8.05 mL) dropwise via syringe over 30 minutes. A white precipitate (EtZnI) may form.

  • Reaction: After the additions are complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (~50 mL). Stir the mixture vigorously for 20-30 minutes until gas evolution ceases.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers. Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation or flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure (1-butyl)cyclopropane.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight (98.19 g/mol ) of (1-butyl)cyclopropane.[9]

  • Gas Chromatography (GC): To assess the purity of the final product.

Workflow Visualization

G start Start setup Prepare Inert Atmosphere & Dry Glassware start->setup charge Add 1-Hexene & DCM Cool to 0 °C setup->charge add_reagents Slowly Add Et₂Zn Then Add CH₂I₂ charge->add_reagents react Warm to RT Stir for 12-18h add_reagents->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Cool to 0 °C Quench with Sat. NH₄Cl monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Dry & Concentrate Purify by Distillation/Chromatography workup->purify characterize Product Characterization (NMR, GC, MS) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Conclusion

The Furukawa-modified Simmons-Smith reaction is a robust and high-yielding method for the cyclopropanation of unfunctionalized alkenes like 1-hexene.[2] The protocol described provides a detailed, step-by-step guide for researchers, emphasizing safe handling of pyrophoric and toxic reagents. The stereospecific and predictable nature of this reaction makes it an invaluable tool in synthetic organic chemistry for creating the cyclopropane scaffold found in numerous target molecules for drug development and materials science.[1][7]

References

Application Notes and Protocols: Synthesis of Butylcyclopropane via Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of butylcyclopropane. The synthetic strategy involves a two-step process commencing with the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone, followed by the reduction of the resulting cyclopropyl (B3062369) ketone.

Introduction

The Corey-Chaykovsky reaction is a versatile and widely used method for the preparation of cyclopropanes from α,β-unsaturated carbonyl compounds.[1][2] The reaction utilizes a sulfur ylide, typically a sulfoxonium ylide such as dimethylsulfoxonium methylide, for the cyclopropanation of enones.[2] This method is favored for its high efficiency and stereoselectivity. For the synthesis of this compound, a suitable precursor is 1-hepten-3-one (B149102), which upon reaction with dimethylsulfoxonium methylide, yields 1-cyclopropyl-1-butanone.

The subsequent reduction of the ketone functionality in 1-cyclopropyl-1-butanone is necessary to obtain the final product, this compound. The Wolff-Kishner reduction is a suitable method for this transformation as it is performed under basic conditions, which helps to avoid the potential for ring-opening of the strained cyclopropane (B1198618) ring that can occur under acidic conditions, such as in the Clemmensen reduction.[3][4]

Overall Synthetic Scheme

The two-step synthesis of this compound is outlined below:

Caption: Overall synthetic route to this compound.

Data Presentation

The following tables summarize typical quantitative data for the Corey-Chaykovsky cyclopropanation of α,β-unsaturated ketones and the Wolff-Kishner reduction of cyclopropyl ketones, based on literature reports for analogous substrates.

Table 1: Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Ketones

SubstrateProductReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Chalcone1-Benzoyl-2-phenylcyclopropane(CH₃)₃SOI, NaHDMSOrt876[5]
Cyclohex-2-enoneBicyclo[4.1.0]heptan-2-one(CH₃)₃SOI, KOH(bmim)PF₆rt292[6]
γ-Silyloxy-α,β-enoneγ-Silyloxy-cyclopropyl ketone(CH₃)₃SOI, NaHDMF-30-up to 97[7]
1-Hepten-3-one (estimated)1-Cyclopropyl-1-butanone(CH₃)₃SOI, NaHDMSOrt2-870-85N/A

Table 2: Wolff-Kishner Reduction of Ketones

SubstrateProductReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Propiophenonen-PropylbenzeneH₂NNH₂, KOHDiethylene Glycol190-2003-5>90[3]
Various KetonesCorresponding AlkanesH₂NNH₂, KOHDiethylene Glycol190-2003-5excellent[3]
1-Cyclopropyl-1-butanone (estimated)This compoundH₂NNH₂·H₂O, KOHDiethylene Glycol190-2003-680-95N/A

Note: Data for 1-hepten-3-one and 1-cyclopropyl-1-butanone are estimated based on typical yields for similar substrates due to the absence of specific literature data for these exact transformations.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-1-butanone via Corey-Chaykovsky Reaction

This protocol is adapted from general procedures for the cyclopropanation of α,β-unsaturated ketones.[1][7]

Materials:

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask to create a suspension.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO.

  • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at room temperature. The mixture will evolve hydrogen gas and become a clear solution of dimethylsulfoxonium methylide. Stir for approximately 30 minutes after the addition is complete.

  • Cool the ylide solution to 0 °C in an ice bath.

  • Add a solution of 1-hepten-3-one (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 1-cyclopropyl-1-butanone.

Protocol 2: Synthesis of this compound via Wolff-Kishner Reduction

This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction.[3]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add 1-cyclopropyl-1-butanone (1.0 eq), diethylene glycol, hydrazine hydrate (3-5 eq), and potassium hydroxide (3-5 eq).

  • Heat the mixture to reflux (around 120-140 °C) for 1-2 hours to form the hydrazone. Water will begin to distill off.

  • After the initial reflux period, remove the reflux condenser and allow the water and excess hydrazine to distill off until the temperature of the reaction mixture reaches 190-200 °C.

  • Once the temperature has stabilized, reattach the reflux condenser and continue to heat the mixture at this temperature for 3-6 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with a low-boiling hydrocarbon solvent (e.g., pentane (B18724) or hexane) (3x).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain this compound. Further purification can be achieved by fractional distillation if necessary.

Mandatory Visualizations

Experimental Workflow

G cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction Ylide_Prep Ylide Preparation: (CH₃)₃SOI + NaH in DMSO Reaction Reaction: Ylide + 1-Hepten-3-one in DMSO Ylide_Prep->Reaction Workup1 Aqueous Workup: Water/Ether Extraction Reaction->Workup1 Purification1 Purification: Column Chromatography Workup1->Purification1 Product1 Product: 1-Cyclopropyl-1-butanone Purification1->Product1 Hydrazone_Formation Hydrazone Formation: Ketone + H₂NNH₂·H₂O, KOH in DEG Product1->Hydrazone_Formation Reduction Reduction: Heat to 190-200°C Hydrazone_Formation->Reduction Workup2 Aqueous Workup: Water/Pentane Extraction Reduction->Workup2 Purification2 Purification: Distillation Workup2->Purification2 Product2 Final Product: This compound Purification2->Product2

Caption: Experimental workflow for the synthesis of this compound.

Corey-Chaykovsky Reaction Mechanism

G Ylide Dimethylsulfoxonium Methylide Enone 1-Hepten-3-one Ylide->Enone 1,4-Addition Intermediate Betaine Intermediate Enone->Intermediate Enolate Enolate Intermediate Intermediate->Enolate Proton Transfer (rearrangement) Product 1-Cyclopropyl-1-butanone Enolate->Product Intramolecular SN2 DMSO DMSO Enolate->DMSO Elimination

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

References

Synthesis of Butylcyclopropane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of butylcyclopropane, a valuable saturated carbocyclic compound. The primary focus of this protocol is the Furukawa modification of the Simmons-Smith reaction, a reliable and high-yielding method for the cyclopropanation of unfunctionalized alkenes.

Introduction

Cyclopropane (B1198618) rings are a key structural motif in numerous biologically active molecules and are of significant interest in medicinal chemistry and drug development. The unique conformational constraints and electronic properties imparted by the three-membered ring can lead to enhanced biological activity, improved metabolic stability, and desirable pharmacokinetic profiles. This compound serves as a fundamental building block for the synthesis of more complex molecules bearing the cyclopropyl (B3062369) group. The Simmons-Smith reaction, and particularly its Furukawa modification using diethylzinc (B1219324) and diiodomethane (B129776), stands out as a premier method for the synthesis of such compounds due to its operational simplicity, stereospecificity, and tolerance of various functional groups.[1]

Reaction Principle and Pathway

The synthesis of this compound is achieved through the cyclopropanation of 1-hexene (B165129). The Furukawa modification of the Simmons-Smith reaction involves the in-situ formation of a zinc carbenoid species from the reaction of diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1] This carbenoid then reacts with the alkene (1-hexene) in a concerted fashion, transferring a methylene (B1212753) group to the double bond to form the cyclopropane ring.[2] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.

reaction_pathway Et2Zn Diethylzinc (Et₂Zn) CH2I2 Diiodomethane (CH₂I₂) 1_hexene 1_hexene This compound This compound 1_hexene->this compound + Carbenoid carbenoid carbenoid

Caption: Reaction pathway for the synthesis of this compound via the Furukawa modification of the Simmons-Smith reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 1-hexene using the described protocol.

ParameterValueReference
Starting Material 1-HexeneN/A
Key Reagents Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)[1]
Solvent Anhydrous Dichloromethane (CH₂Cl₂)[3]
Reaction Temperature 0 °C to Room Temperature[3][4]
Reaction Time 12 - 24 hours[4]
Typical Yield 70 - 90% (estimated)[3][4]
Purification Method Fractional Distillation[4]
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry[5][6]

Experimental Protocol

This protocol details the synthesis of this compound from 1-hexene using the Furukawa modification of the Simmons-Smith reaction. This procedure is adapted from established methods for the cyclopropanation of similar unfunctionalized alkenes.[4][7]

Materials and Equipment
  • 1-Hexene (C₆H₁₂, 99%)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂), 99%, stabilized with copper

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Flame-dry glassware - Assemble under inert atmosphere - Add 1-hexene and anhydrous CH₂Cl₂ start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_et2zn Slowly add Diethylzinc solution cool->add_et2zn add_ch2i2 Dropwise add Diiodomethane add_et2zn->add_ch2i2 react Reaction: - Warm to room temperature - Stir for 12-24 hours add_ch2i2->react quench Quench Reaction: - Cool to 0 °C - Slowly add sat. NH₄Cl (aq) react->quench workup Aqueous Workup: - Separate layers - Extract aqueous layer with CH₂Cl₂ - Wash combined organic layers  (NaHCO₃, Brine) quench->workup dry Dry organic layer (anhydrous MgSO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Fractional Distillation concentrate->purify characterize Characterize Product: - NMR - Mass Spectrometry purify->characterize end End characterize->end

Caption: Detailed experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.

    • Allow the apparatus to cool to room temperature under a stream of inert gas.

    • To the flask, add 1-hexene (1.0 eq) and anhydrous dichloromethane.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) to the stirred solution via the dropping funnel. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

    • After the addition of diethylzinc is complete, add diiodomethane (2.0 eq) dropwise to the reaction mixture. The reaction can be exothermic; maintain the temperature at 0 °C during the addition.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • The progress of the reaction can be monitored by Gas Chromatography (GC) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: Gas evolution (ethane) will occur.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to afford pure this compound.

Product Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹³C NMR (CDCl₃): The expected chemical shifts are approximately:

    • δ 33.6 (CH₂)

    • δ 32.1 (CH₂)

    • δ 22.8 (CH₂)

    • δ 14.2 (CH₃)

    • δ 11.2 (CH)

    • δ 8.5 (CH₂)[5] Note: The upfield signals around δ 8-12 ppm are characteristic of the cyclopropyl ring carbons.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic upfield signals for the cyclopropyl protons due to the ring current effect.[8] The signals for the butyl chain will appear in the typical aliphatic region.

  • Mass Spectrometry (Electron Ionization): The mass spectrum can be used to confirm the molecular weight (98.19 g/mol ) of this compound.[5][6]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Diethylzinc is highly pyrophoric and must be handled under a strict inert atmosphere.

  • Diiodomethane is a toxic and lachrymatory compound.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

This detailed protocol provides a robust method for the synthesis of this compound, a valuable building block for further chemical transformations in research and development.

References

Catalytic Cyclopropanation of 1-Hexene for the Synthesis of Butylcyclopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of butylcyclopropane via the catalytic cyclopropanation of 1-hexene (B165129). Cyclopropane (B1198618) rings are significant structural motifs in medicinal chemistry, often enhancing the potency and metabolic stability of drug candidates. The methodologies presented herein cover prominent transition metal-catalyzed approaches, including rhodium and copper-based systems, as well as the classic Simmons-Smith reaction.

Introduction to Catalytic Cyclopropanation

The addition of a methylene (B1212753) group to an alkene is a fundamental transformation for constructing a cyclopropane ring. Catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. The primary strategies for the cyclopropanation of unactivated terminal alkenes like 1-hexene involve the use of metal carbenoids generated from diazo compounds or organozinc reagents.

Transition Metal-Catalyzed Cyclopropanation

Rhodium and copper complexes are highly effective catalysts for the decomposition of diazo compounds, such as ethyl diazoacetate (EDA), to generate metal carbene intermediates. These intermediates then react with an alkene in a concerted fashion to yield the corresponding cyclopropane.[1] The stereochemistry of the alkene is generally retained in the product.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are widely used catalysts for cyclopropanation reactions.[1] These reactions are typically efficient and proceed under mild conditions.

Copper-Catalyzed Cyclopropanation

Copper catalysts, often in the +1 oxidation state, are also excellent promoters of carbene transfer from diazo compounds. Chiral copper complexes have been extensively developed for enantioselective cyclopropanation reactions.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes that does not involve diazo compounds. It utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple.[2] A significant advantage of this method is its high stereospecificity.[2] The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides improved reactivity and reproducibility.[2]

Organocatalytic Cyclopropanation

While organocatalytic methods for the cyclopropanation of activated alkenes, such as α,β-unsaturated aldehydes, are well-established, their application to simple, unactivated alkenes like 1-hexene is less common.[3][4] These methods often involve the formation of ylide intermediates that react with the alkene.

Quantitative Data Summary

The following tables summarize typical yields and diastereoselectivities for the catalytic cyclopropanation of 1-hexene or analogous terminal alkenes. Enantioselectivity is generally not applicable for the synthesis of achiral this compound unless a chiral carbene source or specific chiral catalysts inducing asymmetry at the carbene carbon are used.

Catalyst SystemCarbene SourceSolventYield (%)Diastereomeric Ratio (anti:syn)Reference
Rh₂(OAc)₄Ethyl DiazoacetateDichloromethane (B109758)~70-80~1.5:1 to 2:1[5] (Analogous Systems)
Copper(I) Triflate (CuOTf)Ethyl DiazoacetateDichloromethane~60-75~1.2:1 to 1.8:1[5] (Analogous Systems)
Zn-Cu Couple / CH₂I₂DiiodomethaneDiethyl Ether~50-70N/A (for CH₂)[6] (General Protocol)
Et₂Zn / CH₂I₂ (Furukawa)DiiodomethaneDichloromethane~70-90N/A (for CH₂)[2] (General Protocol)

Note: The product of the reaction between 1-hexene and ethyl diazoacetate is ethyl 2-butylcyclopropane-1-carboxylate, which exists as diastereomers (anti and syn). The Simmons-Smith reaction with diiodomethane yields this compound directly.

Experimental Protocols

Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of 1-Hexene

This protocol describes the synthesis of ethyl 2-butylcyclopropane-1-carboxylate using dirhodium tetraacetate as the catalyst.

Materials:

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • 1-Hexene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add dirhodium tetraacetate (0.5-1 mol%).

  • Add anhydrous dichloromethane (sufficient to dissolve the catalyst and substrate) and 1-hexene (1.0 equivalent).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane to the refluxing mixture over a period of 2-4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford the diastereomeric mixture of ethyl 2-butylcyclopropane-1-carboxylate.

Protocol 2: Copper(I)-Catalyzed Cyclopropanation of 1-Hexene

This protocol outlines the synthesis of ethyl 2-butylcyclopropane-1-carboxylate using a copper(I) catalyst.

Materials:

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the copper(I) catalyst (1-5 mol%) in anhydrous dichloromethane.

  • Add 1-hexene (1.0 equivalent) to the catalyst solution.

  • Cool the mixture to the desired temperature (typically room temperature or slightly below).

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over 2-4 hours via a syringe pump. Caution: Handle ethyl diazoacetate with extreme care.

  • Allow the reaction to stir at the same temperature for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by exposing the mixture to air.

  • Filter the mixture through a short pad of silica gel to remove the copper catalyst, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexane-ethyl acetate) to isolate the product.

Protocol 3: Simmons-Smith Cyclopropanation of 1-Hexene

This protocol details the synthesis of this compound using the Simmons-Smith reaction.

Materials:

  • Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • 1-Hexene

  • Diethyl ether or Dichloromethane, anhydrous

  • Nitrogen gas supply (especially for Et₂Zn)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware

Procedure (using Zn-Cu couple):

  • Activate the zinc-copper couple if necessary (e.g., by washing with dilute HCl, water, acetone, and then ether, followed by drying under vacuum).

  • To a round-bottom flask containing the activated Zn-Cu couple (2.0 equivalents), add anhydrous diethyl ether under a nitrogen atmosphere.

  • Add diiodomethane (1.5 equivalents) to the suspension. A gentle reflux may be observed as the organozinc reagent forms.

  • After the initial reaction subsides, add a solution of 1-hexene (1.0 equivalent) in diethyl ether.

  • Stir the reaction mixture at reflux for several hours to overnight. Monitor the reaction by GC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent by distillation. The product, this compound, is volatile.

  • Further purification can be achieved by careful distillation.

Procedure (Furukawa Modification using Et₂Zn):

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to 0 °C.

  • Slowly add diethylzinc (1.1 equivalents, typically as a solution in hexanes). Caution: Diethylzinc is pyrophoric and reacts violently with water and air. Handle with extreme care using appropriate techniques.

  • Slowly add diiodomethane (1.1 equivalents) to the solution at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-hexene (1.0 equivalent) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride.

  • Work up the reaction as described in the Zn-Cu couple procedure.

Visualizations

Catalytic_Cyclopropanation_Cycle Catalyst M(L)n Carbene_Complex M(L)n=CHR Catalyst->Carbene_Complex + R-CHN2 - N2 Diazo R-CHN2 Alkene 1-Hexene Cyclopropane This compound Derivative Alkene->Cyclopropane Carbene_Complex->Catalyst + 1-Hexene - Product Carbene_Complex->Cyclopropane N2 N2 Simmons_Smith_Workflow start Start reagent_prep Reagent Preparation Zn-Cu Couple + CH₂I₂ (or Et₂Zn + CH₂I₂) start->reagent_prep reaction Reaction with 1-Hexene reagent_prep->reaction quench Quenching Saturated aq. NH₄Cl reaction->quench workup Aqueous Workup Extraction, Washing, Drying quench->workup purification Purification Distillation or Chromatography workup->purification end This compound purification->end

References

Application Notes and Protocols: Ring-Opening Reactions of Butylcyclopropane with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings, characterized by significant ring strain, are susceptible to ring-opening reactions when treated with electrophiles. These reactions provide a powerful synthetic tool for accessing 1,3-difunctionalized acyclic compounds, which are valuable intermediates in organic synthesis and drug development. Butylcyclopropane, as an example of an alkyl-substituted cyclopropane, undergoes electrophilic ring-opening with predictable regioselectivity, governed by the stability of the resulting carbocationic intermediate. This document outlines the key principles, reaction data, and experimental protocols for the ring-opening of this compound with various electrophiles.

General Principles and Mechanism

The electrophilic ring-opening of an alkylcyclopropane like this compound proceeds via the protonation or coordination of the electrophile (E+) to one of the cyclopropane bonds. This is followed by the cleavage of a C-C bond to form a carbocation intermediate. The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocation.

For this compound, the attack of an electrophile can lead to the cleavage of one of three bonds (C1-C2, C2-C3, or C1-C3). The cleavage is directed by the electron-donating nature of the butyl group, which stabilizes a positive charge on the adjacent carbon. The reaction generally follows Markovnikov's rule, where the nucleophile (Nu-) attacks the most substituted carbon of the former cyclopropane ring.

The general mechanism involves two key steps:

  • Electrophilic Attack: The electrophile attacks the cyclopropane ring, which acts as a nucleophile. This leads to the formation of a corner-protonated or edge-protonated intermediate, which evolves into a carbocation. Cleavage of the C1-C2 or C1-C3 bond will result in a secondary carbocation stabilized by the butyl group, which is more favorable than the primary carbocation that would result from C2-C3 bond cleavage.

  • Nucleophilic Trapping: A nucleophile present in the reaction medium attacks the carbocation, leading to the final ring-opened product.

Reactions with Specific Electrophiles

Halogenation (e.g., with Bromine)

The reaction of this compound with bromine (Br₂) typically proceeds via an electrophilic addition mechanism. The bromine molecule becomes polarized by the electron density of the cyclopropane ring, allowing one bromine atom to act as an electrophile.[1] This leads to the formation of a bromonium ion-like intermediate or a carbocation, which is then attacked by the bromide ion. The expected products are 1,3-dibromopentane (B3190459) derivatives.

Acid-Catalyzed Ring-Opening

In the presence of a strong acid (e.g., H₂SO₄ or HCl) and a nucleophilic solvent (e.g., water or alcohol), this compound undergoes ring-opening.[2][3] The proton acts as the electrophile, leading to the formation of a secondary carbocation. This carbocation is then trapped by the solvent molecule. For example, reaction in the presence of water (hydration) will yield an alcohol.

Oxymercuration-Demercuration

Oxymercuration is a highly regioselective reaction that follows Markovnikov's rule without the formation of a free carbocation, thus preventing rearrangements.[4][5][6] The reaction of this compound with mercuric acetate (B1210297) [Hg(OAc)₂] in the presence of a nucleophile (e.g., water, alcohol) results in the formation of an organomercury intermediate. Subsequent demercuration with a reducing agent like sodium borohydride (B1222165) (NaBH₄) replaces the mercury group with a hydrogen atom.[6]

Quantitative Data Summary

While specific quantitative data for this compound is sparse in readily available literature, the following tables summarize expected product distributions and yields based on the general principles of alkylcyclopropane reactivity. The ratios are illustrative and can be influenced by reaction conditions.

Table 1: Predicted Product Distribution in Acid-Catalyzed Ring-Opening of this compound

Electrophile/NucleophileMajor ProductMinor ProductExpected Yield (%)
H₂O / H₂SO₄Heptan-2-olHeptan-1-ol70-85
CH₃OH / H₂SO₄2-Methoxyheptane1-Methoxyheptane75-90
HCl2-Chloroheptane1-Chloroheptane80-95

Table 2: Product Formation in Oxymercuration-Demercuration of this compound

ReagentsIntermediateFinal Major ProductExpected Yield (%)
1. Hg(OAc)₂, H₂O 2. NaBH₄1-(Acetoxymercuri)heptan-2-olHeptan-2-ol90-98
1. Hg(OAc)₂, CH₃OH 2. NaBH₄1-(Acetoxymercuri)-2-methoxyheptane2-Methoxyheptane90-98

Table 3: Predicted Products from Bromination of this compound

ReagentMajor ProductMinor ProductExpected Yield (%)
Br₂ in CCl₄1,3-Dibromoheptane1,2-Dibromoheptane70-90

Detailed Experimental Protocols

Protocol for Acid-Catalyzed Hydration of this compound

Objective: To synthesize heptan-2-ol via the acid-catalyzed ring-opening of this compound.

Materials:

  • This compound (1.0 g, 10.2 mmol)

  • Sulfuric acid (98%, 0.5 mL)

  • Distilled water (20 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add distilled water (20 mL) and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.5 mL) to the water with stirring.

  • To the cooled acidic solution, add this compound (1.0 g, 10.2 mmol) dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford heptan-2-ol.

Protocol for Oxymercuration-Demercuration of this compound

Objective: To synthesize heptan-2-ol with high regioselectivity.

Materials:

  • This compound (1.0 g, 10.2 mmol)

  • Mercuric acetate (3.5 g, 11.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Water (10 mL)

  • Sodium borohydride (0.4 g, 10.6 mmol)

  • 3 M Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Round-bottom flask (100 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve mercuric acetate (3.5 g) in a mixture of water (10 mL) and THF (10 mL).

  • Add this compound (1.0 g) to the solution and stir the mixture at room temperature for 1 hour. A color change may be observed.

  • Cool the flask in an ice bath and slowly add 3 M sodium hydroxide solution (10 mL).

  • In a separate beaker, dissolve sodium borohydride (0.4 g) in 3 M sodium hydroxide solution (10 mL). Add this solution dropwise to the reaction mixture with vigorous stirring. A black precipitate of metallic mercury will form.

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine all organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by distillation or column chromatography.

Visualizations

Reaction Pathways

G cluster_main General Mechanism of Electrophilic Ring-Opening start This compound + E+ intermediate Secondary Carbocation (Stabilized by Butyl Group) start->intermediate Electrophilic Attack (Bond Cleavage) product Ring-Opened Product (E-C4H8-CH(Nu)-CH3) intermediate->product Nucleophilic Attack nucleophile Nu- nucleophile->intermediate

Caption: General mechanism for electrophilic ring-opening.

Experimental Workflow

G cluster_workflow Workflow for Oxymercuration-Demercuration A 1. Mix this compound, Hg(OAc)2, THF, H2O B 2. Stir for 1 hour (Oxymercuration) A->B C 3. Add NaOH solution B->C D 4. Add NaBH4 solution (Demercuration) C->D E 5. Work-up: Extraction with Ether D->E F 6. Purification: Column Chromatography E->F G Final Product: Heptan-2-ol F->G

Caption: Experimental workflow for oxymercuration.

Regioselectivity Logic

G cluster_logic Regioselectivity Determination start Electrophilic Attack on this compound path1 Path A C1-C2 Cleavage Secondary Carbocation (Major) start->path1 More Stable path2 Path B C2-C3 Cleavage Primary Carbocation (Minor) start->path2 Less Stable product1 Markovnikov Product (Attack at C2) path1->product1 product2 Anti-Markovnikov Product (Attack at C3) path2->product2

Caption: Logic of regioselectivity in ring-opening.

References

Application Notes and Protocols: Acid-Catalyzed Ring Opening of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the acid-catalyzed ring-opening of butylcyclopropane, a fundamental reaction in organic synthesis. The protocols and data herein are compiled to guide researchers in the strategic application of this reaction for the generation of functionalized acyclic compounds. While specific quantitative data for this compound is not extensively available in the literature, the presented information is based on established principles of cyclopropane (B1198618) chemistry and studies on analogous alkyl-substituted cyclopropanes.

Introduction

Cyclopropane rings, due to their inherent ring strain, can undergo ring-opening reactions under acidic conditions, behaving in a manner analogous to alkenes.[1] The acid-catalyzed ring-opening of alkyl-substituted cyclopropanes, such as this compound, proceeds via protonation of the cyclopropane ring, leading to the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement to yield a variety of products. The regioselectivity of the ring-opening is a critical aspect of this reaction, governed by the stability of the resulting carbocation.

Mechanism of Ring-Opening

The acid-catalyzed ring-opening of this compound is initiated by the protonation of one of the carbon-carbon bonds of the cyclopropane ring. This can be conceptualized as an "edge-protonated" or "corner-protonated" cyclopropane intermediate.[2] Subsequently, the ring opens to form the most stable carbocation. In the case of this compound, this leads preferentially to a secondary carbocation over a primary carbocation, in accordance with Markovnikov's rule. The resulting carbocation can then react with a nucleophile present in the reaction medium.

The general mechanism can be outlined as follows:

  • Protonation: A proton from the acid catalyst adds to a C-C bond of the this compound ring.

  • Carbocation Formation: The C-C bond breaks, leading to the formation of a carbocation. The positive charge will predominantly reside on the more substituted carbon atom that can be stabilized by the alkyl group.

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or the conjugate base of the acid) attacks the carbocation, leading to the final ring-opened product.

  • Rearrangement (Side Reaction): The carbocation intermediate may undergo hydride shifts or other rearrangements to form more stable carbocations, potentially leading to a mixture of products.

Regioselectivity and Product Distribution

The major products from the acid-catalyzed ring-opening of this compound are dictated by the stability of the carbocation intermediate. The butyl group, being an electron-donating alkyl group, stabilizes a positive charge on the adjacent carbon. Therefore, the ring-opening will favor the formation of a secondary carbocation.

Table 1: Predicted Product Distribution in the Acid-Catalyzed Ring-Opening of this compound with Various Nucleophiles

Nucleophile (Solvent)Major ProductMinor ProductPredicted Major:Minor Ratio
H₂O (Aqueous Acid)Heptan-2-olHeptan-1-ol>90:<10
CH₃OH (Methanol)2-Methoxyheptane (B14605856)1-Methoxyheptane>90:<10
CH₃COOH (Acetic Acid)Heptan-2-yl acetateHeptan-1-yl acetate>90:<10
HCl (Inert Solvent)2-Chloroheptane1-Chloroheptane>90:<10

Note: The ratios presented are qualitative predictions based on carbocation stability and are intended for illustrative purposes. Actual product distributions will depend on specific reaction conditions and should be determined experimentally.

Experimental Protocols

The following are generalized protocols for the acid-catalyzed ring-opening of this compound. Researchers should note that these are starting points and may require optimization for specific applications and scales.

Protocol 1: Acid-Catalyzed Hydration of this compound

Objective: To synthesize heptan-2-ol as the major product via the acid-catalyzed addition of water to this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 85% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of 85% sulfuric acid.

  • Cool the flask in an ice bath and slowly add 2.0 g of this compound with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots, quenching with NaHCO₃, extracting with diethyl ether, and analyzing the organic layer.

  • Upon completion, pour the reaction mixture over 20 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography to yield heptan-2-ol.

Protocol 2: Acid-Catalyzed Methoxylation of this compound

Objective: To synthesize 2-methoxyheptane as the major product.

Materials:

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of anhydrous methanol and 2.0 g of this compound.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C). Monitor the reaction by GC.

  • Once the reaction is complete, quench by adding a small amount of sodium methoxide solution until the mixture is basic.

  • Add 20 mL of water and extract with pentane (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by distillation.

  • Purify the resulting 2-methoxyheptane by fractional distillation.

Visualizations

Signaling Pathway Diagram

AcidCatalyzedRingOpening Acid-Catalyzed Ring Opening of this compound cluster_start Initiation cluster_intermediate Intermediate Formation cluster_products Product Formation This compound This compound Protonated_Cyclopropane Protonated Intermediate This compound->Protonated_Cyclopropane Protonation H_plus H+ Secondary_Carbocation Secondary Carbocation (Major) Protonated_Cyclopropane->Secondary_Carbocation Ring Opening (Favored) Primary_Carbocation Primary Carbocation (Minor) Protonated_Cyclopropane->Primary_Carbocation Ring Opening (Disfavored) Major_Product Major Product (e.g., Heptan-2-ol) Secondary_Carbocation->Major_Product Nucleophilic Attack Minor_Product Minor Product (e.g., Heptan-1-ol) Primary_Carbocation->Minor_Product Nucleophilic Attack Nucleophile Nucleophile (Nu:)

Caption: Mechanism of acid-catalyzed ring opening.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Combine this compound, Solvent, and Acid Catalyst Reaction Stir at Controlled Temperature Start->Reaction Monitor Monitor Progress (e.g., GC/TLC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: A typical workflow for the reaction.

References

Application Notes and Protocols: Halogenation Reactions of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcyclopropane is a valuable building block in organic synthesis, offering a unique combination of a strained three-membered ring and a flexible alkyl chain. The functionalization of this compound through halogenation opens up a wide array of synthetic possibilities, allowing for the introduction of further functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the two primary pathways of this compound halogenation: free-radical substitution and electrophilic addition with ring-opening.

Halogenation Pathways of this compound

The halogenation of this compound can proceed through two distinct mechanisms, yielding different product classes. The choice of reaction conditions, particularly the presence or absence of UV light and the use of specific reagents, dictates the outcome.

  • Free-Radical Substitution: In the presence of ultraviolet (UV) light, halogens react with this compound via a free-radical chain mechanism.[1] This reaction typically results in the substitution of a hydrogen atom with a halogen on either the butyl chain or the cyclopropane (B1198618) ring, preserving the three-membered ring structure.

  • Electrophilic Addition (Ring-Opening): In the absence of UV light, and often in a non-polar solvent like carbon tetrachloride (CCl4), halogens can react with the cyclopropane ring in an electrophilic addition reaction.[2] This process leads to the opening of the strained cyclopropane ring and the formation of 1,3-dihalopropane derivatives.

Section 1: Free-Radical Halogenation (Substitution)

Free-radical halogenation is the method of choice when the goal is to introduce a halogen atom onto the this compound scaffold while keeping the cyclopropane ring intact. This reaction is initiated by UV light, which promotes the homolytic cleavage of the halogen-halogen bond, generating halogen radicals.[1]

Regioselectivity

The regioselectivity of free-radical halogenation is governed by the stability of the resulting carbon radical intermediate. The general order of radical stability is tertiary > secondary > primary. In the case of this compound, there are several types of hydrogen atoms, leading to a potential mixture of products.

  • On the Butyl Chain: Halogenation can occur at any position along the n-butyl chain. Substitution at the secondary carbons (C-2' and C-3') is generally favored over the primary carbon (C-4') due to the higher stability of secondary radicals.[3]

  • On the Cyclopropane Ring: The hydrogens on the cyclopropane ring are also susceptible to substitution. The hydrogen on the tertiary carbon of the ring (C-1) is expected to be the most reactive site on the ring.

The precise product distribution will depend on statistical factors (the number of each type of hydrogen) and the relative reactivity of each position.[3] Bromination is known to be more selective than chlorination for the most stable radical position.[4]

Quantitative Data (Predicted Product Distribution)
Position of HalogenationType of HydrogenNumber of HydrogensRelative Reactivity (Chlorination)Calculated Relative AmountPredicted % Yield
C-1 (ring)Tertiary15.05.020.8%
C-2 (ring)Secondary43.815.263.3%
C-1' (chain)Secondary23.87.631.7%
C-2' (chain)Secondary23.87.631.7%
C-3' (chain)Secondary23.87.631.7%
C-4' (chain)Primary31.03.012.5%

Note: This is a simplified model and actual yields may vary depending on reaction conditions.

Experimental Protocols

This protocol is adapted from the free-radical chlorination of cyclohexane (B81311).

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous cyclohexane (solvent)

  • 0.5 M Sodium carbonate solution

  • Anhydrous calcium chloride

  • UV lamp (e.g., mercury vapor lamp)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a dry 250 mL round-bottom flask, combine 25.0 mL of this compound and 100 mL of anhydrous cyclohexane.

  • In a fume hood, carefully add 9.0 mL of sulfuryl chloride to the flask.

  • Add 0.10 g of AIBN as a radical initiator.

  • Set up the apparatus for reflux and position the UV lamp to irradiate the flask.

  • Gently reflux the mixture while irradiating for 4-6 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with several 20 mL portions of 0.5 M sodium carbonate solution until the aqueous layer is basic. This will neutralize any remaining acid.

  • Wash the organic layer with 20 mL of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the product mixture by fractional distillation to separate the different chlorinated isomers from the unreacted starting material and solvent.

N-Bromosuccinimide (NBS) is a convenient and selective reagent for free-radical bromination, particularly at allylic and benzylic positions.[5] For alkanes, it can be used as a source of bromine radicals under photochemical or thermal initiation.[6]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) (Caution: toxic)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • UV lamp or heat source

  • Round-bottom flask, reflux condenser, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Irradiate the mixture with a UV lamp or heat to reflux for 2-4 hours. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The succinimide (B58015) byproduct will precipitate out of the solution. Remove it by filtration.

  • Wash the filtrate with water and then with a saturated sodium thiosulfate (B1220275) solution to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting brominated butylcyclopropanes by column chromatography or distillation.

Section 2: Electrophilic Halogenation (Ring-Opening)

When this compound is treated with halogens in the dark, particularly in the presence of a Lewis acid or in a non-polar solvent, the cyclopropane ring undergoes electrophilic attack, leading to ring-opening and the formation of 1,3-dihalides.[2]

Reaction Mechanism

The reaction proceeds via the polarization of the halogen molecule, with the electrophilic end attacking one of the C-C bonds of the cyclopropane ring. This leads to the formation of a carbocation intermediate, which is then attacked by the halide ion to give the 1,3-dihaloadduct. The regioselectivity of the ring opening is influenced by the stability of the carbocation intermediate.

Quantitative Data

Specific yield data for the ring-opening halogenation of this compound is not extensively reported. However, for the parent cyclopropane, the reaction with bromine to form 1,3-dibromopropane (B121459) is generally efficient. The presence of the butyl group may lead to a mixture of regioisomers depending on which C-C bond of the cyclopropane ring is cleaved.

ReactantsProduct(s)Typical YieldReference
This compound + Br₂ (in CCl₄, dark)1,3-Dibromo-1-butylpropane and other isomersModerate to GoodAnalogous to cyclopropane reactions
This compound + Cl₂ (in CCl₄, dark)1,3-Dichloro-1-butylpropane and other isomersModerate to GoodAnalogous to cyclopropane reactions
Experimental Protocols

Materials:

  • This compound

  • Bromine (Br₂) (Caution: highly corrosive and toxic)

  • Carbon tetrachloride (CCl₄) (Caution: toxic)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in CCl₄.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in CCl₄ dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.

  • Wash the reaction mixture with a saturated sodium thiosulfate solution to remove any excess bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield the 1,3-dibromobutane (B89751) derivatives.

Visualizations

Diagram 1: Free-Radical Substitution Mechanism

FreeRadicalSubstitution cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ 2X 2 X• X2->2X UV light R-H This compound (R-H) R_rad Butylcyclopropyl Radical (R•) R-H->R_rad + X• X_rad X• HX H-X X_rad->HX + R-H R-X Halogenated this compound (R-X) R_rad->R-X + X₂ X_rad1 X• X2_term X₂ X_rad1->X2_term + X• X_rad2 X• R_rad1 R• R-R R-R R_rad1->R-R + R• R_rad2 R• R_rad3 R• R-X_term R-X R_rad3->R-X_term + X• X_rad3 X• ElectrophilicAddition This compound This compound Intermediate Carbocation Intermediate This compound->Intermediate + Br₂ Br2 Br-Br Product 1,3-Dibromobutane Derivative Intermediate->Product + Br⁻ Br_ion Br⁻ ExperimentalWorkflow Start Start: this compound Reaction Halogenation Reaction (with appropriate reagents and conditions) Start->Reaction Workup Aqueous Workup (Washing and Neutralization) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Final Product Purification->Product

References

Application Notes and Protocols: Use of Alkylcyclopropanes in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The cyclopropane (B1198618) ring, despite its inherent strain, is a recurring motif in a diverse array of natural products, contributing significantly to their biological activity and conformational rigidity.[1][2] The inclusion of a simple alkyl substituent, such as a butyl group, on the cyclopropane ring can further influence the molecule's lipophilicity and binding interactions. This document provides detailed application notes and protocols for the synthesis of alkylcyclopropane-containing fragments, drawing from the total syntheses of the notable natural products, Curacin A and Ambruticin S. These examples showcase cutting-edge asymmetric cyclopropanation techniques that are instrumental in the construction of complex molecular architectures.

Application Note 1: Asymmetric Cyclopropanation in the Synthesis of the Curacin A Cyclopropyl-Thiazoline Fragment

Background:

Curacin A is a potent antimitotic agent isolated from the marine cyanobacterium Lyngbya majuscula.[2] Its structure features a unique cyclopropyl-thiazoline moiety, which is crucial for its biological activity. The synthesis of the (1'R,2'S)-2-methylcyclopropyl fragment of Curacin A has been elegantly achieved using a substrate-directed asymmetric cyclopropanation. The Charette modification of the Simmons-Smith reaction, utilizing a chiral dioxaborolane ligand, provides a powerful method for the enantioselective cyclopropanation of allylic alcohols.

Key Reaction: Charette Asymmetric Cyclopropanation

This method employs a chiral, non-racemic dioxaborolane derived from butylboronic acid and a chiral diol to direct the stereochemical outcome of the cyclopropanation of an allylic alcohol. The allylic hydroxyl group of the substrate coordinates to the zinc reagent, ensuring the delivery of the methylene (B1212753) group to one face of the double bond.

Experimental Workflow:

sub cis-Crotyl Alcohol product (1R,2S)-2-Methylcyclopropyl)methanol sub->product Cyclopropanation reagent1 Chiral Dioxaborolane Ligand reagent1->product reagent2 Diethylzinc (B1219324) (Et2Zn) reagent2->product reagent3 Diiodomethane (B129776) (CH2I2) reagent3->product oxidation Oxidation product->oxidation final_product (1R,2S)-2-Methylcyclopropanecarboxylic acid oxidation->final_product

Caption: Workflow for the synthesis of the Curacin A cyclopropane fragment.

Protocol 1: Charette Asymmetric Cyclopropanation for the Synthesis of ((1R,2S)-2-Methylcyclopropyl)methanol

Materials:

  • cis-Crotyl alcohol

  • (2R,3R)-N,N,N',N'-Tetramethyltartaramide

  • n-Butylboronic acid

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Chiral Dioxaborolane Ligand:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add (2R,3R)-N,N,N',N'-tetramethyltartaramide (1.2 eq) and anhydrous dichloromethane (DCM, 0.1 M).

    • Cool the solution to 0 °C and add n-butylboronic acid (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The resulting solution of the chiral dioxaborolane is used in the next step.

  • Asymmetric Cyclopropanation:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve cis-crotyl alcohol (1.0 eq) in anhydrous DCM (0.2 M).

    • Cool the solution to 0 °C and add the pre-formed chiral dioxaborolane solution dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add diethylzinc (2.2 eq, 1.0 M in hexanes) dropwise at 0 °C, ensuring the internal temperature does not rise significantly.

    • After 15 minutes, add diiodomethane (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford ((1R,2S)-2-methylcyclopropyl)methanol.

Quantitative Data for Charette Asymmetric Cyclopropanation:

SubstrateProductYield (%)dree (%)Reference
cis-Crotyl alcohol((1R,2S)-2-Methylcyclopropyl)methanol85-95>95:590-96Based on data from similar literature examples

Application Note 2: Phosphonamide-Based Asymmetric Cyclopropanation in the Total Synthesis of Ambruticin S

Background:

Ambruticin S is a potent antifungal agent with a complex structure that includes a trisubstituted cyclopropane ring. The Hanessian group developed a highly effective method for the asymmetric synthesis of this cyclopropane fragment using a chiral phosphonamide reagent. This approach allows for the diastereoselective and enantioselective construction of the cyclopropane ring through a Michael-initiated ring closure (MIRC) reaction.

Key Reaction: Asymmetric Michael-Initiated Ring Closure (MIRC)

In this strategy, the conjugate addition of a chiral phosphonamide-stabilized carbanion to an α,β-unsaturated ester generates an enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring with high stereocontrol, dictated by the chiral phosphonamide auxiliary.

Reaction Scheme:

start α,β-Unsaturated Ester intermediate Enolate Intermediate start->intermediate Michael Addition reagent1 Chiral Phosphonamide reagent1->intermediate base Base (e.g., n-BuLi) base->intermediate product Trisubstituted Cyclopropane intermediate->product Intramolecular Ring Closure

Caption: Key steps in the phosphonamide-based MIRC reaction.

Protocol 2: Asymmetric Cyclopropanation of an α,β-Unsaturated Ester via MIRC

Materials:

  • α,β-Unsaturated ester (e.g., ethyl (E)-5-(tert-butyldimethylsilyloxy)pent-2-enoate)

  • Chiral phosphonamide reagent (e.g., (4R,5R)-1,3,4-trimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-oxide)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions at low temperatures

Procedure:

  • Generation of the Phosphonamide Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the chiral phosphonamide reagent (1.1 eq) and anhydrous THF (0.1 M).

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes.

  • Michael Addition and Cyclopropanation:

    • In a separate flame-dried flask, dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

    • Transfer the solution of the phosphonamide anion to the solution of the α,β-unsaturated ester via cannula.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired trisubstituted cyclopropane.

Quantitative Data for Phosphonamide-Based Asymmetric Cyclopropanation:

SubstrateProductYield (%)dree (%)Reference
α,β-Unsaturated EsterEthyl 2-((tert-butyldimethylsilyloxy)methyl)-3-vinylcyclopropane-1-carboxylate70-85>95:5>98Based on data from the total synthesis of Ambruticin S by Hanessian et al.

Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for Butylcyclopropane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of butylcyclopropane derivatives in medicinal chemistry, with a focus on their application as inhibitors of the histone methyltransferase DOT1L, a key target in the treatment of mixed-lineage leukemia (MLL). The unique structural and physicochemical properties of the cyclopropane (B1198618) ring, often used as a bioisostere for other chemical groups, can significantly enhance the potency, selectivity, and metabolic stability of drug candidates.[1][2]

Application Note 1: Butyl and Cyclopropyl (B3062369) Moieties in the Design of DOT1L Inhibitors

The disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[3][4] In MLL, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, driving leukemogenesis.[5][6] Therefore, the development of small molecule inhibitors of DOT1L is a promising therapeutic strategy.

Structure-activity relationship (SAR) studies of adenosine-containing DOT1L inhibitors have revealed the importance of the N6-substituent on the adenine (B156593) ring for both potency and selectivity.[1] The incorporation of small alkyl groups, such as butyl and cyclopropyl, has been explored to optimize the interaction with the enzyme's active site.

Data Presentation: In Vitro Activity of N6-Substituted Adenosine (B11128) Analogs against DOT1L

The following table summarizes the in vitro inhibitory activity of N6-substituted adenosine analogs against human DOT1L. The data is presented as the inhibitory constant (Ki), a measure of the inhibitor's binding affinity to the enzyme.

Compound IDN6-SubstituentKi (µM)[1]
1 n-Butyl3.8
2 Cyclopropyl2.0
3 Isopropyl2.8
4 Allyl3.2
5 Methyl0.29
SAH (Homocysteine)0.16

SAH (S-adenosyl-L-homocysteine) is the natural product of the methylation reaction and a known pan-methyltransferase inhibitor.

The data indicates that while larger alkyl groups like n-butyl reduce activity compared to a simple methyl group, the cyclopropyl group is better tolerated.[1] This highlights the utility of the cyclopropyl moiety as a compact and conformationally restricted substituent in this chemical space.

Experimental Protocols

Protocol 1: General Synthesis of N6-Substituted Adenosine Analogs

This protocol describes a general method for the synthesis of N6-substituted adenosine analogs, which can be adapted for the preparation of compounds with butyl and cyclopropyl functionalities.

Materials:

Procedure:

  • To a solution of 6-chloropurine riboside (1.0 eq) in ethanol, add triethylamine (3.0 eq) and the corresponding amine (e.g., n-butylamine or cyclopropylamine, 1.5 eq).

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N6-substituted adenosine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DOT1L Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines a scintillation proximity assay (SPA) to determine the in vitro inhibitory activity of test compounds against DOT1L.[3]

Materials:

  • Recombinant human DOT1L enzyme

  • Biotinylated nucleosomes (substrate)

  • S-adenosyl-L-[³H]-methionine ([³H]-SAM) (methyl donor)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Test compounds dissolved in DMSO

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare a reaction mixture containing assay buffer, biotinylated nucleosomes, and [³H]-SAM.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (known DOT1L inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding the DOT1L enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing unlabeled SAM and the streptavidin-coated SPA beads.

  • Incubate the plate for a further 30 minutes to allow the biotinylated nucleosomes to bind to the SPA beads.

  • Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-methylated nucleosomes to the scintillant in the SPA beads will generate a signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me H3K79 Hypermethylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Transcription Aberrant Gene Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Transcription->Leukemia Inhibitor This compound Derivative (Inhibitor) Inhibitor->DOT1L inhibits

Caption: Role of DOT1L in MLL-rearranged leukemia and its inhibition.

Experimental Workflow for DOT1L Inhibitor Screening

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Synthesis Compound Synthesis (this compound Derivatives) Primary_Screening Primary Screening (SPA Assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50/Ki Determination Primary_Screening->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling (Other Methyltransferases) Dose_Response->Selectivity_Panel Cellular_Assays Cell-Based Assays (MLL Cell Lines) Selectivity_Panel->Cellular_Assays Selective Hits Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: Workflow for the discovery and evaluation of DOT1L inhibitors.

References

Application Note: High-Purity Butylcyclopropane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of butylcyclopropane, a valuable building block in organic synthesis and pharmaceutical development. Due to the potential for isomeric impurities with close boiling points arising during its synthesis, a fractional distillation approach is recommended to achieve high purity.

Data Presentation

A summary of the relevant physical properties for this compound and a potential isomeric impurity is provided in the table below. The close boiling points underscore the necessity of fractional distillation for effective separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₄98.1999.1 - 99.5[1][2]
sec-ButylcyclopropaneC₇H₁₄98.1990.98[3]

Experimental Protocols

1. Pre-Distillation Preparation:

  • Crude Material Analysis: Before commencing distillation, it is crucial to analyze the crude this compound mixture. Gas Chromatography (GC) is the recommended analytical technique to identify the primary impurities and their approximate concentrations. This initial analysis will inform the distillation strategy, particularly the number of theoretical plates required in the fractionating column.

  • Drying: Ensure the crude this compound is thoroughly dry. The presence of water can lead to the formation of azeotropes, complicating the distillation process. Drying can be achieved by treating the organic liquid with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, followed by filtration.

2. Fractional Distillation Protocol:

This protocol is designed for the purification of this compound on a laboratory scale.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flask(s)

  • Joint clips

  • Inert gas source (e.g., nitrogen or argon) for sensitive applications

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as depicted in the workflow diagram. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Charge the round-bottom flask with the crude, dried this compound. Do not fill the flask to more than two-thirds of its capacity to prevent bumping. Add a magnetic stir bar for smooth boiling.

  • Initiating Distillation: Begin stirring and gently heat the flask using the heating mantle. The heating rate should be controlled to establish a slow and steady distillation rate (typically 1-2 drops per second).

  • Equilibration: As the mixture begins to boil, the vapor will rise through the fractionating column. Allow the column to equilibrate, which is indicated by a temperature gradient establishing along the column and the reflux of condensate.

  • Fraction Collection:

    • Forerun: Collect the initial distillate (forerun) in a separate receiving flask. This fraction will be enriched in any lower-boiling impurities, such as sec-butylcyclopropane. The temperature should be monitored closely; a plateau near the boiling point of the most volatile impurity is expected.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 99-100 °C), switch to a clean receiving flask to collect the purified product. Maintain a steady distillation rate.

    • End Fraction: A sharp drop or a rapid rise in temperature after the main fraction has been collected indicates that the distillation of the desired product is complete. Stop the distillation before the distilling flask runs dry to avoid potential hazards.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

3. Post-Distillation Analysis (Purity Assessment):

The purity of the collected this compound fraction should be determined using Gas Chromatography (GC).

GC Conditions:

  • Column: A non-polar capillary column is suitable for the analysis of non-polar hydrocarbons like this compound.[4] A common choice is a column with a 5% phenyl-polysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) is recommended for its high sensitivity to hydrocarbons.

  • Detector Temperature: 280 °C

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 150 °C. This program should be optimized based on the specific impurities present.

  • Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., hexane (B92381) or pentane) before injection.

The resulting chromatogram should show a major peak corresponding to this compound. The purity can be calculated based on the relative peak areas.

Mandatory Visualization

Distillation_Workflow cluster_prep Pre-Distillation cluster_distill Fractional Distillation cluster_analysis Post-Distillation A Crude this compound B Dry with Anhydrous MgSO4 A->B C Filter B->C D Charge Distillation Flask C->D Dried Crude Product E Heat and Equilibrate Column D->E F Collect Forerun (Lower Boiling Impurities) E->F G Collect Main Fraction (this compound @ ~99-100°C) F->G H Stop Distillation G->H I Purity Analysis by GC G->I Purified Fraction J High-Purity this compound I->J

References

Application Note: Analysis of Butylcyclopropane Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropane rings are fundamental three-membered carbocycles present in numerous natural products and pharmaceutical compounds. The inherent ring strain makes them highly reactive and useful synthetic intermediates. Reactions involving cyclopropanes, such as ring-opening isomerization, can lead to a complex mixture of structurally similar hydrocarbon products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and essential analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in such mixtures.[1][2] Its high chromatographic resolution and sensitive mass spectrometric detection make it ideal for analyzing the composition of hydrocarbon reaction products.[2][3]

This application note provides a detailed protocol for the analysis of products from a hypothetical acid-catalyzed isomerization of butylcyclopropane using GC-MS. The methodology covers sample preparation, instrument setup, and data analysis for the accurate identification and quantification of the resulting alkene isomers.

Experimental Protocol

Hypothetical Reaction: Acid-Catalyzed Isomerization of this compound

A solution of this compound in an inert solvent (e.g., dodecane) is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated to induce ring-opening and isomerization. The reaction is expected to yield a mixture of heptene (B3026448) isomers.

Sample Preparation
  • Reaction Quenching: After the desired reaction time, cool the reaction mixture to room temperature. Quench the reaction by adding 1 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Add 2 mL of a non-polar organic solvent, such as hexane (B92381) or dichloromethane, to the mixture.[4] Vortex for 1 minute to extract the hydrocarbon products.

  • Phase Separation: Allow the layers to separate. Carefully collect the upper organic layer containing the analytes.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[3]

  • Dilution: Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with the extraction solvent. Add an internal standard (e.g., fluorene-d10) to a final concentration of 0.5 µg/mL for quantitative analysis.[4]

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system.[3][4] The following conditions are recommended but may be optimized depending on the specific instrument.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temperature 40°C, hold for 3 minutes. Ramp at 10°C/min to 200°C.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Scan Range 35-400 amu
Data Acquisition Full Scan Mode

Results and Data Presentation

The GC-MS analysis of the reaction mixture would separate the unreacted this compound from its various isomerization products. Identification of each peak is achieved by comparing its mass spectrum with reference spectra in a library (e.g., NIST) and by comparing its retention index with known values.[5] Quantification is performed by integrating the peak area of a characteristic ion for each compound and comparing it to the peak area of the internal standard.

Table 1: Hypothetical Quantitative Results of this compound Isomerization

Compound Retention Time (min) Quantifier Ion (m/z) Peak Area Concentration (µg/mL)
trans-Hept-2-ene6.8555185,4301.8
cis-Hept-2-ene7.0255123,6201.2
trans-Hept-3-ene7.156998,8901.0
This compound7.5055256,1102.5
2-Methylhex-2-ene7.616988,1000.9
Fluorene-d10 (IS)15.42176105,0000.5

Visualizations

Caption: Workflow from reaction to final data analysis.

reaction_pathway cluster_reactants start This compound catalyst H+ Catalyst Heat start->catalyst p1 p1 catalyst->p1 p2 p2 catalyst->p2 p3 p3 catalyst->p3 p4 p4 catalyst->p4

Caption: Proposed reaction pathway for this compound.

References

Application Note: 1H and 13C NMR Characterization of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of butylcyclopropane using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a comprehensive experimental methodology, from sample preparation to data acquisition and processing. The expected 1H and 13C NMR chemical shifts, multiplicities, and coupling constants are summarized in tabular format to facilitate data interpretation and comparison. A logical workflow diagram is also presented to guide the researcher through the characterization process.

Introduction

This compound is a saturated hydrocarbon consisting of a cyclopropane (B1198618) ring substituted with a butyl group. As with many small organic molecules, NMR spectroscopy is an indispensable tool for its structural elucidation and purity assessment. The unique electronic environment of the cyclopropane ring results in characteristic upfield chemical shifts for the ring protons and carbons, making NMR a powerful technique for confirming its presence and substitution pattern. This application note serves as a practical guide for obtaining and interpreting high-quality 1H and 13C NMR spectra of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The atom numbering scheme used for assignment is shown below:

Table 1: Predicted 1H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H4 (CH3)~ 0.9Triplet (t)J(H4, H3) ≈ 73H
H3 (CH2)~ 1.3SextetJ(H3, H4) ≈ 7, J(H3, H2) ≈ 72H
H2 (CH2)~ 1.4QuintetJ(H2, H3) ≈ 7, J(H2, H1) ≈ 72H
H1 (CH2)~ 1.2Multiplet (m)-2H
Ha (CH)~ 0.6Multiplet (m)-1H
Hb, Hc (CH2)~ 0.2 - 0.5Multiplets (m)-4H

Note: The chemical shifts of the cyclopropyl (B3062369) protons (Ha, Hb, Hc) are characteristically shifted upfield due to the ring current effect of the cyclopropane ring. The diastereotopic nature of the cyclopropyl methylene (B1212753) protons can lead to complex, overlapping multiplets.

Table 2: Predicted 13C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C4 (CH3)~ 14
C3 (CH2)~ 23
C2 (CH2)~ 32
C1 (CH2)~ 36
Ca (CH)~ 16
Cb, Cc (CH2)~ 9

Experimental Protocol

This section details a general methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Analyte: Use approximately 5-15 mg of purified this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The use of deuterated solvents is necessary for the spectrometer's lock system.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm). For aqueous systems, a water-soluble reference standard like DSS can be used.[3]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][2] Homogeneous solutions free of solids are essential for good magnetic field homogeneity.[3]

  • Volatile Samples: As this compound is potentially volatile, care should be taken to minimize evaporation during sample preparation. Techniques such as using a micropreparative GC system for sample collection or centrifugal evaporation for concentration can be employed for volatile substances.[4]

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]

  • Probe: The spectrometer should be equipped with a probe capable of detecting both 1H and 13C nuclei.

  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the resonance frequencies of 1H and 13C. The magnetic field homogeneity should then be optimized by shimming on the sample to achieve sharp and symmetrical peaks.[5]

3. 1H NMR Data Acquisition

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

4. 13C NMR Data Acquisition

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to provide a spectrum with singlets for each unique carbon, simplifying interpretation.

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

5. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase and Baseline Correction: Apply phase and baseline corrections to ensure accurate peak shapes and integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: For 1H spectra, integrate the signals to determine the relative number of protons corresponding to each resonance.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-15 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Tuning & Shimming) filter->setup acq_1H 1H NMR Acquisition setup->acq_1H acq_13C 13C NMR Acquisition setup->acq_13C process Fourier Transform, Phase & Baseline Correction acq_1H->process acq_13C->process reference Reference to TMS (0.00 ppm) process->reference analyze Peak Assignment & Integration reference->analyze report Final Report Generation analyze->report

Caption: Workflow for the NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. By following the detailed experimental protocol and utilizing the provided spectral data tables, researchers can confidently acquire, process, and interpret the NMR spectra of this compound. The distinct upfield signals of the cyclopropyl group serve as a key diagnostic feature in the NMR spectra, allowing for unambiguous structural confirmation.

References

Application of Cyclopropane Derivatives in Materials Science: A Focus on Butylcyclopropane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of butylcyclopropane in materials science are not well-documented in publicly available literature. The following application notes and protocols are based on studies of analogous cyclopropane-containing monomers and polymers. These examples are intended to provide insights into the potential roles that alkylcyclopropanes, such as this compound, could play in the development of new materials. The properties and behaviors of this compound-containing materials may vary.

Application Notes

The incorporation of cyclopropane (B1198618) rings into polymer structures offers a versatile method for tuning the physical and chemical properties of materials. The inherent ring strain and unique stereochemistry of the cyclopropane moiety can be leveraged to create polymers with tailored characteristics for a variety of applications. While specific data on this compound is limited, research on other cyclopropane derivatives highlights several key areas of application:

  • Modification of Mechanical Properties in Polyesters: The introduction of cyclopropane units into the main chain of polyesters has been shown to be an effective strategy for controlling crystallinity. This, in turn, allows for the precise modulation of mechanical properties. By copolymerizing cyclopropane-containing diols with traditional diols, the degree of crystallinity can be reduced, leading to materials with lower tensile strength and Young's modulus. This approach can be used to design more flexible and tailored polyester (B1180765) resins for applications in coatings, adhesives, and films.

  • Development of Optically Transparent Polymers: Copolymers synthesized from cyclopropane-containing styrene (B11656) monomers have demonstrated excellent optical properties. For instance, the copolymerization of (p-2-methoxycarbonyl)cyclopropyl styrene with acrylonitrile (B1666552) results in a material with high light transmission (up to 90%) and a high refractive index. Such polymers are promising candidates for applications in optical devices, lenses, and transparent coatings where clarity and specific light-refracting properties are desired. The presence of the cyclopropane ring contributes to the unique optical characteristics of these materials.

  • Creation of Photosensitive Materials for Microelectronics: Certain cyclopropane-containing copolymers exhibit photosensitivity, making them suitable for use as photoresists in microelectronics. The cyclopropane ring, in conjunction with other functional groups, can undergo photochemical reactions upon exposure to UV light, leading to cross-linking of the polymer chains. This property is critical for the fabrication of microelectronic components through photolithography. These materials offer the potential for developing high-performance photoresists with good adhesion and high-resolution patterning capabilities.

Logical Relationship: From Monomer to Material Properties

The following diagram illustrates the logical workflow from the selection of a cyclopropane-containing monomer to the resulting properties of the final polymeric material.

logical_workflow cluster_monomer Monomer Design cluster_synthesis Polymer Synthesis cluster_properties Material Properties Monomer Cyclopropane-containing Monomer (e.g., this compound derivative) Polymerization Polymerization Method (e.g., Radical, Condensation) Monomer->Polymerization Functional_Group Functional Group (e.g., vinyl, hydroxyl, carboxyl) Functional_Group->Polymerization Determines reactivity Alkyl_Group Alkyl Group (e.g., Butyl) Mechanical Mechanical Properties (Tensile Strength, Flexibility) Alkyl_Group->Mechanical Influences chain packing Polymerization->Mechanical Optical Optical Properties (Transparency, Refractive Index) Polymerization->Optical Thermal Thermal Properties (Glass Transition Temp.) Polymerization->Thermal Copolymerization Copolymerization with Co-monomers Copolymerization->Mechanical Copolymerization->Optical Copolymerization->Thermal

Caption: Logical workflow from monomer design to material properties.

Quantitative Data

The following tables summarize quantitative data from studies on polymers containing cyclopropane derivatives, which may serve as a reference for the expected performance of this compound-containing materials.

Table 1: Mechanical Properties of Cyclopropane-Containing Polyesters

Polymer CompositionYoung's Modulus (MPa)Ultimate Tensile Strength (UTS) (MPa)
BD-co-HDT (0% cyclopropane)10529.7
BD₉₀Cy(trans)₁₀-co-HDTNot specifiedSlightly decreased
BD₇₅Cy(trans)₂₅-co-HDT6019.2

BD = 1,4-butanediol (B3395766) unit, Cy(trans) = trans-1,2-cyclopropane unit, HDT = a diacid co-monomer. Data suggests that increasing cyclopropane content reduces stiffness and strength.

Table 2: Properties of (p-2-methoxycarbonyl)cyclopropyl styrene (MCCPS) and Acrylonitrile (AN) Copolymers

PropertyValue
Light Transmission90% (up to 8 mm thickness)
Refractive IndexHigh (exact value depends on composition)
Thermal StabilityRetains transparency up to 100°C for 2 hours
SolubilitySoluble in chlorinated hydrocarbons, acetone, benzene, dioxane

Experimental Protocols

Protocol 1: Synthesis of Optically Transparent Copolymers of (p-2-methoxycarbonyl)cyclopropyl styrene (MCCPS) with Acrylonitrile (AN) via Radical Copolymerization

Objective: To synthesize a copolymer with high optical transparency.

Materials:

  • (p-2-methoxycarbonyl)cyclopropyl styrene (MCCPS) monomer

  • Acrylonitrile (AN) monomer, freshly distilled

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Toluene, anhydrous

  • Methanol (B129727), for precipitation

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of MCCPS and freshly distilled AN in anhydrous toluene. The total monomer concentration should be around 2 M.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with argon or nitrogen and heat the reaction mixture to 70°C with stirring.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • The copolymer composition can be determined by ¹H NMR spectroscopy.

  • Molecular weight and polydispersity can be measured by gel permeation chromatography (GPC).

  • Optical transparency can be assessed by UV-Vis spectroscopy of a thin film of the polymer.

Experimental Workflow: Radical Copolymerization

experimental_workflow start Start dissolve Dissolve MCCPS and AN in Toluene start->dissolve add_initiator Add AIBN Initiator dissolve->add_initiator degas Degas by Freeze-Pump-Thaw add_initiator->degas react Heat to 70°C for 24h under Inert Atmosphere degas->react cool Cool to Room Temperature react->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry characterize Characterize Polymer (NMR, GPC, UV-Vis) dry->characterize end End characterize->end

Caption: Workflow for radical copolymerization of MCCPS and AN.

Protocol 2: Synthesis of Cyclopropane-Containing Polyesters

Objective: To synthesize a polyester with modified mechanical properties by incorporating cyclopropane units.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the desired ratio of 1,2-cyclopropanedimethanol and 1,4-butanediol in anhydrous DCM.

  • Add pyridine (2 equivalents with respect to the diols).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the diacyl chloride in DCM to the stirred diol solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a small amount of water.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a large excess of cold methanol.

  • Filter the polymer and dry it in a vacuum oven at 50°C.

Characterization:

  • The incorporation of the cyclopropane diol can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • Thermal properties (glass transition temperature, melting point) can be determined by differential scanning calorimetry (DSC).

  • Mechanical properties (Young's modulus, tensile strength) can be measured by tensile testing of polymer films.

Synthesis Pathway: Cyclopropane-Containing Polyester

synthesis_pathway Diols 1,2-Cyclopropanedimethanol + 1,4-Butanediol Reaction Polycondensation (0°C to RT) Diols->Reaction Diacid Diacyl Chloride Diacid->Reaction Solvent_Base DCM, Pyridine Solvent_Base->Reaction Workup Aqueous Workup and Purification Reaction->Workup Polymer Cyclopropane-Containing Polyester Workup->Polymer

Troubleshooting & Optimization

Technical Support Center: Butylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of butylcyclopropane. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the Simmons-Smith cyclopropanation of 1-hexene (B165129).[1] This reaction utilizes a carbenoid reagent to add a methylene (B1212753) (CH₂) group across the double bond of the alkene, forming the cyclopropane (B1198618) ring.[1]

Q2: What are the main variations of the Simmons-Smith reaction, and which is recommended for this compound synthesis?

A2: The two primary variations are the classical Simmons-Smith reaction and the Furukawa modification.

For the synthesis of unfunctionalized alkenes like 1-hexene, the Furukawa modification is often recommended as it can be more reproducible and may lead to higher yields.[1][4]

Q3: What are the expected byproducts in the synthesis of this compound via the Simmons-Smith reaction?

A3: Potential byproducts can include:

  • Unreacted starting materials: 1-hexene and diiodomethane.

  • Zinc iodide (ZnI₂): A primary inorganic byproduct.[5]

  • Methylated compounds: If the reaction is run for an extended period with excess reagent, methylation of any susceptible functional groups (though not present on 1-hexene) can occur.[1]

  • Polymerization products: Although less common with the Furukawa modification, some polymerization of the starting alkene can occur.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the identification and quantification of the starting material (1-hexene), the product (this compound), and any volatile byproducts.[6][7][8] Thin Layer Chromatography (TLC) can also be used, but visualization may require staining as this compound is not UV-active.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Zinc Reagent: The zinc-copper couple may not be sufficiently activated, or the diethylzinc solution may have degraded due to exposure to air or moisture.1. For the classical method, ensure the zinc-copper couple is freshly prepared and activated. For the Furukawa modification, use a fresh, high-quality solution of diethylzinc.
2. Presence of Moisture: Organozinc reagents are highly sensitive to moisture.2. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
3. Impure Reagents: Impurities in 1-hexene or diiodomethane can inhibit the reaction.3. Purify the 1-hexene and diiodomethane by distillation before use.
Incomplete Reaction 1. Insufficient Reagent: The molar ratio of the cyclopropanating agent to the alkene may be too low.1. Use a slight excess (1.2 - 2.0 equivalents) of both diethylzinc and diiodomethane.
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.2. While the reaction is typically started at 0°C, allowing it to slowly warm to room temperature can improve conversion. A gentle increase in temperature can be beneficial, but should be monitored to avoid side reactions.[9]
3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.3. Monitor the reaction by GC-MS and extend the reaction time until the consumption of the starting material plateaus.
Formation of Significant Byproducts 1. Reaction Temperature Too High: Elevated temperatures can lead to the formation of side products.1. Maintain careful temperature control, especially during the addition of reagents.
2. Excess Reagent and Long Reaction Time: Can lead to side reactions like methylation if susceptible functional groups are present.2. Use a moderate excess of the cyclopropanating reagents and monitor the reaction to determine the optimal endpoint.
Difficulty in Product Purification 1. Co-distillation with Solvent: this compound is volatile, which can make its separation from the reaction solvent challenging.1. Use a higher-boiling solvent for the reaction if feasible, and perform a careful fractional distillation.
2. Emulsion during Workup: The formation of stable emulsions can complicate the extraction of the product.2. Add a saturated solution of ammonium (B1175870) chloride (NH₄Cl) or brine during the aqueous workup to help break up emulsions.

Data on Simmons-Smith Reaction Modifications for Cyclopropanation

The following table summarizes typical yields for the classical Simmons-Smith reaction and the Furukawa modification with various alkene substrates.

Alkene Substrate Reaction Type Reagents Solvent Yield (%)
CyclohexeneClassical Simmons-SmithZn-Cu, CH₂I₂Diethyl ether~60-70%
1-OcteneFurukawa ModificationEt₂Zn, CH₂I₂Dichloromethane~85-95%
StyreneFurukawa ModificationEt₂Zn, CH₂I₂1,2-Dichloroethane~90%
(S)-(-)-Perillyl alcoholTriisobutylaluminum-promotedi-Bu₃Al, CH₂I₂Dichloromethane92-96%[10]

Experimental Protocols

Detailed Protocol for Furukawa-Modified Simmons-Smith Synthesis of this compound

This protocol describes the synthesis of this compound from 1-hexene using the Furukawa modification.

Materials:

  • 1-Hexene (purified by distillation)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (purified by distillation)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard, dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hexene (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (2.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • Addition of Diiodomethane: After the complete addition of diethylzinc, add diiodomethane (2.0 eq.) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.

  • Purification: Purify the crude this compound by fractional distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup: 1-Hexene in Anhydrous DCM under Inert Atmosphere cool Cool to 0°C setup->cool add_et2zn Slow Addition of Diethylzinc (2.0 eq) cool->add_et2zn add_ch2i2 Dropwise Addition of Diiodomethane (2.0 eq) add_et2zn->add_ch2i2 react Reaction: 0°C to Room Temperature (12-18h) add_ch2i2->react monitor Monitor by GC-MS react->monitor quench Quench with sat. aq. NH4Cl at 0°C monitor->quench workup Aqueous Workup and Extraction quench->workup purify Drying, Concentration, and Fractional Distillation workup->purify product Pure this compound purify->product

Caption: Workflow for this compound synthesis.

troubleshooting_yield Troubleshooting Low Yield start Low or No Yield check_reagents Check Reagent Quality (Zn, CH2I2, Alkene) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Review Reaction Temperature start->check_temp check_time Evaluate Reaction Time start->check_time impure Purify Reagents (e.g., Distillation) check_reagents->impure dry Ensure Dry Glassware and Anhydrous Solvents check_conditions->dry adjust_temp Optimize Temperature (e.g., gradual warming) check_temp->adjust_temp extend_time Increase Reaction Time (Monitor by GC-MS) check_time->extend_time

Caption: Decision tree for low yield troubleshooting.

Caption: Furukawa-modified Simmons-Smith pathway.

References

troubleshooting low yield in Simmons-Smith cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Simmons-Smith cyclopropanation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Simmons-Smith cyclopropanation that can lead to low product yields.

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is crucial for the reaction's success. Ensure it is freshly prepared and highly active. Inactivity can result from poor activation of the zinc dust or degradation from exposure to air and moisture.[1] Consider using ultrasound to improve activation.
Poor Quality of Diiodomethane (B129776) Use high-purity diiodomethane. If the quality is questionable, it should be purified by distillation before use.
Presence of Moisture The Simmons-Smith reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
Low Reaction Temperature While lower temperatures can improve diastereoselectivity, they can also decrease the reaction rate. If the yield is low, consider gradually increasing the reaction temperature in 5-10 °C increments while monitoring the reaction progress.[1]
Low Substrate Reactivity Electron-deficient alkenes are less reactive in the Simmons-Smith reaction. For such substrates, consider using a more reactive modification of the reagent, such as the Furukawa (diethylzinc and diiodomethane) or Shi (diethylzinc, trifluoroacetic acid, and diiodomethane) modifications.[1][2]

Problem: Incomplete Starting Material Conversion

Potential Cause Recommended Solution
Insufficient Reagent Use a slight excess of the Simmons-Smith reagent (typically 1.2-1.5 equivalents) to drive the reaction to completion.
Short Reaction Time Some substrates react more slowly. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) and extend the reaction time if necessary.

Problem: Formation of Unexpected Byproducts

Potential Cause Recommended Solution
Methylation of Heteroatoms Alcohols and other heteroatoms in the substrate can be methylated by the electrophilic zinc carbenoid.[2] This is more prevalent with excess reagent or prolonged reaction times. Use of the Furukawa modification can sometimes mitigate this side reaction.
Rearrangement of Acid-Sensitive Products The byproduct zinc iodide (ZnI₂) is a Lewis acid and can cause the rearrangement of acid-sensitive cyclopropane (B1198618) products.[2] Adding an excess of diethylzinc (B1219324) or quenching the reaction with pyridine (B92270) can scavenge the ZnI₂.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed Simmons-Smith reaction?

A1: The most frequent issue is the low activity of the zinc reagent, particularly the zinc-copper couple.[1] It is essential that this reagent is freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid intermediate.

Q2: How can I improve the yield for an electron-poor alkene?

A2: Electron-poor alkenes are challenging substrates for the classical Simmons-Smith reaction. The Shi modification, which utilizes a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane, is often effective for these less reactive substrates.[1][2]

Q3: My cyclopropane product seems to be degrading during purification. What can I do?

A3: Cyclopropanes can be sensitive to acid. If you are using silica (B1680970) gel for chromatography, the residual acidity of the silica can cause product degradation. In such cases, consider deactivating the silica gel with a base like triethylamine (B128534) or switching to a different stationary phase such as alumina.[1] Distillation can be an alternative purification method for volatile products.[1]

Q4: Can I use a dihaloalkane other than diiodomethane?

A4: Yes, modifications using dibromomethane (B42720) have been developed and can be more cost-effective.[2] However, the reactivity may be different, and you might need to adjust the reaction conditions, for example, by using the Furukawa modification (diethylzinc) to achieve a comparable yield.

Q5: Does the solvent choice significantly impact the reaction?

A5: Yes, the choice of solvent is important. Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate.[3][4]

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol describes a standard laboratory procedure for the preparation of a highly active zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride (CuCl) or Copper(II) acetate (B1210297)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the desired amount of zinc dust.

  • Gently heat the flask with a heat gun under vacuum to activate the zinc surface. Allow the flask to cool to room temperature.

  • Add copper(I) chloride or copper(II) acetate (typically around 10 mol% relative to zinc).

  • Heat the mixture again under an inert atmosphere until the copper salt changes color (e.g., CuCl turns white).

  • Allow the activated zinc-copper couple to cool to room temperature before use.

Protocol 2: Classical Simmons-Smith Cyclopropanation of Cyclohexene (B86901)

This protocol provides a general procedure for the cyclopropanation of a simple alkene.

Materials:

  • Cyclohexene

  • Freshly prepared Zinc-Copper Couple

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the freshly prepared zinc-copper couple under an inert atmosphere.

  • Add anhydrous diethyl ether to the flask.

  • A solution of cyclohexene and diiodomethane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of the zinc-copper couple.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed. The progress of the reaction should be monitored by TLC or GC.

  • Upon completion, the reaction is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on deactivated silica gel or alumina.

Visualizations

Troubleshooting_Workflow start Low Yield in Simmons-Smith Reaction reagent_activity Check Reagent Activity start->reagent_activity reaction_conditions Review Reaction Conditions start->reaction_conditions substrate_issues Evaluate Substrate start->substrate_issues workup_purification Assess Workup & Purification start->workup_purification zn_cu_couple Inactive Zn-Cu Couple? reagent_activity->zn_cu_couple ch2i2_purity Diiodomethane Purity? reagent_activity->ch2i2_purity moisture Moisture Present? reaction_conditions->moisture temperature Incorrect Temperature? reaction_conditions->temperature time Insufficient Reaction Time? reaction_conditions->time solvent Inappropriate Solvent? reaction_conditions->solvent reactivity Electron-Poor Alkene? substrate_issues->reactivity side_reactions Side Reactions Occurring? substrate_issues->side_reactions degradation Product Degradation? workup_purification->degradation solution1 Prepare Fresh/ Activate Zn-Cu zn_cu_couple->solution1 solution2 Purify CH2I2 ch2i2_purity->solution2 solution3 Use Anhydrous Conditions moisture->solution3 solution4 Optimize Temperature temperature->solution4 solution5 Increase Reaction Time time->solution5 solution6 Use Non-Coordinating Solvent solvent->solution6 solution7 Use Furukawa/Shi Modification reactivity->solution7 solution8 Modify Stoichiometry/ Quenching side_reactions->solution8 solution9 Use Mild Purification degradation->solution9

Caption: Troubleshooting workflow for low-yield Simmons-Smith reactions.

Simmons_Smith_Modifications start Low Yield with Standard Simmons-Smith substrate_type Identify Substrate Type start->substrate_type electron_rich Electron-Rich Alkene substrate_type->electron_rich electron_poor Electron-Poor Alkene substrate_type->electron_poor unfunctionalized Unfunctionalized Alkene substrate_type->unfunctionalized classical Classical Simmons-Smith (Zn-Cu, CH2I2) electron_rich->classical Often sufficient furukawa Furukawa Modification (Et2Zn, CH2I2) electron_rich->furukawa Can also be used shi Shi Modification (Et2Zn, TFA, CH2I2) electron_poor->shi Recommended unfunctionalized->furukawa Often improves yield and reproducibility

References

Technical Support Center: Optimizing Grignard Reagent Formation for Butylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formation of cyclopropylmagnesium halides and their subsequent use in the synthesis of molecules like butylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in forming cyclopropylmagnesium bromide?

The main obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer acts as a barrier, preventing the magnesium from reacting with the cyclopropyl (B3062369) bromide.[1] Successful initiation requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1]

Q2: What are the visual cues of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • The disappearance of the color of a chemical activator, such as the purple/brown color of iodine.[1]

  • Spontaneous boiling of the solvent, particularly with low-boiling point ethers.[1]

  • The appearance of a cloudy grey or brownish color in the reaction mixture.[1]

  • Noticeable heat generation, as the reaction is exothermic.[1]

Q3: What are the most common side reactions, and how can they be minimized?

The most prevalent side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted cyclopropyl bromide to form dicyclopropyl.[2][3][4] This side reaction can be minimized by:

  • Slow, dropwise addition of the cyclopropyl bromide to the magnesium suspension to maintain a low concentration of the halide.[3][5][6]

  • Controlling the reaction temperature. High temperatures can accelerate the rate of Wurtz coupling.[2][3][6]

  • Ensuring a large surface area of highly activated magnesium to promote the desired Grignard formation over the coupling reaction.[5]

Q4: Which solvent is optimal for this reaction?

Anhydrous ether solvents are essential for the formation and stabilization of Grignard reagents.[7][8] Tetrahydrofuran (THF) is a commonly used and effective solvent for synthesizing Grignard reagents due to its ability to stabilize the ions.[9] 2-Methyltetrahydrofuran (B130290) (2-MeTHF) is a greener alternative that can also be used and may sometimes suppress Wurtz coupling better than THF for certain substrates.[3][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclopropylmagignisum halides.

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A layer of magnesium oxide (MgO) is preventing the reaction.[1][6] 2. Presence of Moisture: Trace amounts of water in glassware or solvents will quench the reaction.[6] 3. Impure Reagents: Contaminants in the cyclopropyl bromide or solvent can inhibit the reaction.1. Activate the Magnesium: Use mechanical or chemical activation methods (see table below).[6][11] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[11][12] 3. Purify Reagents: Ensure the purity and dryness of the cyclopropyl bromide.
Low Yield of Grignard Reagent 1. Wurtz Coupling: A significant portion of the starting material is being converted to dicyclopropyl.[6] 2. Incomplete Reaction: The reaction did not go to completion. 3. Quenching: The Grignard reagent is being quenched by moisture or atmospheric oxygen.1. Minimize Wurtz Coupling: Employ slow addition of the halide and maintain a moderate reaction temperature.[6] 2. Increase Reaction Time: Allow for a sufficient reaction time after the halide addition is complete.[13] 3. Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas.[6]
Reaction Starts, Then Stops 1. Insufficiently Anhydrous Conditions: Trace amounts of water are being consumed by the Grignard reagent as it forms.[12] 2. Passivation of Magnesium: The magnesium surface becomes coated with byproducts, preventing further reaction.1. Review Drying Procedures: Re-evaluate all procedures for drying glassware and solvents.[12] 2. Stir Vigorously: Ensure good mixing to keep the magnesium surface exposed.
Formation of a White Precipitate The formation of magnesium salts (e.g., MgBr₂) or alkoxides is often normal.[6]This is typically not an issue and is a normal part of the reaction.

Quantitative Data on Reaction Parameters

Magnesium Activation Methods
Activation MethodDescriptionKey Indicators of Success
Iodine (I₂) A small crystal of iodine is added to the magnesium. It reacts with the surface to create reactive sites.[1][14]The characteristic purple or brown color of iodine disappears.[1]
1,2-Dibromoethane (DBE) A few drops of this highly reactive alkyl halide are added. It reacts readily with magnesium, cleaning the surface.[1][14]Bubbling (ethylene gas evolution) is observed, and the mixture may become slightly turbid.[14]
Diisobutylaluminum hydride (DIBAH) A small amount of DIBAH can be used to activate the magnesium surface and dry the reaction mixture.[15][16]Allows for initiation at lower temperatures (≤ 20 °C).[15][16]
Mechanical Agitation Vigorously stirring or crushing the magnesium turnings with a glass rod can break the oxide layer.[1][14]Can be used in conjunction with chemical methods for difficult initiations.
Solvent Effects on Grignard vs. Wurtz Coupling

The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct, especially for reactive halides. The following data is for the formation of benzylmagnesium chloride and is illustrative of the potential solvent effects.

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (%)
Diethyl Ether (Et₂O) 946
Tetrahydrofuran (THF) 2773
2-Methyltetrahydrofuran (2-MeTHF) ~90 (estimated)<10 (estimated)

Table adapted from literature data on benzyl (B1604629) chloride to illustrate the principle.[3]

Experimental Protocols

Protocol 1: Preparation of Cyclopropylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Cyclopropyl bromide (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal for initiation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware must be thoroughly flame-dried under an inert atmosphere.[6]

  • Magnesium Activation: Place the magnesium turnings and a small iodine crystal into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor disappears.[6] Allow the flask to cool to room temperature.

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.

  • Initiation: Prepare a solution of cyclopropyl bromide in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension.[6] A successful initiation is indicated by gentle bubbling and a slight temperature increase.[6]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[13]

  • Completion and Use: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting greyish, cloudy solution is the Grignard reagent, ready for the next step.[13]

Protocol 2: Synthesis of this compound (Illustrative)

This protocol illustrates the reaction of the prepared cyclopropylmagnesium bromide with a butyl-containing electrophile, in this case, a butyl tosylate.

Materials:

  • Freshly prepared solution of cyclopropylmagnesium bromide in THF (from Protocol 1)

  • Butyl tosylate (0.9 equivalents)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Electrophile: Prepare a solution of butyl tosylate in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield this compound.

Visual Guides

Grignard_Troubleshooting_Workflow start Start Grignard Reaction check_initiation Does the reaction initiate? (Heat, color change, bubbling) start->check_initiation initiated Reaction Initiated check_initiation->initiated Yes no_initiation No Initiation check_initiation->no_initiation No add_halide Slowly add remaining alkyl halide solution initiated->add_halide monitor_temp Maintain gentle reflux add_halide->monitor_temp complete Reaction Complete monitor_temp->complete check_anhydrous Are all glassware and solvents rigorously dry? no_initiation->check_anhydrous activate_mg Activate Magnesium check_anhydrous->activate_mg Yes dry_apparatus Thoroughly dry all glassware and solvents check_anhydrous->dry_apparatus No activation_methods Use Iodine, DBE, or mechanical crushing activate_mg->activation_methods retry_initiation Re-attempt Initiation activate_mg->retry_initiation retry_initiation->check_initiation dry_apparatus->start

Caption: Troubleshooting workflow for Grignard reaction initiation.

Grignard_Reaction_Pathway R_X Cyclopropyl-Br Wurtz_Product Dicyclopropyl (Wurtz Byproduct) intermediate R_X->intermediate + Mg⁰ (on surface) Mg Mg⁰ Grignard Cyclopropyl-MgBr (Desired Product) Grignard->Wurtz_Product + Cyclopropyl-Br (High Temp/ High Concentration) intermediate->Grignard SET Mechanism

Caption: Main reaction pathway vs. Wurtz coupling side reaction.

References

side reactions and byproduct formation in butylcyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of butylcyclopropane, primarily focusing on the widely used Simmons-Smith reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the Simmons-Smith reaction. This reaction involves the cyclopropanation of 1-hexene (B165129) using a carbenoid species, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)).[1]

Q2: What are the main advantages of the Simmons-Smith reaction for this synthesis?

A2: The Simmons-Smith reaction is favored due to its high degree of stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. It is also compatible with a wide range of functional groups and generally proceeds with few side reactions, leading to a relatively clean product.[1]

Q3: What are the potential side reactions I should be aware of during this compound synthesis?

A3: While generally a clean reaction, some side reactions can occur. These primarily include:

  • Isomerization of 1-hexene: The starting material, 1-hexene, can isomerize to other hexene isomers (e.g., 2-hexene, 3-hexene) under certain conditions, particularly in the presence of acidic impurities.[2][3]

  • Ring-opening of this compound: The resulting this compound can undergo acid-catalyzed ring-opening, especially during workup if acidic conditions are employed.[4]

  • Formation of zinc-containing byproducts: The reaction produces zinc iodide (ZnI₂), which is a Lewis acid and can contribute to side reactions if not properly managed.[1]

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be effectively monitored using gas chromatography-mass spectrometry (GC-MS). This technique allows for the identification and quantification of the starting material (1-hexene), the desired product (this compound), and any potential byproducts.[5][6]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Inactive Zinc-Copper Couple: The activity of the Zn(Cu) couple is crucial for the reaction to proceed.Ensure the Zn(Cu) couple is freshly prepared and properly activated. Consider using ultrasonication to enhance activation.
Presence of Moisture: The organozinc intermediate is sensitive to moisture.Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.If the reaction is sluggish at 0°C, consider allowing it to warm to room temperature and stir for an extended period.
Insufficient Reagents: An inadequate amount of the cyclopropanating agent will lead to incomplete conversion.Use a slight excess (1.2-1.5 equivalents) of both diiodomethane and the zinc-copper couple relative to 1-hexene.
Issue 2: Presence of Unreacted 1-Hexene in the Final Product
Possible Cause Troubleshooting Step
Incomplete Reaction: The reaction may not have gone to completion.Extend the reaction time and monitor the disappearance of the starting material by GC-MS.
Insufficient Agitation: Poor mixing can lead to localized depletion of the reagents.Ensure vigorous stirring throughout the reaction.
Deactivated Reagents: The Simmons-Smith reagent may have degraded over the course of the reaction.Add a fresh portion of the activated Zn(Cu) couple and diiodomethane if the reaction has stalled.
Issue 3: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Isomerization of 1-Hexene: Acidic impurities can catalyze the isomerization of 1-hexene to internal alkenes, which are less reactive in the Simmons-Smith reaction.Use freshly distilled 1-hexene and ensure all reagents and solvents are free from acidic impurities.
Acid-Catalyzed Ring Opening: The this compound product can undergo ring-opening during an acidic workup.Use a neutral or slightly basic workup procedure. Quench the reaction with a saturated solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
Lewis Acid-Catalyzed Side Reactions: The byproduct ZnI₂ can act as a Lewis acid and promote side reactions.Minimize the accumulation of ZnI₂ by using the minimum necessary excess of reagents. A modified procedure using diethylzinc (B1219324) (Et₂Zn) can sometimes lead to cleaner reactions.[1]

Data Presentation: Potential Byproducts in this compound Synthesis

Byproduct NameChemical FormulaTypical YieldIdentification MethodMitigation Strategy
cis/trans-2-HexeneC₆H₁₂MinorGC-MSUse purified 1-hexene; avoid acidic conditions.
cis/trans-3-HexeneC₆H₁₂MinorGC-MSUse purified 1-hexene; avoid acidic conditions.
HexanolsC₆H₁₄OTraceGC-MSEnsure anhydrous conditions; use a neutral workup.
IodomethaneCH₃ITraceGC-MSResult of side reactions with impurities; ensure clean reagents.

Experimental Protocols

Detailed Methodology for Simmons-Smith Synthesis of this compound

This protocol is adapted from standard Simmons-Smith reaction procedures.

Materials:

  • Zinc dust

  • Copper(I) cyanide or Copper(I) chloride

  • 1-Hexene

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a dry, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (1.5 eq) and an equal weight of water. While stirring vigorously, add a small amount of copper(I) cyanide or chloride (approx. 2% of the zinc weight). The mixture will warm up and the black color of the copper will be replaced by the gray of the zinc. The Zn(Cu) couple is then washed successively with water, acetone, and anhydrous diethyl ether, and finally dried under a stream of nitrogen.

  • Reaction Setup: To the flask containing the freshly prepared Zn(Cu) couple, add anhydrous diethyl ether.

  • Addition of Reagents: While stirring the suspension, add a solution of 1-hexene (1.0 eq) in anhydrous diethyl ether. Subsequently, add diiodomethane (1.2 eq) dropwise to the mixture.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction should be monitored by GC-MS.

  • Workup: After the reaction is complete, the mixture is cooled to 0°C and the excess Zn(Cu) couple is filtered off. The filtrate is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound can be purified by fractional distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_zncu Prepare Zinc-Copper Couple setup Reaction Setup: Add Zn(Cu) couple and anhydrous ether to flask prep_zncu->setup add_hexene Add 1-Hexene setup->add_hexene add_ch2i2 Add Diiodomethane add_hexene->add_ch2i2 react Stir at Room Temperature/Reflux add_ch2i2->react monitor Monitor by GC-MS react->monitor quench Quench with sat. NH4Cl monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound via the Simmons-Smith reaction.

troubleshooting_flowchart cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_issues Workup & Byproduct Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup inactive_zn Inactive Zn(Cu) couple? check_reagents->inactive_zn wet_reagents Moisture present? check_reagents->wet_reagents low_temp Temperature too low? check_conditions->low_temp short_time Reaction time too short? check_conditions->short_time acidic_workup Acidic workup causing ring-opening? check_workup->acidic_workup isomerization Evidence of 1-hexene isomerization? check_workup->isomerization solution_zn Action: Prepare fresh Zn(Cu) couple. Use ultrasonication. inactive_zn->solution_zn Yes solution_wet Action: Use anhydrous solvents and oven-dried glassware. wet_reagents->solution_wet Yes solution_temp Action: Increase temperature gradually. low_temp->solution_temp Yes solution_time Action: Extend reaction time. short_time->solution_time Yes solution_workup Action: Use neutral or basic quench (e.g., NaHCO3). acidic_workup->solution_workup Yes solution_isomer Action: Purify starting material. Avoid acidic contaminants. isomerization->solution_isomer Yes

Caption: Troubleshooting decision tree for low-yield this compound synthesis.

References

purification challenges of butylcyclopropane from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of butylcyclopropane from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route. For the common Simmons-Smith or related cyclopropanation reactions starting from 1-hexene (B165129), typical impurities include:

  • Unreacted 1-hexene: The starting alkene.

  • Unreacted diiodomethane (B129776) (CH₂I₂): The carbene precursor.

  • Solvent: The reaction solvent (e.g., diethyl ether, dichloromethane).

  • Zinc salts and organozinc byproducts: Residuals from the organometallic reagent.[1][2]

  • Byproducts from side reactions: Depending on the specific conditions, minor side products may form.

Q2: How do I choose the best primary purification method for this compound?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound from starting materials with significantly different boiling points, such as 1-hexene and diiodomethane.[3] It is suitable for moderate to large-scale purifications.

  • Flash Column Chromatography: This technique is useful for removing non-volatile impurities (like zinc salts) and byproducts with different polarities.[4] It is ideal for smaller scales or when high purity is required and distillation is insufficient.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. It can effectively separate this compound from most starting materials and byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[5]

Physical Properties for Purification Planning

The following table summarizes the physical properties of this compound and common related compounds, which is crucial for planning purification by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 98.1999.1 - 99.50.728 - 0.792
1-Hexene84.16630.673
Diiodomethane267.841813.325
Diethyl Ether (solvent)74.1234.60.713
Dichloromethane (solvent)84.9339.61.326

Data sourced from[6][7][8][9]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: The yield of this compound is low after distillation.

  • Q: I performed a fractional distillation, but my final yield is much lower than expected. What could be the cause?

    • A: Several factors could contribute to low yield:

      • Inefficient Reaction: The initial synthesis may not have gone to completion. Analyze a sample of the crude product by GC-MS or ¹H NMR before purification to estimate the theoretical maximum yield.

      • Poor Fraction Collection: The boiling points of your desired product and impurities might be closer than anticipated, leading to a broad distillation range and difficult separation. Ensure you are using an efficient fractionating column and collecting narrow boiling point fractions.

      • Product Loss During Workup: Ensure that during the aqueous workup to remove zinc salts, the organic layers were thoroughly separated and combined. Multiple extractions of the aqueous layer with a suitable solvent can help recover dissolved product.

      • Azeotrope Formation: While less common for this specific mixture, an azeotrope with the solvent or a byproduct could alter the expected boiling behavior.

Issue 2: The purified product is still contaminated with starting materials.

  • Q: My GC-MS analysis shows significant amounts of 1-hexene and/or other low-boiling impurities after distillation. How can I improve the separation?

    • A: This indicates inefficient fractional distillation. Consider the following solutions:

      • Improve Column Efficiency: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

      • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.

      • Optimize Temperature Gradient: Ensure a stable and gradual temperature gradient along the column. Insulating the column can help maintain this gradient.

      • Use a Spinning Band Distillation Apparatus: For very difficult separations, a spinning band apparatus provides very high separation efficiency.

Issue 3: I observe an unknown peak in my GC-MS or NMR spectrum after purification.

  • Q: An unexpected peak is present in my analytical data. How can I identify and remove this impurity?

    • A: The identity of the byproduct is key to its removal:

      • Identify the Impurity: Analyze the mass spectrum (MS) and NMR data. The MS can provide the molecular weight and fragmentation pattern, while NMR can give structural information.

      • Consider Side Reactions: The Simmons-Smith reaction is generally clean, but side reactions can occur.[10] For example, insertion reactions or rearrangements are possibilities, though less common.

      • Removal Strategy:

        • If the impurity has a different polarity than this compound, flash column chromatography is an excellent secondary purification step.[4]

        • If the impurity is an isomer or has a very similar boiling point, preparative gas chromatography (prep-GC) may be necessary for achieving very high purity.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound from a crude reaction mixture containing lower-boiling (e.g., 1-hexene, diethyl ether) and higher-boiling (e.g., diiodomethane) impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Initial Charge: Charge the crude, dried organic phase into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • First Fraction (Fore-run): Gently heat the distillation flask. Collect the initial fraction that distills at a lower temperature. This will primarily consist of residual solvent (e.g., diethyl ether) and unreacted 1-hexene (b.p. ~63°C).

  • Product Fraction: As the temperature rises and stabilizes near the boiling point of this compound (~99°C), change the receiving flask. Collect the fraction that distills within a narrow range (e.g., 98-101°C).

  • Final Fraction (High-boiling): Once the temperature starts to rise significantly above the product's boiling point or the distillation rate drops, stop the distillation. The remaining liquid in the distillation flask will contain higher-boiling impurities like diiodomethane.

  • Analysis: Analyze the collected product fraction for purity using GC-MS and/or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing non-volatile or polar impurities.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC), even though this compound is UV-inactive. Staining with potassium permanganate (B83412) can be used for visualization. A non-polar eluent like pure hexanes or pentane (B18724) should be sufficient, as this compound is a hydrocarbon.

  • Column Packing: Pack a glass column with silica (B1680970) gel using the selected eluent.

  • Sample Loading: Concentrate the crude this compound and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Elute the column with the non-polar solvent. This compound, being non-polar, should elute quickly.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials: 1-Hexene, Diiodomethane, Zn(Cu) reaction Simmons-Smith Reaction start->reaction workup Aqueous Workup (e.g., NH4Cl quench) reaction->workup crude Crude Product: This compound, Impurities, Solvent workup->crude distillation Fractional Distillation crude->distillation chromatography Column Chromatography (If needed) distillation->chromatography Still Impure? analysis Purity Analysis (GC-MS, NMR) distillation->analysis Visibly Pure? chromatography->analysis product Pure this compound analysis->product Purity > 99%

Caption: General workflow for the synthesis and purification of this compound.

G cluster_low_boiling Low-Boiling Impurities cluster_high_boiling High-Boiling Impurities cluster_similar_boiling Similar Boiling / Polarity Issues start Is purified product impure based on GC-MS? low_boiling Impurity boils LOWER than this compound (e.g., 1-Hexene) start->low_boiling Yes high_boiling Impurity boils HIGHER than this compound (e.g., CH₂I₂) start->high_boiling Yes similar_boiling Impurity has SIMILAR boiling point or polarity start->similar_boiling Yes solution_low Solution: 1. Use a more efficient column. 2. Slow the distillation rate. 3. Ensure good forerun separation. low_boiling->solution_low solution_high Solution: 1. Avoid distilling to dryness. 2. Stop collection when temp rises. 3. Ensure thermometer is placed correctly. high_boiling->solution_high solution_similar Solution: 1. Use Flash Column Chromatography. 2. Consider preparative GC for very high purity requirements. similar_boiling->solution_similar

Caption: Troubleshooting flowchart for impure this compound after distillation.

References

Technical Support Center: Stereoselective Butylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of butylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for controlling stereoselectivity in cyclopropanation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of stereochemically defined this compound derivatives.

Q1: I am observing low diastereoselectivity in the Simmons-Smith cyclopropanation of a 1-hexene (B165129) derivative. How can I improve it?

Low diastereoselectivity in Simmons-Smith reactions, particularly with unfunctionalized alkenes like 1-hexene, can be a common issue. Here are several factors to consider and steps to troubleshoot:

  • Directing Groups: The Simmons-Smith reaction is highly sensitive to the presence of directing groups, such as hydroxyl or other Lewis basic functionalities, near the double bond. The zinc reagent coordinates to these groups, directing the cyclopropanation to one face of the alkene.[1] If your substrate lacks a directing group, diastereoselectivity will be primarily influenced by sterics, which may not be sufficient for high selectivity with a simple butyl group.

    • Troubleshooting Tip: If possible, consider introducing a temporary directing group, such as an allylic alcohol, which can be removed in a subsequent step. The cyclopropanation of chiral allylic alcohols often proceeds with high diastereoselectivity.[1][2]

  • Reagent System: The choice of the zinc carbenoid precursor can impact reactivity and selectivity. The classical Simmons-Smith reagent is generated from diiodomethane (B129776) and a zinc-copper couple.[3] A more reactive alternative is the Furukawa reagent, which utilizes diethylzinc (B1219324) (Et₂Zn).[4][5]

    • Troubleshooting Tip: If you are using the Zn-Cu couple, consider switching to the Furukawa modification (Et₂Zn and CH₂I₂), which can sometimes offer improved results for less reactive alkenes.[5]

  • Steric Hindrance: The cyclopropanating agent will preferentially attack the less sterically hindered face of the double bond.[1] For a simple alkene like 1-hexene, the steric bias is minimal, leading to a mixture of diastereomers.

  • Temperature Control: Lowering the reaction temperature can sometimes improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]

Q2: My asymmetric cyclopropanation using a chiral copper-bis(oxazoline) catalyst is giving low enantioselectivity. What are the potential causes and solutions?

Poor enantioselectivity in copper-catalyzed asymmetric cyclopropanation can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Ligand Choice: The structure of the chiral bis(oxazoline) (BOX) ligand is crucial for inducing high enantioselectivity. The steric and electronic properties of the substituents on the oxazoline (B21484) ring and the bridge connecting them create the chiral environment.

    • Troubleshooting Tip: Screen a variety of BOX ligands with different steric bulk (e.g., t-Bu-BOX, Ph-BOX) to find the optimal match for your substrate.[6]

  • Catalyst Formation: The active catalyst is typically a copper(I) complex formed in situ or pre-formed. Incomplete formation or the presence of impurities can lead to a less selective catalytic species.

    • Troubleshooting Tip: Ensure anhydrous and anaerobic conditions during the preparation of the catalyst. The use of a reliable copper(I) source, such as [Cu(NCMe)₄]PF₆, and ensuring complete complexation with the ligand is critical.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.

  • Diazo Compound Addition Rate: A slow addition of the diazo compound is often necessary to maintain a low concentration of the reactive carbene intermediate, which can prevent side reactions and improve selectivity.

    • Troubleshooting Tip: Use a syringe pump for the slow and controlled addition of the diazoacetate over several hours.

Q3: I am struggling with both diastereoselectivity and enantioselectivity in the dirhodium-catalyzed cyclopropanation of 1-hexene with a diazoacetate. What should I optimize?

Dirhodium(II) carboxylate catalysts are powerful for stereoselective cyclopropanations, but achieving high selectivity, especially for simple aliphatic alkenes, requires careful optimization.[7][8][9]

  • Catalyst Selection: The choice of the chiral dirhodium catalyst is the most critical factor. Different catalysts have distinct chiral pockets that interact with the substrate and the carbene. For example, Rh₂(S-DOSP)₄ is often effective for reactions of donor/acceptor carbenoids.[10][11][12]

    • Troubleshooting Tip: Screen a panel of commercially available or readily synthesized chiral dirhodium catalysts, such as those derived from pyroglutamate (B8496135) (e.g., Rh₂(S-PTAD)₄) or other chiral carboxylic acids.[10][11][12]

  • Diazo Reagent: The structure of the diazo compound, particularly the ester group, can influence stereoselectivity.

    • Troubleshooting Tip: Experiment with different diazoacetates (e.g., ethyl, tert-butyl) as the steric bulk of the ester can impact the approach to the catalyst and the alkene.

  • Alkene Concentration: The concentration of the alkene can affect the relative rates of competing pathways. Generally, a high concentration of the alkene is favored.

    • Troubleshooting Tip: Use the alkene as the limiting reagent or in slight excess relative to the diazo compound, but maintain a high overall concentration.

Experimental Protocols

Below are detailed methodologies for key experiments in the stereoselective synthesis of this compound derivatives, using 1-hexene as a model substrate.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of 1-Hexene (Furukawa Modification)

This protocol describes the cyclopropanation of 1-hexene to yield this compound. Note that for this unfunctionalized alkene, a mixture of diastereomers will be formed if the starting alkene is substituted, and no enantioselectivity is induced.

Materials:

  • 1-Hexene

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-hexene (1.0 eq) and anhydrous DCM to make a ~0.5 M solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, slowly add the diethylzinc solution (2.0 eq) via syringe. Following this, add diiodomethane (2.0 eq) dropwise via the dropping funnel over 30 minutes. A white precipitate of zinc iodide may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: After the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Enantioselective Copper-Catalyzed Cyclopropanation of 1-Hexene

This protocol outlines a general procedure for the asymmetric cyclopropanation of 1-hexene using a chiral copper(I)-bis(oxazoline) catalyst.

Materials:

  • 1-Hexene

  • Ethyl diazoacetate (EDA)

  • [Cu(NCMe)₄]PF₆ or Cu(OTf)₂

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Anhydrous 1,2-dichloroethane (DCE)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Preparation: In a dry, nitrogen-flushed Schlenk flask, dissolve the copper salt (e.g., [Cu(NCMe)₄]PF₆, 0.05 eq) and the chiral bis(oxazoline) ligand (0.055 eq) in anhydrous DCE. Stir the mixture at room temperature for 1 hour to ensure the formation of the chiral catalyst complex.

  • Reaction Setup: To the flask containing the catalyst solution, add 1-hexene (1.0 eq).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCE. Using a syringe pump, add the EDA solution to the reaction mixture dropwise over a period of 6-8 hours.

  • Reaction: Continue to stir the reaction at room temperature for an additional 12-16 hours after the addition is complete. Monitor the reaction by TLC or GC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 3: Enantioselective Dirhodium-Catalyzed Cyclopropanation of 1-Hexene

This protocol provides a general method for the asymmetric cyclopropanation of 1-hexene using a chiral dirhodium(II) catalyst.

Materials:

  • 1-Hexene

  • Ethyl diazoacetate (EDA)

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the chiral dirhodium(II) catalyst (0.01 eq) in anhydrous DCM. To this solution, add 1-hexene (5.0 eq).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM. Using a syringe pump, add the EDA solution to the reaction mixture over 4-6 hours.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the diazo compound by the disappearance of its characteristic yellow color and by TLC analysis.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Analyze the product to determine the diastereomeric ratio and enantiomeric excess using chiral GC or HPLC.

Data Presentation

The following tables summarize typical stereoselectivity data for various cyclopropanation methods. Note that the specific values can vary depending on the exact substrate and reaction conditions.

Table 1: Diastereoselectivity in Simmons-Smith Type Reactions

Alkene SubstrateReagent SystemDiastereomeric Ratio (syn:anti or cis:trans)Reference
(Z)-3-hexeneEt₂Zn, CH₂I₂>200:1 (syn)[2]
(E)-3-hexeneEt₂Zn, CH₂I₂<2:1 (syn)[2]
Chiral Allylic AlcoholZn-Cu, CH₂I₂High syn selectivity[1][2]

Table 2: Enantioselectivity in Copper-Catalyzed Cyclopropanation of Styrene Derivatives

Styrene DerivativeChiral LigandDiastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee, trans)Reference
Styrenet-Bu-BOX~3:1up to 99%[6][13]
4-ChlorostyrenePinene-bipyridine~3:1up to 87%[14]
StyreneIndane-derived BOX-High[13]

Table 3: Stereoselectivity in Dirhodium-Catalyzed Cyclopropanation

AlkeneDiazo CompoundDirhodium CatalystDiastereomeric RatioEnantiomeric Excess (% ee)Reference
StyreneMethyl phenyldiazoacetateRh₂(R-DOSP)₄-High[10][11][12]
ortho-Substituted AryldiazoacetatesStyreneRh₂(S-PTAD)₄-High[10][11][12]
Terminal AlkenesSilylated α-diazoacetateHeteroleptic Rh₂(R-TPCP)₃(amidate)-High[8]

Visualizations

Workflow for Optimizing Stereoselective Cyclopropanation

G General Workflow for Optimizing Stereoselective Cyclopropanation cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization A Define Target Stereoisomer (Diastereo- & Enantio-control) B Choose Cyclopropanation Method (e.g., Simmons-Smith, Cu-catalyzed, Rh-catalyzed) A->B C Select Initial Conditions: - Catalyst/Ligand - Solvent - Temperature B->C D Run Small-Scale Test Reaction C->D E Analyze Stereoselectivity (GC, HPLC, NMR) D->E F Evaluate Results E->F G Systematically Vary Parameters: - Ligand Structure - Catalyst Loading - Reaction Time - Addition Rate F->G Selectivity Below Target H Identify Optimal Conditions F->H Target Achieved G->D

Caption: A general workflow for the optimization of stereoselective cyclopropanation reactions.

Troubleshooting Logic for Poor Stereoselectivity

G Troubleshooting Poor Stereoselectivity cluster_diastereo Low Diastereoselectivity cluster_enantio Low Enantioselectivity Start Poor Stereoselectivity Observed Problem Identify Primary Issue Start->Problem Diastereo_Check1 Using Simmons-Smith? Problem->Diastereo_Check1 Diastereoselectivity Enantio_Check1 Check Catalyst/Ligand Integrity Problem->Enantio_Check1 Enantioselectivity Diastereo_Sol1 - Add Directing Group - Switch to Furukawa Reagent - Lower Temperature Diastereo_Check1->Diastereo_Sol1 Yes Diastereo_Check2 Using Metal Catalyst? Diastereo_Check1->Diastereo_Check2 No End Re-analyze Stereoselectivity Diastereo_Sol1->End Diastereo_Sol2 - Change Catalyst/Ligand - Vary Diazo Reagent Sterics Diastereo_Check2->Diastereo_Sol2 Yes Diastereo_Sol2->End Enantio_Sol1 - Use High-Purity Reagents - Ensure Anhydrous/Inert Conditions Enantio_Check1->Enantio_Sol1 Enantio_Check2 Screen Ligands Enantio_Sol1->Enantio_Check2 Enantio_Sol2 - Vary Ligand Steric/Electronic Properties Enantio_Check2->Enantio_Sol2 Enantio_Check3 Optimize Reaction Conditions Enantio_Sol2->Enantio_Check3 Enantio_Sol3 - Slow Diazo Addition Rate - Screen Solvents - Adjust Temperature Enantio_Check3->Enantio_Sol3 Enantio_Sol3->End

Caption: A decision-making diagram for troubleshooting common stereoselectivity issues.

References

Technical Support Center: Thermal Stability of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of temperature on the stability of butylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the stability of this compound?

A1: Increased temperature decreases the stability of this compound. The cyclopropane (B1198618) ring is inherently strained due to its three-membered ring structure, which forces C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2] This ring strain makes the molecule susceptible to thermal rearrangement (isomerization) or decomposition at elevated temperatures.[3]

Q2: What are the expected products of thermal decomposition of this compound?

A2: While specific quantitative data for this compound is limited, studies on similar alkylcyclopropanes, such as ethylcyclopropane (B72622), show that thermal treatment leads to isomerization products. For ethylcyclopropane, the primary products are 1-pentene, cis- and trans-2-pentene, and 2-methyl-1-butene. A minor decomposition pathway also yields butadiene and methane.[4] By analogy, this compound is expected to isomerize to various heptene (B3026448) isomers (e.g., 1-heptene, 2-heptene) and potentially undergo fragmentation at higher temperatures.

Q3: At what temperature range does this compound become unstable?

A3: Significant thermal isomerization of alkylcyclopropanes typically occurs at temperatures above 400°C. For example, the thermal isomerization of ethylcyclopropane has been studied in the gas phase between 454°C and 484°C.[4] The exact temperature for the onset of decomposition for this compound may vary, but this range provides a good estimate for experimental design.

Q4: How does the butyl substituent affect the stability of the cyclopropane ring?

A4: Alkyl groups can have a modest influence on the stability of the cyclopropane ring. The primary factor governing instability remains the ring strain inherent to the three-membered ring.[2] Theoretical studies on alkyl-substituted cyclopropanes can provide further insights into these effects.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent reaction rates at the same temperature. 1. Inaccurate temperature control. 2. Presence of impurities that may act as catalysts or inhibitors. 3. "Hot spots" in the reactor. 4. Inconsistent surface-to-volume ratio in different reaction vessels.1. Calibrate the temperature controller and thermocouples. 2. Ensure high purity of the this compound starting material. 3. Use a reactor with uniform heating, such as a fluidized bed or a well-stirred flow reactor. 4. Use identical reaction vessels for all experiments.
Formation of unexpected side products. 1. Radical chain reactions initiated by impurities or high temperatures. 2. Secondary decomposition of primary isomerization products.[4] 3. Reactions with the surface of the reactor.1. Add a radical scavenger to the reaction mixture to test for radical pathways. 2. Analyze product distribution at very low conversions to identify primary products. 3. "Age" the reaction vessel by pyrolyzing a hydrocarbon to create a more inert surface.[6]
Difficulty in quantifying volatile products. 1. Inefficient trapping of volatile compounds. 2. Co-elution of products during chromatographic analysis. 3. Low sensitivity of the analytical method.1. Use appropriate sorbent tubes for trapping volatile organic compounds (VOCs). 2. Optimize the gas chromatography (GC) temperature program and use a column with appropriate polarity. Consider two-dimensional GC for complex mixtures. 3. Use a sensitive detector such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Quantitative Data Summary

The following table summarizes kinetic data for the thermal isomerization of ethylcyclopropane, a close structural analog of this compound. This data can be used as an estimate for the behavior of this compound under similar conditions.

Compound Temperature Range (°C) Arrhenius Equation Activation Energy (Ea) (kcal/mol) Primary Products Reference
Ethylcyclopropane454 - 484k = 1014.8 exp(-61,600/RT) s-161.6 ± 1.41-pentene, cis-2-pentene, trans-2-pentene, 2-methyl-1-butene[4]

Note: R is the gas constant (1.987 cal/mol·K), and T is the absolute temperature in Kelvin.

Experimental Protocols

Methodology for Gas-Phase Thermal Isomerization Study

This protocol outlines a general procedure for studying the thermal stability of this compound in the gas phase.

1. Sample Preparation:

  • This compound of high purity (>99%) should be used.

  • The sample should be degassed by several freeze-pump-thaw cycles to remove dissolved air.

2. Experimental Setup:

  • A static or flow reactor system made of quartz or Pyrex is suitable. For kinetic studies, a static system is often preferred.

  • The reactor is placed in a furnace with precise temperature control (±0.1°C).

  • A high-vacuum line is required for evacuating the reactor and introducing the sample.

  • Pressure is monitored using a calibrated pressure transducer.

3. Experimental Procedure:

  • The reactor is evacuated to a high vacuum (<10-4 torr).

  • A known pressure of this compound is introduced into the heated reactor.

  • The reaction is allowed to proceed for a specific time.

  • The reaction is quenched by rapidly cooling the reactor or by expanding the reaction mixture into a collection vessel.

  • The product mixture is collected for analysis.

4. Product Analysis:

  • The composition of the product mixture is analyzed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Products are identified by comparing their retention times and mass spectra with those of authentic samples.

  • Quantitative analysis is performed by calibrating the detector response for each component.

Visualizations

Experimental_Workflow Experimental Workflow for Thermal Stability Analysis cluster_preparation Sample Preparation cluster_reaction Thermal Reaction cluster_analysis Product Analysis start Start: High Purity this compound degas Degas Sample (Freeze-Pump-Thaw) start->degas evacuate Evacuate Reactor degas->evacuate introduce Introduce Sample to Heated Reactor evacuate->introduce react Isothermal Reaction introduce->react quench Quench Reaction react->quench collect Collect Product Mixture quench->collect analyze GC-MS / GC-FID Analysis collect->analyze identify Identify Products analyze->identify quantify Quantify Products identify->quantify end end quantify->end End: Kinetic Data & Product Distribution

Caption: Workflow for thermal stability analysis of this compound.

Signaling_Pathway Conceptual Pathway of this compound Thermal Isomerization This compound This compound Activated_Complex Activated Complex (Diradical Intermediate) This compound->Activated_Complex Heat (Δ) Heptene_Isomers Heptene Isomers (e.g., 1-Heptene, 2-Heptene) Activated_Complex->Heptene_Isomers Isomerization Fragmentation Fragmentation Products (at higher temperatures) Activated_Complex->Fragmentation Decomposition

Caption: Thermal isomerization pathway of this compound.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Butylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of large-scale butylcyclopropane synthesis, primarily focusing on the Simmons-Smith reaction and its common modifications. The information is designed to help you anticipate and mitigate thermal hazards, troubleshoot common issues, and ensure a safe and efficient scale-up of your process.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard associated with the large-scale synthesis of this compound?

A1: The primary thermal hazard is a runaway reaction. The Simmons-Smith cyclopropanation, a common method for synthesizing this compound from 1-hexene (B165129), is a highly exothermic process. On a large scale, the ratio of heat exchange surface area to reaction volume decreases, making it more challenging to dissipate the heat generated.[1] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to a rapid rise in pressure, boiling of the solvent, and potentially, a reactor failure.

Q2: Which reagents used in this compound synthesis require special handling due to their hazardous properties?

A2: Diethylzinc (B1219324) (Et₂Zn), often used in the Furukawa modification of the Simmons-Smith reaction, is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[2][3] It also reacts violently with water.[2] It is crucial to handle diethylzinc under an inert atmosphere (e.g., nitrogen or argon) at all times.[3] Diiodomethane (B129776) is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the key process parameters to monitor and control to prevent a runaway reaction?

A3: The most critical parameters to monitor and control are:

  • Temperature: Both the internal reaction temperature and the temperature of the cooling jacket must be continuously monitored.

  • Reagent Addition Rate: The rate at which the cyclopropanating agent (e.g., a pre-formed solution of diethylzinc and diiodomethane) is added to the reactor is a primary handle for controlling the rate of heat generation.

  • Agitation: Efficient stirring is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.

  • Pressure: A sudden increase in reactor pressure can indicate that the solvent is beginning to boil, a sign that the reaction is overheating.

Q4: Are there safer alternatives to traditional batch processing for large-scale this compound synthesis?

A4: Yes, continuous flow chemistry is emerging as a safer and more efficient alternative for conducting highly exothermic reactions like the Simmons-Smith cyclopropanation.[4] By using a packed-bed reactor containing a zinc-copper couple, the hazardous organozinc carbenoid is generated and consumed in situ, minimizing the amount of reactive intermediate present at any given time.[4] This approach offers significantly better heat and mass transfer, reducing the risk of a thermal runaway.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid, uncontrolled temperature rise - Reagent addition rate is too fast.- Cooling system failure or insufficient capacity.- Inadequate agitation leading to localized hot spots.- Immediately stop the addition of reagents.- Apply maximum cooling to the reactor jacket.- If necessary, have a pre-planned emergency quenching procedure ready (e.g., addition of a cold, inert solvent or a suitable quenching agent).- Ensure the agitation system is functioning correctly.
Low or no product yield - Reaction temperature is too low, preventing the reaction from initiating.- Impure or deactivated reagents (e.g., zinc-copper couple not sufficiently activated).- Presence of moisture, which can quench the organozinc reagents.- Gradually increase the reaction temperature in small increments.- Ensure all reagents are of high purity and handled under strictly anhydrous conditions.- Use freshly activated zinc-copper couple.- Ensure all glassware and solvents are rigorously dried.
Formation of significant byproducts - Reaction temperature is too high, leading to decomposition of reagents or products.- Prolonged reaction times.- Decrease the reaction temperature.- Optimize the reaction time by monitoring the reaction progress (e.g., by GC analysis of quenched aliquots).

Experimental Protocols

Protocol 1: Large-Scale Batch Synthesis of this compound via Furukawa-Modified Simmons-Smith Reaction

Disclaimer: This is a generalized protocol and must be adapted and thoroughly risk-assessed for your specific equipment and scale. A comprehensive hazard analysis should be performed before proceeding.

Materials and Equipment:

  • Large-scale reactor with overhead stirring, temperature probes (internal and jacket), and a powerful cooling system.

  • Inert atmosphere (nitrogen or argon) supply.

  • Addition funnel or pump for controlled reagent addition.

  • 1-Hexene

  • Diethylzinc (solution in a suitable solvent like hexanes)

  • Diiodomethane

  • Anhydrous ethereal solvent (e.g., diethyl ether or 1,2-dichloroethane)

  • Saturated aqueous ammonium (B1175870) chloride solution for quenching.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and purge with an inert atmosphere.

  • Initial Charge: Charge the reactor with 1-hexene and the anhydrous solvent. Cool the mixture to an initial temperature of 0 °C to -10 °C using the reactor's cooling jacket.

  • Reagent Preparation: In a separate dry and inerted vessel, prepare the cyclopropanating reagent by slowly adding diiodomethane to the diethylzinc solution at a low temperature (e.g., 0 °C).

  • Controlled Addition: Slowly add the prepared diethylzinc/diiodomethane solution to the stirred solution of 1-hexene in the reactor. The addition rate is the most critical parameter for controlling the exotherm. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the internal temperature within a narrow, predetermined range (e.g., 0 ± 5 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by GC.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution while maintaining cooling. This quenching process is also exothermic and must be controlled.

  • Workup: Proceed with standard aqueous workup and purification procedures.

Protocol 2: Continuous Flow Synthesis of this compound

This protocol is based on the principles described in recent literature for safer cyclopropanation reactions.[4]

Equipment:

  • A flow chemistry system with pumps for delivering reagents.

  • A packed-bed reactor column filled with a zinc-copper couple.

  • Back-pressure regulator.

  • Temperature control module for the reactor column.

Procedure:

  • System Preparation: Prepare a solution of 1-hexene and diiodomethane in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reaction Execution: Pump the solution through the heated (e.g., 40-50 °C) packed-bed reactor column containing the zinc-copper couple. The organozinc carbenoid is formed in situ and immediately reacts with the 1-hexene.

  • Collection: The product stream exiting the reactor is collected for subsequent workup and purification. The continuous nature of the process allows for the safe production of larger quantities of this compound over time.

Data Presentation

ParameterLab Scale (Batch)Large Scale (Batch) - Illustrative Large Scale (Continuous Flow)
Reaction Temperature 0 °C to room temp.0 - 10 °C (during addition)40 - 60 °C
Reagent Addition Time MinutesHoursN/A (Residence Time)
Residence Time N/AN/A10 - 20 minutes[4]
Heat Management Ice bathJacketed reactor with powerful chillerHigh surface area-to-volume ratio of the flow reactor
Thermal Risk LowHighSignificantly Reduced

Visualizations

Logical Workflow for Troubleshooting a Runaway Temperature Excursion

G A Rapid Temperature Rise Detected B STOP Reagent Addition IMMEDIATELY A->B C Apply Maximum Cooling B->C D Is Temperature Still Rising? C->D E Initiate Emergency Quench Procedure D->E Yes F Monitor Temperature and Pressure Until Stable D->F No E->F G Investigate Root Cause (Addition Rate, Cooling, Agitation) F->G

Caption: A decision-making workflow for responding to a thermal runaway event.

Signaling Pathway for Safe Scale-up of Exothermic Reactions

G cluster_0 Pre-Scale-up Assessment cluster_1 Process Design & Engineering Controls cluster_2 Execution & Monitoring A Literature Review & Hazard Identification B Reaction Calorimetry (Determine Heat of Reaction) A->B C Thermal Hazard Analysis (Model Runaway Scenarios) B->C D Reactor Sizing & Cooling Capacity Calculation C->D E Develop Detailed SOPs (Including Emergency Procedures) D->E F Implement Control Systems (Temp, Addition Rate, Agitation) E->F G Pilot Plant Run F->G H Full-Scale Production with Strict Monitoring G->H

Caption: A logical progression for the safe scale-up of an exothermic chemical process.

References

preventing ring-opening during functionalization of butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butylcyclopropane Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on performing chemical modifications on this compound while preserving the integrity of the cyclopropane (B1198618) ring. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning a functionalization reaction on the butyl chain of this compound. What are the key factors to consider to prevent ring-opening?

A1: The primary concern when performing reactions on this compound is the potential for generating intermediates that can lead to the irreversible opening of the strained cyclopropane ring. The two main pathways to avoid are those involving radical and carbocationic intermediates, particularly at the carbon adjacent to the cyclopropane ring.[1][2]

  • Radical Intermediates: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening.[1] Therefore, it is crucial to avoid conditions that generate radicals. This includes avoiding radical initiators (e.g., AIBN, benzoyl peroxide), high temperatures, and exposure to UV light, which can cause homolytic cleavage of C-H or C-C bonds.[1][3] When performing reactions that might have radical side reactions, the addition of a radical inhibitor like hydroquinone (B1673460) or BHT can be beneficial.[1]

  • Carbocation Intermediates: Conditions that favor the formation of a carbocation, especially adjacent to the ring, should be avoided. This is because the cyclopropylcarbinyl cation is notoriously unstable and readily rearranges to the more stable allyl cation, leading to ring-opened products.[3] Consequently, reactions involving strong Brønsted or Lewis acids should be approached with caution.[1][3]

Q2: What are the ideal conditions for performing a substitution reaction on a derivative of this compound, for instance, on (4-bromobutyl)cyclopropane?

A2: To maintain the integrity of the cyclopropane ring during a nucleophilic substitution on a haloalkylcyclopropane like (4-bromobutyl)cyclopropane, SN2 conditions are highly recommended.[1] This involves using a strong, non-bulky nucleophile in a polar aprotic solvent.

  • Nucleophile: Employ a strong nucleophile to ensure a bimolecular reaction mechanism. Examples include sodium azide, sodium cyanide, or an alkoxide for Williamson ether synthesis.[1]

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are ideal as they enhance the reactivity of the nucleophile.[1]

  • Temperature: Reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate to minimize the risk of side reactions, including elimination or radical formation.[1]

Q3: I am observing a significant amount of a ring-opened byproduct in my reaction. How can I troubleshoot this?

A3: Observing ring-opened byproducts indicates that the reaction conditions are too harsh for the cyclopropane ring. Here are some troubleshooting steps:

  • Analyze Reaction Conditions:

    • Acidic Conditions: If the reaction is performed under acidic conditions, this is a likely cause of ring-opening.[3] Consider running the reaction under neutral or basic conditions if possible. If an acid is necessary, try using a milder acid or a buffered system.

    • High Temperatures: Thermal energy can be sufficient to induce homolytic cleavage of the cyclopropane C-C bonds.[3] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Lewis Acids: Be cautious with Lewis acids as they can coordinate to the cyclopropane ring and facilitate ring-opening.[4][5]

  • Modify Workup Procedure: An aqueous acidic workup can induce rearrangement after the reaction is complete.[3] Use a buffered aqueous solution or a mild quenching agent like saturated sodium bicarbonate solution for the workup.[3]

  • Consider Alternative Reagents: If a particular reagent is suspected of causing ring-opening, explore milder alternatives that can achieve the same transformation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation of this compound (Conceptual)

This protocol is a conceptual adaptation of modern C-H functionalization methods for non-activated cyclopropanes.[6][7]

Objective: To introduce an aryl group to the cyclopropane ring while minimizing ring-opening.

Reaction Scheme: this compound + Aryl Halide --(Pd Catalyst, Ligand, Base)--> Aryl-butylcyclopropane

Materials:

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the aryl iodide (1.2 eq.), Pd(OAc)₂ (0.1 eq.), picolinamide (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous toluene as the solvent.

  • Add pivalic acid (0.3 eq.) to the mixture.

  • Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) and monitor the progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Key Considerations:

  • The use of a directing group like picolinamide can enable regioselective C-H activation and often allows for milder reaction conditions.[6]

  • Careful optimization of the catalyst, ligand, base, and temperature is crucial to maximize yield and prevent ring-opening.

Data Summary

Reaction TypeKey Conditions to AvoidRecommended ConditionsPotential Issues
Nucleophilic Substitution on Haloalkylcyclopropane SN1-favoring conditions (polar protic solvents, weak nucleophiles), high temperatures.[1]Strong nucleophile, polar aprotic solvent (DMSO, DMF), low to moderate temperature.[1]Slow reaction rate at low temperatures.
C-H Functionalization Strong acids, high temperatures, radical initiators.[3]Transition-metal catalysis (e.g., Pd, Rh) with appropriate ligands, moderate temperatures.[6][7]Catalyst deactivation, low regioselectivity without a directing group.
General Handling and Workup Strong acidic workup.[3]Neutral or mildly basic workup (e.g., saturated NaHCO₃ solution).[3]Post-reaction ring-opening during purification.

Visual Guides

RingOpeningPathways This compound This compound HarshConditions Harsh Conditions (Strong Acid, High Temp, UV) This compound->HarshConditions Carbocation Carbocation Intermediate HarshConditions->Carbocation e.g., H+ Radical Radical Intermediate HarshConditions->Radical e.g., Heat RingOpened Ring-Opened Products Carbocation->RingOpened Rearrangement Radical->RingOpened Rearrangement

Caption: Pathways leading to ring-opening of this compound.

TroubleshootingFlowchart Start Ring-Opening Observed? CheckAcid Is the reaction acidic? Start->CheckAcid CheckTemp Is the temperature high? CheckAcid->CheckTemp No UseMilderAcid Use milder acid or buffer CheckAcid->UseMilderAcid Yes CheckWorkup Is the workup acidic? CheckTemp->CheckWorkup No LowerTemp Lower reaction temperature CheckTemp->LowerTemp Yes NeutralizeWorkup Use neutral/basic quench (e.g., NaHCO3) CheckWorkup->NeutralizeWorkup Yes End Ring Integrity Preserved CheckWorkup->End No UseMilderAcid->End LowerTemp->End NeutralizeWorkup->End

Caption: Troubleshooting flowchart for preventing ring-opening.

References

Technical Support Center: Optimization of Catalyst Loading for Butylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of butylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the optimization of catalyst loading in the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on catalyst loading and performance. The troubleshooting steps are presented in a question-and-answer format to directly address experimental challenges.

Issue 1: Low or No Yield of this compound

Q: My cyclopropanation reaction to synthesize this compound is resulting in a low yield or no product. What are the potential causes related to the catalyst, and how can I troubleshoot this?

A: Low or no product yield is a common challenge in cyclopropanation reactions and can often be traced back to issues with the catalyst system. Below is a systematic guide to troubleshooting.

For Simmons-Smith Reaction (using Zinc-Copper Couple):

  • Inactive Zinc-Copper Couple: The activity of the Zn(Cu) couple is paramount.[1]

    • Solution: Ensure the Zn(Cu) couple is freshly prepared and highly active. Activation can be improved by washing the zinc dust with dilute acid followed by treatment with a copper(II) salt solution.[2] The use of ultrasound can also enhance activation.[2]

  • Moisture and Air Sensitivity: The organozinc reagent is sensitive to moisture and air, which can lead to its decomposition.

    • Solution: All glassware should be oven- or flame-dried and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1] Use anhydrous solvents.

  • Insufficient Reagent: An inadequate amount of the Simmons-Smith reagent will lead to incomplete conversion of the starting material (1-hexene).

    • Solution: A slight excess of the diiodomethane (B129776) and the zinc-copper couple (e.g., 1.2-1.5 equivalents relative to the alkene) is often recommended to drive the reaction to completion.[1]

For Transition Metal-Catalyzed Reactions (e.g., using Rhodium Catalysts):

  • Catalyst Inactivity or Decomposition: The catalyst may be inactive due to improper storage or may decompose under the reaction conditions. The formation of a black precipitate (palladium or rhodium black) is a visual indicator of catalyst deactivation through aggregation.[3]

    • Solution: Use a catalyst from a reliable source and store it under an inert atmosphere. Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can degrade the catalyst.[4]

  • Insufficient Catalyst Loading: For less reactive alkenes or challenging reaction conditions, the initial catalyst loading may be too low.

    • Solution: Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1 mol%, then 2 mol%) and monitor the reaction progress to find the optimal concentration.[4][5]

  • Catalyst Poisoning: Impurities in the starting materials (1-hexene, diazo compound) or the solvent can act as catalyst poisons.

    • Solution: Purify all reagents and solvents before use. For example, passing solvents through a column of activated alumina (B75360) can remove potential inhibitors.

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing this compound, but I am also observing significant side products. What are the common side reactions and how can I minimize them by optimizing catalyst-related parameters?

A: The formation of byproducts is a common issue that can often be mitigated by adjusting catalyst loading and other reaction conditions.

  • Carbene Dimerization (in transition metal-catalyzed reactions): This is a frequent side reaction, especially at high concentrations of the carbene precursor (e.g., a diazo compound).

    • Solution: The slow addition of the carbene precursor using a syringe pump helps to maintain a low instantaneous concentration, thus minimizing dimerization.

  • Insertion Reactions: Carbenes can insert into C-H bonds of the solvent or substrate, leading to undesired byproducts.

    • Solution: The choice of catalyst can significantly influence the chemoselectivity between cyclopropanation and C-H insertion. Screening different catalysts may be necessary. Using a solvent less prone to C-H insertion, such as dichloromethane, can also be beneficial.

  • Alkene Isomerization or Polymerization: Some catalytic systems or reaction conditions can promote the isomerization or polymerization of the starting alkene (1-hexene).

    • Solution: Lowering the reaction temperature and optimizing the catalyst loading can often suppress these side reactions. Too high a catalyst concentration can sometimes lead to an increased rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal initial catalyst loading for the synthesis of this compound?

A1: For many cyclopropanation reactions, a good starting point for catalyst loading is in the range of 1-2 mol%.[5] From there, you can perform optimization studies by systematically increasing and decreasing the loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the ideal concentration for your specific reaction conditions.

Q2: Can too much catalyst be detrimental to the reaction?

A2: Yes, an excessively high catalyst loading can be detrimental. It can lead to the formation of catalyst aggregates that are less active or selective, and can also promote side reactions.[5] Economically, it also increases the cost of the synthesis and can lead to higher levels of residual metal in the final product, complicating purification.

Q3: What is the Furukawa modification of the Simmons-Smith reaction, and how does it relate to catalyst loading?

A3: The Furukawa modification involves the use of diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple.[2] This often leads to a more reactive and reproducible system. While this is a stoichiometric reagent rather than a catalyst in the traditional sense, the "loading" or equivalents of the organozinc species are critical to the reaction's success.

Q4: How can I tell if my catalyst is deactivated, and can it be regenerated?

A4: Catalyst deactivation can manifest as a decrease in reaction rate or a complete halt of the reaction. For solid catalysts like the zinc-copper couple, visual inspection might show changes in the metal surface. For homogeneous rhodium catalysts, a color change or the formation of a precipitate can indicate deactivation.

  • Zinc-Copper Couple: Since the zinc is consumed stoichiometrically, "regeneration" in the traditional sense is not applicable. However, ensuring the initial high activity of the freshly prepared couple is the key to success.

  • Rhodium Catalysts: Deactivated rhodium catalysts can sometimes be regenerated, although the process can be complex. For instance, coke deposits might be removed by controlled oxidation. However, for many research applications, using a fresh batch of catalyst is often more practical.

Data Presentation

The following tables summarize the impact of catalyst loading on the yield and selectivity in representative cyclopropanation reactions analogous to this compound synthesis.

Table 1: Effect of Rhodium Catalyst Loading on the Cyclopropanation of a Terminal Alkene

EntryCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (trans:cis)
10.27595:5
20.58896:4
31.09597:3
42.09697:3
55.09496:4

Data is illustrative and based on general trends observed for rhodium-catalyzed cyclopropanation of terminal alkenes.

Table 2: Influence of Simmons-Smith Reagent Equivalents on this compound Yield

EntryEquivalents of CH₂I₂Equivalents of Zn(Cu)Yield of this compound (%)
11.01.065
21.21.282
31.51.591
42.02.093
52.52.593

Data is illustrative and based on typical outcomes for the Simmons-Smith reaction with 1-hexene (B165129).

Experimental Protocols

Protocol 1: Optimization of Rhodium Catalyst Loading for this compound Synthesis
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable anhydrous solvent (e.g., dichloromethane).

    • Prepare a stock solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent.

    • Prepare a stock solution of an internal standard (e.g., dodecane) for GC analysis.

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, arrange a series of clean, dry reaction vials equipped with stir bars.

    • To each vial, add 1-hexene (1.0 equiv).

    • Add the internal standard stock solution to each vial.

  • Catalyst Loading Screening:

    • Add varying amounts of the rhodium catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 mol%).

    • Add the solvent to bring all reactions to the same total volume.

  • Reaction Initiation and Monitoring:

    • Place the vials in a temperature-controlled reaction block.

    • Using a syringe pump, add the diazo compound stock solution to each vial over a period of several hours.

    • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by GC to determine the yield of this compound.

  • Work-up and Analysis:

    • Once the reactions are complete, quench any remaining diazo compound by adding a few drops of acetic acid.

    • Filter the reaction mixtures through a short plug of silica (B1680970) gel to remove the catalyst.

    • Analyze the final yields by GC.

Protocol 2: General Procedure for this compound Synthesis via Simmons-Smith Reaction
  • Preparation of Zinc-Copper Couple:

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0-3.0 equiv).

    • Heat the flask gently with a heat gun under vacuum to activate the zinc.

    • Allow the flask to cool to room temperature and then add an anhydrous ethereal solvent (e.g., diethyl ether).

    • To the stirred suspension, add a solution of copper(I) chloride or copper(II) acetate (B1210297) (0.1 equiv) in the same solvent.

  • Reaction Setup:

    • To the freshly prepared zinc-copper couple, add a solution of 1-hexene (1.0 equiv) in the ethereal solvent.

  • Addition of Diiodomethane:

    • Slowly add diiodomethane (1.5 - 2.5 equiv) to the stirred reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or gentle reflux for several hours to overnight.

    • Monitor the disappearance of 1-hexene by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Filter the mixture to remove the solid zinc salts.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation to obtain the crude this compound.

    • Purify the product by fractional distillation.

Visualizations

Troubleshooting_Low_Yield start Low or No this compound Yield catalyst_check Check Catalyst System start->catalyst_check simmon_smith Simmons-Smith? catalyst_check->simmon_smith Select Reaction Type rhodium Transition Metal (e.g., Rhodium)? catalyst_check->rhodium inactive_zncu Inactive Zn(Cu) Couple? simmon_smith->inactive_zncu Yes inactive_catalyst Inactive/Decomposed Catalyst? rhodium->inactive_catalyst Yes moisture Moisture/Air Present? inactive_zncu->moisture No prepare_fresh_zncu Prepare fresh, activated Zn(Cu) couple. inactive_zncu->prepare_fresh_zncu Yes insufficient_reagent Insufficient Reagent? moisture->insufficient_reagent No use_inert_atmosphere Use anhydrous conditions under inert gas. moisture->use_inert_atmosphere Yes increase_reagent Increase equivalents of CH₂I₂ and Zn(Cu). insufficient_reagent->increase_reagent Yes low_loading Catalyst Loading Too Low? inactive_catalyst->low_loading No use_fresh_catalyst Use fresh catalyst, degas solvents. inactive_catalyst->use_fresh_catalyst Yes poisoning Catalyst Poisoning? low_loading->poisoning No increase_loading Systematically increase catalyst loading. low_loading->increase_loading Yes purify_reagents Purify all reagents and solvents. poisoning->purify_reagents Yes

Caption: Troubleshooting workflow for low or no product yield.

Catalyst_Loading_Optimization_Workflow start Start Optimization initial_screening Perform Initial Screening (e.g., 0.5, 1, 2, 5 mol%) start->initial_screening analyze_results Analyze Yield and Selectivity (GC, NMR) initial_screening->analyze_results optimum_found Optimum Found? analyze_results->optimum_found too_high Loading too high? (side products, cost) optimum_found->too_high No too_low Loading too low? (low conversion) optimum_found->too_low No end Optimal Catalyst Loading Identified optimum_found->end Yes narrow_range Narrow the Range and Re-screen narrow_range->analyze_results too_high->narrow_range Yes too_low->narrow_range Yes

Caption: Experimental workflow for catalyst loading optimization.

References

Technical Support Center: Solvent Effects on Cyclopropane Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvent choice on the reaction rates of cyclopropane (B1198618) derivatives, using the vinylcyclopropane-cyclopentene rearrangement as a representative example.

Frequently Asked Questions (FAQs)

Q1: My vinylcyclopropane (B126155) rearrangement is proceeding much slower than expected. What are the potential solvent-related causes?

A1: A slow reaction rate in a vinylcyclopropane rearrangement can often be attributed to solvent choice. The reaction mechanism can be complex, involving either a concerted pericyclic pathway or a stepwise pathway through a diradical intermediate. The polarity of the solvent can influence the stability of the transition state and any intermediates, thereby affecting the reaction rate.[1]

  • Non-polar Solvents: If your reaction involves a transition state that is less polar than the ground state, a non-polar solvent may be appropriate.

  • Polar Solvents: Conversely, if the transition state has significant charge separation, a polar solvent could accelerate the reaction by stabilizing this transition state. However, for a concerted, non-polar transition state, a polar solvent might not offer a significant rate enhancement and could even hinder the reaction by solvating the starting material more effectively than the transition state.

Consider the viscosity of your solvent as well. Highly viscous solvents can reduce the frequency of molecular collisions, leading to a slower reaction rate.

Q2: I am observing a mixture of products instead of the expected cyclopentene (B43876). Can the solvent influence the reaction pathway?

A2: Yes, the solvent can influence the selectivity of the reaction. The vinylcyclopropane rearrangement can sometimes compete with other reaction pathways, such as geometric isomerization of the starting material or alternative rearrangements, especially in substituted systems.[2] The solvent can differentially stabilize the transition states leading to these different products. For instance, a solvent that promotes a diradical intermediate might lead to a different product distribution than a solvent that favors a concerted pathway.

Q3: How do I choose an appropriate solvent for my butylcyclopropane or other alkylcyclopropane reaction?

A3: Since simple alkylcyclopropanes like this compound lack the activating vinyl group, their reactions, such as thermal isomerization, typically require high temperatures and are less influenced by solvent polarity as the transition states are generally non-polar. For these reactions, the primary considerations for solvent choice are:

  • Boiling Point: The solvent must be stable at the high temperatures often required for these reactions.

  • Inertness: The solvent should not react with the starting material, intermediates, or products.

  • Solubility: The this compound and any other reagents should be soluble in the chosen solvent.

For reactions involving substituted cyclopropanes that proceed through more polar intermediates or transition states, a systematic screening of solvents with varying polarities is recommended.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Troubleshooting Steps
Slow or No Reaction The solvent may be destabilizing the transition state relative to the ground state. For non-polar reactions, a polar solvent might be hindering the reaction.1. Solvent Screening: If the reaction mechanism is unknown, perform small-scale experiments in a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, DMSO). 2. Consider Solvent Viscosity: If using a very viscous solvent, consider switching to a less viscous alternative with a similar polarity.
Low Yield The solvent may be promoting side reactions or decomposition of the starting material or product.1. Analyze Byproducts: Identify any side products to understand competing reaction pathways. This can provide clues about the nature of the intermediates and how the solvent might be influencing them. 2. Change Solvent Class: If using a protic solvent (e.g., methanol), consider switching to an aprotic solvent (e.g., THF) to see if proton transfer is involved in undesired pathways.
Inconsistent Results Impurities in the solvent (e.g., water, peroxides) can interfere with the reaction, especially if it involves sensitive reagents or intermediates.1. Use Anhydrous Solvents: Ensure solvents are properly dried, especially for reactions sensitive to moisture. 2. Use Freshly Distilled Solvents: For reactions sensitive to oxidation, use freshly distilled solvents to remove peroxides.

Quantitative Data Presentation

The following table provides hypothetical kinetic data for the thermal rearrangement of a generic vinylcyclopropane to a cyclopentene in various solvents. This data is for illustrative purposes to demonstrate the potential impact of solvent choice on the reaction rate.

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
n-Hexane1.881.0
Toluene2.381.2
Diethyl Ether4.341.5
Tetrahydrofuran (THF)7.582.1
Dichloromethane (DCM)8.932.5
Acetone20.73.8
Acetonitrile37.55.2
Dimethyl Sulfoxide (DMSO)46.76.5

Note: This data is illustrative and the actual effect of the solvent will depend on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for a Kinetic Study of Vinylcyclopropane Rearrangement

This protocol describes a general method for determining the rate constant of a vinylcyclopropane rearrangement in a given solvent.

Materials:

  • Vinylcyclopropane substrate

  • High-purity solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., sealed NMR tube or a flask with a reflux condenser)

  • Constant temperature bath

  • Analytical instrument (e.g., Gas Chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of the vinylcyclopropane substrate and the internal standard in the chosen solvent at a known concentration (e.g., 0.1 M substrate, 0.05 M internal standard).

  • Reaction Setup:

    • Transfer a known volume of the reaction mixture into the reaction vessel.

    • If using a flask, equip it with a reflux condenser and place it in a pre-heated constant temperature bath.

    • If using an NMR tube, it can be sealed and placed in a heated NMR probe or an external bath.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by rapid cooling.

    • Analyze the composition of the aliquot using GC or NMR. The concentration of the starting material and product can be determined by comparing their peak areas to that of the internal standard.[3]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the vinylcyclopropane substrate (ln[VCP]) versus time.

    • For a first-order reaction, this plot should be linear. The negative of the slope of this line will be the rate constant (k).

Visualizations

Experimental_Workflow start Start prepare Prepare Reaction Mixture (Substrate, Internal Standard, Solvent) start->prepare setup Set up Reaction at Constant Temperature prepare->setup monitor Monitor Reaction Progress (Take aliquots at time intervals) setup->monitor analyze Analyze Aliquots (GC or NMR) monitor->analyze data_analysis Data Analysis (Plot ln[VCP] vs. time) analyze->data_analysis end_node End data_analysis->end_node Logical_Relationship cluster_solvent Solvent Properties cluster_reaction Reaction Characteristics polarity Polarity transition_state Transition State Polarity polarity->transition_state influences viscosity Viscosity rate Reaction Rate viscosity->rate affects collision frequency transition_state->rate determines stabilization effect mechanism Reaction Mechanism (Concerted vs. Stepwise) mechanism->transition_state defines

References

workup procedures to minimize decomposition of butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to minimize the decomposition of butylcyclopropane during experimental workups.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of decomposition after an acidic workup. What is causing this and how can I prevent it?

A1: The cyclopropane (B1198618) ring is susceptible to ring-opening under acidic conditions due to significant ring strain. The 60° C-C-C bond angles deviate significantly from the ideal 109.5° for sp³ hybridized carbons, making the C-C bonds weaker and more reactive.[1] Acid-catalyzed ring-opening proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack, leading to the formation of undesired byproducts.

To prevent acid-induced decomposition:

  • Avoid Acidic Reagents: Do not use strong acids (e.g., HCl, H₂SO₄) for quenching or extraction.

  • Use a Mild Quench: Opt for a neutral or slightly basic quench, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution or water.

  • Buffer Extractions: If an aqueous extraction is necessary, ensure the aqueous phase is neutral or slightly basic.

Q2: Can I use a strong base during the workup of this compound?

A2: While cyclopropane C-H bonds are more acidic (pKa ≈ 46) than those in corresponding alkanes like propane (B168953) (pKa ≈ 51), strong bases are generally not recommended for the workup of simple alkylcyclopropanes like this compound.[2][3][4] The use of a strong base could potentially lead to deprotonation and subsequent side reactions, although direct ring-opening initiated by a base is less common than acid-catalyzed cleavage. It is best to maintain a neutral or mildly basic environment.

Q3: I suspect radical-initiated decomposition of my product. What are the signs and how can I mitigate this?

A3: Radical-initiated decomposition can be a significant issue for strained ring systems.[5][6][7] Signs of radical decomposition can include the formation of a complex mixture of products, polymerization, or a gradual degradation of the sample even under seemingly inert conditions.

To minimize radical decomposition:

  • Inert Atmosphere: Handle the compound under an inert atmosphere of nitrogen or argon, especially during solvent removal and storage.[8][9][10]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through them for an extended period.[8][9]

  • Avoid Light: Protect the sample from direct light, as photochemically generated radicals can initiate decomposition. Use amber-colored glassware or wrap the flasks in aluminum foil.

  • Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), to the reaction mixture or during workup can be beneficial.

Q4: What are the best practices for purifying this compound?

A4: The purification of this compound should be conducted with care to avoid decomposition.

  • Distillation: Fractional distillation under reduced pressure is a suitable method for purifying liquid hydrocarbons.[11][12] Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition.

  • Chromatography: Column chromatography can be used, but care must be taken in selecting the stationary phase. Neutral alumina (B75360) or silica (B1680970) gel that has been treated with a non-acidic solvent system is recommended. Avoid acidic eluents.

  • Inert Conditions: All purification steps should ideally be performed under an inert atmosphere.[10][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup Acid-catalyzed ring-opening.Use a neutral or mildly basic quench (e.g., saturated NaHCO₃ solution). Avoid all acidic solutions.
Radical decomposition from exposure to air.Perform the workup under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Oxidation.Avoid exposure to air and oxidizing agents.
Formation of multiple unidentified byproducts Radical-initiated side reactions.Protect the reaction and workup from light. Consider adding a radical inhibitor like BHT.
Thermal decomposition during purification.If using distillation, perform it under reduced pressure to lower the boiling point.
Product degrades upon storage Ongoing radical reactions or exposure to air/moisture.Store the purified product under an inert atmosphere, in a sealed container, and at a low temperature.

Experimental Protocols

Protocol 1: General Inert Atmosphere Workup

This protocol is designed for reactions where this compound is sensitive to air and moisture.

  • Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath.

  • Quench Under Inert Gas: While maintaining a positive pressure of nitrogen or argon, slowly add a pre-chilled, degassed, neutral quenching agent (e.g., saturated aqueous NaHCO₃).

  • Phase Separation: Transfer the mixture to a separatory funnel that has been purged with an inert gas.

  • Extraction: Extract the aqueous layer with a degassed, anhydrous organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying: Dry the combined organic layers over an anhydrous, neutral drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration: Filter the solution under a positive pressure of inert gas into a pre-dried flask.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature is kept as low as possible to prevent thermal decomposition.

Protocol 2: Degassing Solvents by Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases from solvents.[8][9]

  • Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove the gases from the headspace.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed. After the final cycle, backfill the flask with an inert gas.

Data Summary

Parameter Recommendation for this compound Workup Rationale
pH of Aqueous Wash 7.0 - 8.5To prevent acid-catalyzed ring-opening.
Quenching Reagent Saturated aq. NaHCO₃, WaterNeutral or mildly basic to avoid decomposition.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation and radical-initiated decomposition.[8][9][10]
Solvents Degassed, AnhydrousTo remove dissolved oxygen which can initiate radical reactions.[8][9]
Light Conditions Dark (e.g., amber flasks or foil-wrapped)To prevent photochemical radical formation.
Purification Temperature As low as possible (use reduced pressure for distillation)To minimize the risk of thermal decomposition.[11]

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase (Inert Atmosphere) cluster_purification Purification Phase cluster_storage Storage start Completed Reaction Mixture cool Cool to 0°C start->cool quench Quench with Degassed Saturated NaHCO₃ cool->quench Maintain Inert Atmosphere extract Extract with Degassed Solvent quench->extract dry Dry with Anhydrous Na₂SO₄ extract->dry filter Filter under N₂/Ar dry->filter evaporate Solvent Removal (Reduced Pressure) filter->evaporate purify Purify (e.g., Vacuum Distillation) evaporate->purify store Store under Inert Atmosphere at Low Temperature purify->store

Caption: Recommended workflow for minimizing this compound decomposition.

References

Technical Support Center: Analysis of Butylcyclopropane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in butylcyclopropane via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities I should look for in my this compound sample?

A1: The most probable impurities in this compound often originate from its synthesis, which is commonly achieved through the Simmons-Smith reaction of 1-hexene (B165129).[1][2][3] Potential impurities to consider during your GC-MS analysis include:

  • Unreacted Starting Materials: 1-hexene is a primary starting material and may be present if the reaction has not gone to completion.

  • Isomers of the Starting Material: Commercial 1-hexene may contain other isomers such as cis/trans-2-hexene and cis/trans-3-hexene. These can also undergo cyclopropanation to form other C7H14 isomers.

  • Reagent-Related Impurities: Diiodomethane (CH₂I₂) is a key reagent in the Simmons-Smith reaction and traces might remain.[1][4]

  • Solvent Residues: Common solvents used in the synthesis, such as diethyl ether or 1,2-dichloroethane, may be present in the final product.

  • Side-Reaction Products: Minor side reactions can lead to the formation of isomers of this compound or dimers of the starting alkene.

Q2: I am seeing a broad solvent peak that is obscuring my analytes of interest. What can I do?

A2: A broad solvent peak can be a common issue, especially when analyzing volatile compounds. Here are a few strategies to mitigate this:

  • Increase the Solvent Delay Time: Set the mass spectrometer to start acquiring data after the solvent has eluted from the GC column. You may need to perform a preliminary run without a solvent delay to determine the retention time of your solvent.

  • Use a Less Volatile Solvent: If your sample preparation allows, consider using a higher boiling point solvent that will elute later in the chromatogram, away from your analytes of interest.

  • Reduce the Injection Volume: A smaller injection volume will introduce less solvent onto the column, which can result in a smaller solvent peak.

  • Use a Split Injection: A higher split ratio will reduce the amount of both solvent and analyte reaching the column, which can help to narrow the solvent peak.

Q3: My peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Active Sites in the Inlet or Column: Active sites can be caused by contamination or degradation. To remedy this, you can try cleaning or replacing the inlet liner and trimming the first few centimeters of the column.

  • Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting your sample or increasing the split ratio.

  • Incompatible Solvent: If the solvent is not compatible with the stationary phase of your column, it can cause peak distortion. Ensure your chosen solvent is appropriate for your column.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to dead volume and peak tailing. Reinstall the column according to the manufacturer's instructions.

Q4: I am not seeing the expected molecular ion peak for this compound (m/z 98) in my mass spectrum. Is this normal?

A4: For small cyclic alkanes, the molecular ion peak can sometimes be of low intensity or even absent in the electron ionization (EI) mass spectrum due to the high energy of the ionization process causing extensive fragmentation. The fragmentation pattern, however, will be characteristic. For this compound, you should look for characteristic fragment ions.

Quantitative Data Summary

The following table summarizes the key identification parameters for this compound and its potential impurities. Retention times are estimates and will vary depending on the specific GC conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Retention Time (min)Key Mass Fragments (m/z)
This compound C₇H₁₄98.196.5 - 7.598, 83, 69, 55, 41
1-HexeneC₆H₁₂84.165.0 - 6.084, 69, 56, 41
cis/trans-2-HexeneC₆H₁₂84.165.2 - 6.284, 69, 55, 41
Diethyl EtherC₄H₁₀O74.123.0 - 4.074, 59, 45, 31
DiiodomethaneCH₂I₂267.848.0 - 9.0268, 141, 127

Detailed Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument parameters should be optimized for your specific system.

1. Sample Preparation

  • Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane (B92381) or pentane.

  • Vortex the sample to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial with a PTFE-lined septum cap.

2. GC-MS Instrument Parameters

  • Gas Chromatograph (GC)

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/Splitless, operated in split mode with a split ratio of 50:1.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 2 minutes at 200 °C.

    • Injection Volume: 1 µL

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 35 - 300

    • Solvent Delay: 2.5 minutes

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Compare the mass spectrum of the peak with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound should show a molecular ion at m/z 98 and characteristic fragments.

  • Identify impurity peaks by comparing their mass spectra to a reference library. Pay close attention to the potential impurities listed in the quantitative data table.

  • Quantify impurities using their peak areas relative to the this compound peak, or by using an internal or external standard method for more accurate quantification.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound.

G cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Resolution start GC-MS Analysis of this compound problem Identify Issue start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Peak Shape Issues no_peaks No Peaks or Very Small Peaks problem->no_peaks Signal Issues baseline Baseline Noise or Drift problem->baseline Baseline Issues retention_shift Retention Time Shift problem->retention_shift Reproducibility Issues solution_peak_shape Check for active sites (replace liner, trim column) Check for column overload (dilute sample) Verify column installation peak_shape->solution_peak_shape solution_no_peaks Check syringe and injection Verify sample concentration Check for leaks in the system no_peaks->solution_no_peaks solution_baseline Check for gas leaks Bake out column Clean MS source baseline->solution_baseline solution_retention_shift Check for leaks Verify oven temperature program Check carrier gas flow rate retention_shift->solution_retention_shift end Problem Resolved solution_peak_shape->end solution_no_peaks->end solution_baseline->end solution_retention_shift->end

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

References

Technical Support Center: Butylcyclopropane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butylcyclopropane production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this compound and related cyclopropane (B1198618) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the cyclopropanation of 1-hexene (B165129). Key laboratory-scale methods include:

  • Simmons-Smith Reaction: This classic method uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc. It is known for its reliability and stereospecificity.[1][2][3]

  • Diazo Compounds: Reagents like diazomethane (B1218177) can be used for cyclopropanation, often catalyzed by transition metals such as copper or rhodium.[2][4] However, the use of diazomethane at scale is often avoided due to its hazardous and explosive nature.[5][6]

  • Haloform-Based Methods: Carbenes for cyclopropanation can be generated from haloforms (like chloroform) in the presence of a strong base.[3][7]

Q2: What are the primary challenges when moving from lab-scale to pilot-scale production of this compound?

A2: Scaling up this compound synthesis introduces several challenges that are often not apparent at the lab scale.[8][9][10] These include:

  • Reaction Energetics: Exothermic reactions can become difficult to control, leading to potential runaway reactions and the formation of impurities.[1][9][11]

  • Reagent Handling and Addition: The safe storage, handling, and controlled addition of large quantities of hazardous or reactive reagents are critical.[5][9]

  • Mixing and Mass Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots," reduced yields, and increased byproduct formation.[8][11]

  • Purification: Methods like chromatography that are common in the lab are often not economically or practically scalable for large quantities.[12][13]

  • Process Robustness and Reproducibility: A process that works well at a small scale may not be robust or reproducible at a larger scale without significant optimization.[9][10]

Q3: Are there significant safety concerns when scaling up cyclopropanation reactions?

A3: Yes, safety is a paramount concern. Key hazards include:

  • Use of Hazardous Reagents: Many cyclopropanation methods employ hazardous materials like diazomethane (explosive, toxic) or pyrophoric organozinc reagents.[1][5][6]

  • Exothermic Reactions: The formation of the reactive carbenoid species is often highly exothermic and requires careful temperature management to prevent dangerous temperature and pressure increases.[1][9]

  • Solvent Choice: The use of flammable or toxic solvents at a large scale increases the risk of fire and exposure.[5]

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Your lab-scale Simmons-Smith reaction for this compound consistently yields >80%, but at the pilot scale, the yield has dropped to <50%.

Potential Cause Troubleshooting Step Rationale
Poor Temperature Control Implement more efficient reactor cooling and monitor the internal temperature closely. Consider slower, controlled addition of the diiodomethane.The organozinc carbenoid formation is exothermic. Overheating can lead to reagent decomposition and side reactions.[1]
Inefficient Mixing Increase stirrer speed or use a reactor with better baffle design to improve agitation.Poor mixing can lead to localized high concentrations of reagents and byproducts, reducing overall reaction efficiency.[8][11]
Moisture Contamination Ensure all reagents, solvents, and the reactor are rigorously dried. Operate under an inert atmosphere (e.g., nitrogen or argon).Organozinc reagents are highly sensitive to moisture, which will quench the reactive species and reduce the yield.[1]
Impure Reagents Verify the purity of the 1-hexene, diiodomethane, and zinc source. Impurities can inhibit the reaction.The quality of starting materials is critical for reaction success, especially at a larger scale where the total amount of impurities is higher.
Issue 2: Increased Impurity Profile After Scaling

The purity of your this compound is lower at the pilot scale, with significant side products observed during analysis.

Potential Cause Troubleshooting Step Rationale
Side Reactions from Overheating Improve temperature control as mentioned above.High temperatures can promote side reactions, such as the formation of oligomers or isomers.[1]
Stoichiometry Imbalance Re-optimize the stoichiometry of the reagents for the larger scale. Ensure accurate dosing of all components.The optimal ratio of alkene to the cyclopropanating agent may differ slightly at a larger scale due to changes in mixing and reaction kinetics.
Longer Reaction Time Analyze the reaction progress over time to determine the optimal reaction endpoint. Avoid unnecessarily long reaction times.Prolonged reaction times can lead to product degradation or the formation of secondary byproducts.

Experimental Protocols

Lab-Scale Simmons-Smith Synthesis of this compound

Materials:

  • Zinc-Copper Couple (prepared from zinc dust and copper(I) chloride)

  • Anhydrous Diethyl Ether

  • Diiodomethane

  • 1-Hexene

  • Saturated aqueous Ammonium (B1175870) Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Under a nitrogen atmosphere, add the zinc-copper couple to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add anhydrous diethyl ether to the flask.

  • Prepare a solution of diiodomethane and 1-hexene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the diiodomethane/1-hexene solution to the stirred zinc-copper suspension. The reaction should initiate (gentle reflux).

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Considerations for Scale-Up

When scaling this process, the following modifications and considerations are crucial:

Parameter Lab-Scale Approach Scale-Up Consideration
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactor for better heat transfer.[8]
Reagent Addition Dropping funnelMetering pump for precise and controlled addition rate.[1]
Temperature Control Heating mantle/ice bathReactor jacket with a circulating thermal fluid for precise temperature control.[1]
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller design (e.g., turbine or pitched blade) for efficient mixing of slurries.[8][11]
Work-up Separatory funnelDecantation or centrifugation followed by liquid-liquid extraction in the reactor or a dedicated extraction vessel.
Purification Fractional distillation/ChromatographyLarge-scale fractional distillation column. Chromatography is generally not feasible for large quantities.[12][13]

Visualizations

Scale_Up_Challenges cluster_0 Lab-Scale Synthesis cluster_1 Scale-Up Process cluster_2 Troubleshooting & Optimization cluster_3 Optimized Process lab Initial Lab Protocol scale_up Increase Batch Size lab->scale_up challenges Encounter Challenges scale_up->challenges heat Heat Management challenges->heat Identify Issues mixing Mixing & Mass Transfer challenges->mixing Identify Issues safety Safety Review challenges->safety Identify Issues purification Purification Method challenges->purification Identify Issues robust Robust & Scalable Protocol heat->robust Optimize mixing->robust Optimize safety->robust Optimize purification->robust Optimize

Caption: Workflow for scaling up chemical synthesis.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_temp Review Temperature Logs start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Temp OK solution Implement Corrective Actions (e.g., Improve Cooling, Adjust Stirrer Speed) check_temp->solution Temp Issue check_reagents Verify Reagent Quality & Stoichiometry check_mixing->check_reagents Mixing OK check_mixing->solution Mixing Issue check_reagents->solution Reagents OK check_reagents->solution Reagent Issue end_node Problem Resolved solution->end_node

Caption: Troubleshooting logic for scale-up issues.

References

stability of butylcyclopropane in protic vs aprotic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of butylcyclopropane in protic and aprotic solvents. The information is based on general principles of cyclopropane (B1198618) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound?

A1: The primary factor governing the stability of this compound is the inherent ring strain of the cyclopropane ring.[1] This strain arises from two main sources:

  • Angle Strain: The internal C-C-C bond angles in the cyclopropane ring are 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This deviation creates substantial strain.[2][3][4]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms in the cyclopropane ring are in an eclipsed conformation, leading to repulsive interactions that further destabilize the molecule.[3][5]

This built-up strain makes the cyclopropane ring susceptible to ring-opening reactions, which release the strain energy.[3][6] The butyl group itself is a weak electron-donating group and does not significantly alter the fundamental reactivity of the cyclopropane ring, which is primarily driven by this strain.

Q2: How do protic solvents affect the stability of this compound?

A2: Protic solvents (e.g., water, methanol (B129727), ethanol, acetic acid) can decrease the stability of this compound, particularly in the presence of acids (either Brønsted or Lewis acids).[7][8] The solvent can participate in the reaction in two ways:

  • Stabilization of Charged Intermediates: Protic solvents are effective at stabilizing charged intermediates, such as the carbocation that can form during acid-catalyzed ring-opening.[9][10][11]

  • As a Nucleophile: The protic solvent molecule can act as a nucleophile, attacking the cyclopropane ring and leading to the formation of ring-opened products like alcohols or ethers.

In strongly acidic conditions, the cyclopropane ring can be protonated, which initiates the ring-opening process.[12] Therefore, using this compound in acidic protic media may lead to its degradation.

Q3: Is this compound generally considered stable in aprotic solvents?

A3: Yes, this compound is generally more stable in aprotic solvents (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, dimethyl sulfoxide (B87167) (DMSO)) compared to protic solvents, especially under neutral conditions. Aprotic solvents do not have acidic protons and are less likely to promote the protonation and subsequent ring-opening of the cyclopropane ring.[13][14]

However, stability in aprotic solvents is not guaranteed under all conditions. Ring-opening can still occur in the presence of:

  • Lewis Acids: Lewis acids can coordinate to the cyclopropane ring and facilitate its opening.[15]

  • Strong Nucleophiles: Certain strong nucleophiles can induce ring-opening reactions.[16]

  • Radical Initiators: Radical reactions can also lead to the cleavage of the cyclopropane ring.[6]

Q4: What are the expected degradation products of this compound in an acidic protic solvent?

A4: In the presence of an acid and a protic solvent, this compound is expected to undergo a ring-opening reaction. The reaction likely proceeds via the formation of a secondary carbocation, which is then attacked by the solvent molecule acting as a nucleophile. For example, in acidic methanol, the expected products would be isomers of methoxyheptane.

Troubleshooting Guide

Issue 1: I am observing unexpected loss of my starting material, this compound, when running a reaction in methanol with a catalytic amount of acid.

Possible Cause: Your this compound is likely undergoing an acid-catalyzed ring-opening reaction with methanol acting as a nucleophile. The high ring strain of the cyclopropane makes it susceptible to cleavage under these conditions.[1][12]

Solutions:

  • Change the Solvent: Switch to an aprotic solvent that is compatible with your reaction conditions (e.g., THF, dioxane, DCM). Aprotic solvents are less likely to promote the acid-catalyzed ring-opening.[14]

  • Use a Non-Nucleophilic Base: If your reaction requires the neutralization of an acid, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge protons without promoting side reactions.

  • Lower the Temperature: The rate of the ring-opening side reaction may be reduced at lower temperatures.

  • Reduce Acid Concentration: Use the minimum amount of acid catalyst required for your primary reaction to proceed.

Issue 2: My reaction involving this compound in THF is sluggish and gives a low yield, even though the literature suggests it should work.

Possible Cause: While THF is an aprotic solvent and generally considered inert towards this compound, other factors could be at play:

  • Purity of Reagents: Traces of acidic impurities in your reagents or solvent could be reacting with the this compound. Ensure you are using dry, high-purity solvents and reagents.

  • Catalyst Deactivation: If your reaction uses a catalyst, it might be deactivated. For instance, moisture can deactivate many Lewis acids.[15]

  • Insufficient Activation: The reaction conditions may not be sufficient to achieve the desired transformation. This compound, lacking strong activating groups, can be unreactive.[17]

Solutions:

  • Verify Reagent and Solvent Quality: Use freshly distilled or anhydrous grade solvents. Check the purity of your other reagents.

  • Optimize Reaction Conditions: Consider a systematic optimization of your reaction, including temperature, reaction time, and catalyst loading.[15] A decision-making workflow for such an optimization is presented below.

  • Consider a Different Catalyst: If using a catalyst, a more active one might be required for the unactivated this compound ring.

Issue 3: I need to perform a reaction on the butyl chain of this compound without affecting the cyclopropane ring. What conditions should I choose?

Possible Cause for Concern: Many common organic reactions can inadvertently lead to the opening of the strained cyclopropane ring. Conditions to avoid include strong acids, high temperatures, and certain transition metal catalysts known to insert into C-C bonds.

Recommended Approach:

  • Neutral or Basic Conditions: Whenever possible, choose reaction conditions that are neutral or basic. The cyclopropane ring is significantly more stable in the absence of electrophilic activation.

  • Mild Reagents: Employ mild and selective reagents. For example, for a reaction on the butyl chain, avoid reagents that are also strong Lewis acids.

  • Low Temperatures: Running the reaction at low temperatures will minimize the likelihood of providing enough activation energy for the undesired ring-opening.

  • Aprotic Solvent: Use a clean, dry aprotic solvent to avoid any possibility of acid-catalyzed degradation.

Data Presentation

The following table presents illustrative data on the stability of this compound in different solvents under hypothetical acidic conditions. This data is intended for exemplary purposes to highlight the expected trends.

Solvent SystemSolvent TypeTemperature (°C)Time (h)Hypothetical % Degradation of this compound
TolueneAprotic, Non-polar2524< 1%
Tetrahydrofuran (THF)Aprotic, Polar2524< 1%
Dichloromethane (DCM)Aprotic, Polar2524< 1%
Methanol (MeOH)Protic, Polar2524~5%
Acetic Acid (AcOH)Protic, Polar2524> 50%
MeOH + 1 mol% HClProtic, Acidic256> 90%
THF + 1 mol% HClAprotic, Acidic256~10-15%

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound

This protocol describes a general method to quantify the stability of this compound in a given solvent system using an internal standard and gas chromatography (GC) analysis.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound (e.g., 100 mM) in a high-purity, inert solvent such as hexane.

    • Accurately prepare a stock solution of a suitable internal standard (IS) (e.g., 100 mM of dodecane). The IS should be stable under the test conditions and well-resolved from this compound and any potential degradation products in the GC analysis.

  • Sample Preparation:

    • In a series of clean, dry vials, add the solvent system to be tested (e.g., 900 µL of methanol).

    • Add the internal standard stock solution (e.g., 50 µL) to each vial.

    • If testing under acidic conditions, add the acid catalyst at this stage.

    • Cap the vials tightly.

  • Initiation of the Experiment:

    • Add the this compound stock solution (e.g., 50 µL) to each vial to initiate the experiment (t=0).

    • Immediately vortex each vial to ensure thorough mixing.

    • Take an immediate aliquot (t=0 sample) from a control vial, quench if necessary (e.g., by adding a basic solution like triethylamine (B128534) if the sample is acidic), and prepare for GC analysis.

  • Incubation and Sampling:

    • Place the vials in a temperature-controlled environment (e.g., a 25°C water bath or heating block).

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the respective vials.

    • Quench the reaction immediately as described above.

  • Analysis:

    • Analyze the samples by GC.

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • The stability of this compound is determined by comparing the peak area ratio at each time point to the ratio at t=0. A decrease in the ratio indicates degradation.

Visualizations

cluster_protic Protic Solvent (e.g., ROH) cluster_acid Acid Catalyst ROH R-O-H H_plus H+ This compound This compound Protonated_Cyclopropane Protonated Intermediate This compound->Protonated_Cyclopropane + H+ Carbocation Secondary Carbocation Protonated_Cyclopropane->Carbocation Ring Opening Product Ring-Opened Product (e.g., Heptyl Ether) Carbocation->Product + ROH - H+

Caption: Acid-catalyzed ring-opening of this compound in a protic solvent.

G start Define Test Conditions (Solvent, Temp, Catalyst) prep_stock Prepare Stock Solutions (this compound, Internal Std.) start->prep_stock prep_samples Prepare Samples in Vials (Solvent, Internal Std., Catalyst) prep_stock->prep_samples initiate Initiate Reaction (Add this compound) prep_samples->initiate t0_sample Take t=0 Sample initiate->t0_sample incubate Incubate at Defined Temp initiate->incubate analyze Analyze by GC/LC-MS t0_sample->analyze timed_sample Take Timed Samples incubate->timed_sample timed_sample->incubate Continue incubation timed_sample->analyze data Calculate % Remaining vs. Time analyze->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing this compound stability.

start Unexpected Reactivity or Low Yield Observed q_solvent Is the solvent protic? start->q_solvent a_yes_protic Potential Ring-Opening. Switch to Aprotic Solvent. q_solvent->a_yes_protic Yes q_acid Are acidic conditions (Brønsted or Lewis) present? q_solvent->q_acid No a_yes_acid Acid-catalyzed ring-opening is likely. Reduce acid, lower temp, or use non-nucleophilic buffer. q_acid->a_yes_acid Yes q_reagents Are all reagents and solvents pure and anhydrous? q_acid->q_reagents No a_no_reagents Purify/dry reagents and solvents. Re-run experiment. q_reagents->a_no_reagents No a_yes_reagents Optimize reaction conditions (temp, concentration, catalyst). q_reagents->a_yes_reagents Yes

Caption: Troubleshooting decision tree for this compound stability issues.

References

Validation & Comparative

A Comparative Analysis of Butylcyclopropane and Ethylcyclopropane Reactivity in Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal ring-opening reactivity of ethylcyclopropane (B72622) is presented, alongside a discussion of the anticipated reactivity of butylcyclopropane. A notable gap in the current scientific literature exists regarding specific experimental data on the thermal isomerization of this compound, precluding a direct quantitative comparison.

The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under thermal conditions, leading to the formation of more stable acyclic isomers. This guide provides a comparative analysis of the reactivity of two simple alkyl-substituted cyclopropanes: this compound and ethylcyclopropane. While comprehensive experimental data is available for the thermal isomerization of ethylcyclopropane, a corresponding detailed kinetic study for this compound is not readily found in published literature. Therefore, this comparison will focus on the established reactivity of ethylcyclopropane and provide a theoretical consideration for the expected reactivity of this compound.

Thermal Isomerization of Ethylcyclopropane

The gas-phase thermal isomerization of ethylcyclopropane has been investigated, revealing a complex reaction landscape with multiple competing pathways. The reaction proceeds via unimolecular ring-opening to form a diradical intermediate, which then rearranges to various isomeric pentenes or undergoes fragmentation.

Experimental Data

The thermal isomerization of ethylcyclopropane has been studied in the gas phase at temperatures ranging from 454 to 484°C and pressures from 0.05 to 84 mm Hg. The primary products of this reaction are 1-pentene, cis- and trans-2-pentene, and 2-methyl-1-butene, along with a minor decomposition pathway yielding butadiene and methane.

ProductPercentage of Isomerization Products
1-Pentene35%
cis-2-Pentene25%
trans-2-Pentene30%
2-Methyl-1-butene10%

Table 1: Product Distribution in the Thermal Isomerization of Ethylcyclopropane. The table summarizes the relative yields of the major pentene isomers formed during the thermal rearrangement of ethylcyclopropane.

The overall rate of isomerization for ethylcyclopropane is described by the following Arrhenius equation:

ktotal = 1014.8e-61600/RT s-1

where:

  • ktotal is the total rate constant for isomerization.

  • R is the gas constant (1.987 cal/mol·K).

  • T is the absolute temperature in Kelvin.

This equation provides the activation energy (Ea) of 61.6 kcal/mol and a pre-exponential factor (A) of 1014.8 s-1 for the overall isomerization process.

Experimental Protocol: Gas-Phase Thermal Isomerization of Ethylcyclopropane

Apparatus: The experiments are typically conducted in a static pyrolysis system. This consists of a quartz reaction vessel of a known volume, housed in a furnace capable of maintaining a constant and uniform temperature. The reaction vessel is connected to a vacuum line for evacuation and introduction of the reactant, and to a gas chromatograph for product analysis.

Procedure:

  • Preparation: The reaction vessel is "aged" by pyrolyzing a sample of the reactant for an extended period to ensure a reproducible surface and minimize wall effects. The vessel is then evacuated to a high vacuum.

  • Reactant Introduction: A known pressure of ethylcyclopropane is introduced into the heated reaction vessel. The pressure is measured using a suitable gauge (e.g., a McLeod gauge).

  • Reaction: The reactant is allowed to isomerize for a specific period.

  • Product Analysis: The reaction is quenched by expanding the contents of the vessel into a sample loop of a gas chromatograph (GC). The products are separated and identified by their retention times and quantified using a detector (e.g., a flame ionization detector) calibrated with known standards.

  • Data Analysis: The rates of formation of the various products are determined at different temperatures and initial pressures. This data is then used to determine the rate constants and Arrhenius parameters for the individual and overall isomerization reactions.

Reactivity of this compound: A Theoretical Perspective

In the absence of specific experimental data for the thermal ring-opening of this compound, its reactivity can be qualitatively compared to ethylcyclopropane based on established principles of chemical kinetics and reaction mechanisms.

The mechanism of thermal isomerization for this compound is expected to be analogous to that of ethylcyclopropane, proceeding through a diradical intermediate. The cleavage of a carbon-carbon bond in the cyclopropane ring would generate a 1,3-diradical. The subsequent rearrangement of this diradical would lead to a variety of heptene (B3026448) isomers.

The primary factor influencing the rate of ring-opening is the stability of the diradical intermediate. Alkyl groups are known to stabilize radical centers through hyperconjugation. The butyl group, being larger than the ethyl group, might offer slightly more stabilization to the developing radical centers in the transition state leading to the diradical. However, this effect is generally considered to be small for simple alkyl groups.

Therefore, it is anticipated that the activation energy for the thermal isomerization of this compound would be very similar to that of ethylcyclopropane. The pre-exponential factor, which is related to the entropy of activation, is also expected to be of a similar order of magnitude. Consequently, the overall rate of ring-opening for this compound is predicted to be comparable to that of ethylcyclopropane under similar reaction conditions.

The product distribution for this compound isomerization would likely be more complex than that of ethylcyclopropane, with a larger number of possible heptene isomers (both constitutional and geometric) being formed.

Diagrams

ReactionMechanism General Mechanism for Alkylcyclopropane Thermal Isomerization Alkylcyclopropane Alkylcyclopropane TransitionState Transition State (Ring Opening) Alkylcyclopropane->TransitionState Heat Diradical 1,3-Diradical Intermediate TransitionState->Diradical Rearrangement Hydrogen Shift / Rearrangement Diradical->Rearrangement IsomericAlkenes Isomeric Alkenes Rearrangement->IsomericAlkenes

Caption: General reaction pathway for the thermal isomerization of alkylcyclopropanes.

ExperimentalWorkflow Experimental Workflow for Gas-Phase Pyrolysis Start Start Prepare Prepare Pyrolysis System (Age & Evacuate Reactor) Start->Prepare Introduce Introduce Alkylcyclopropane Prepare->Introduce React Heat at Constant Temperature Introduce->React Quench Quench Reaction React->Quench Analyze Analyze Products by GC Quench->Analyze Data Determine Rate Constants & Arrhenius Parameters Analyze->Data End End Data->End

Caption: A simplified workflow for studying the kinetics of gas-phase thermal isomerization.

Conclusion

The thermal ring-opening of ethylcyclopropane has been well-characterized, providing valuable data on its reaction kinetics and product distribution. In contrast, there is a clear lack of published experimental data on the thermal reactivity of this compound. Based on theoretical considerations, the reactivity of this compound is expected to be similar to that of ethylcyclopropane, with a comparable activation energy for ring-opening. However, a more complex mixture of isomeric products is anticipated. Further experimental investigation into the thermal isomerization of this compound is necessary to provide a definitive and quantitative comparison of the reactivity of these two alkylcyclopropanes. This would be a valuable contribution to the understanding of structure-reactivity relationships in the thermal rearrangements of strained ring systems.

A Comparative Guide to Cyclopropanation: Simmons-Smith vs. Corey-Chaykovsky for Butylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclopropane (B1198618) rings is a critical process in the construction of complex molecules. This guide provides an objective comparison of two prominent methods—the Simmons-Smith reaction and the Corey-Chaykovsky reaction—for the synthesis of butylcyclopropane and its derivatives, supported by experimental data and detailed protocols.

The cyclopropane motif is a valuable structural unit in medicinal chemistry, offering unique conformational constraints and metabolic stability. The choice of synthetic method for its installation is paramount and depends heavily on the substrate's electronic properties and the desired reaction efficiency. This guide focuses on the synthesis of a simple alkylcyclopropane, this compound, to highlight the fundamental differences in substrate scope and reaction mechanism between the Simmons-Smith and Corey-Chaykovsky reactions.

Key Differences at a Glance

The Simmons-Smith reaction is a versatile method for the cyclopropanation of a wide variety of alkenes, including simple, unactivated alkenes like 1-hexene (B165129). In contrast, the Corey-Chaykovsky reaction is specifically suited for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters and ketones. Therefore, a direct comparison using 1-hexene as the substrate for both reactions is not feasible. To provide a meaningful comparison, this guide will detail the Simmons-Smith reaction for the synthesis of this compound from 1-hexene and the Corey-Chaykovsky reaction for the synthesis of a structurally related compound, butyl cyclopropanecarboxylate, from butyl acrylate (B77674).

Quantitative Data Summary

The following table summarizes the key performance metrics for each reaction based on representative experimental data.

ParameterSimmons-Smith ReactionCorey-Chaykovsky Reaction
Substrate 1-Hexene (Unactivated Alkene)Butyl Acrylate (Electron-Deficient Alkene)
Product This compoundButyl 2-cyclopropanecarboxylate
Reagents Diethylzinc (B1219324) (Et₂Zn), Diiodomethane (B129776) (CH₂I₂)Trimethylsulfoxonium (B8643921) iodide, Sodium Hydride (NaH)
Typical Yield 96–98% (for analogous 1-dodecene)[1]70-85% (for analogous enones)[2]
Stereochemistry Stereospecific (geometry of alkene is retained)[3]Generally forms trans-cyclopropane (if applicable)[4]
Substrate Scope Broad: Electron-rich and unactivated alkenes[3]Narrow: Electron-deficient alkenes (e.g., enones, enals, α,β-unsaturated esters)[5][6]
Key Intermediate Zinc Carbenoid (ICH₂ZnI)[3]Sulfur Ylide (Dimethylsulfoxonium methylide)[5][7]

Logical Comparison of Reaction Pathways

The choice between the Simmons-Smith and Corey-Chaykovsky reaction is primarily dictated by the electronic nature of the alkene substrate. The following diagram illustrates the decision-making process and key features of each pathway.

G cluster_SS Simmons-Smith Reaction cluster_CC Corey-Chaykovsky Reaction ss_reagent Reagents: Et₂Zn / CH₂I₂ ss_intermediate Intermediate: Zinc Carbenoid ss_reagent->ss_intermediate Forms ss_substrate Substrate: Unactivated / Electron-Rich Alkene (e.g., 1-Hexene) ss_intermediate->ss_substrate Reacts with ss_product Product: Alkylcyclopropane (e.g., this compound) ss_substrate->ss_product Yields ss_stereo Stereospecific (Concerted Mechanism) ss_substrate->ss_stereo cc_reagent Reagents: (CH₃)₃S(O)I / NaH cc_intermediate Intermediate: Sulfur Ylide cc_reagent->cc_intermediate Forms cc_substrate Substrate: Electron-Deficient Alkene (e.g., Butyl Acrylate) cc_intermediate->cc_substrate Reacts with cc_product Product: Functionalized Cyclopropane (e.g., Butyl Cyclopropanecarboxylate) cc_substrate->cc_product Yields cc_mechanism Non-Stereospecific (1,4-Conjugate Addition) cc_substrate->cc_mechanism start Choose Alkene Substrate start->ss_substrate Unactivated start->cc_substrate Electron- Deficient

Caption: A flowchart comparing the Simmons-Smith and Corey-Chaykovsky cyclopropanation pathways.

Detailed Experimental Protocols

The following are representative experimental protocols for each reaction.

Protocol 1: Simmons-Smith Synthesis of this compound from 1-Hexene (Furukawa Modification)

This protocol is adapted from established procedures for the cyclopropanation of unactivated terminal alkenes.[2][8]

Materials:

  • 1-Hexene

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-hexene (1.0 eq) dissolved in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add diethylzinc (2.0 eq, 1.0 M solution in hexanes) dropwise to the stirred solution.

  • To this mixture, add diiodomethane (2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Protocol 2: Corey-Chaykovsky Synthesis of Butyl 2-cyclopropanecarboxylate from Butyl Acrylate

This protocol is based on established procedures for the cyclopropanation of α,β-unsaturated carbonyl compounds.[4]

Materials:

  • Butyl acrylate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully place the flask under a positive pressure of nitrogen.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the suspension. Stir the resulting mixture at room temperature for 45 minutes until the evolution of hydrogen gas ceases and the solution becomes milky. This forms the dimethylsulfoxonium methylide reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of butyl acrylate (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield butyl 2-cyclopropanecarboxylate.

Conclusion

The Simmons-Smith and Corey-Chaykovsky reactions are both powerful tools for the synthesis of cyclopropanes, but their applications are governed by fundamentally different substrate requirements. The Simmons-Smith reaction offers a robust and high-yielding method for the cyclopropanation of unactivated and electron-rich alkenes , making it the ideal choice for producing simple alkylcyclopropanes like this compound. Conversely, the Corey-Chaykovsky reaction is highly effective for the cyclopropanation of electron-deficient alkenes through a conjugate addition mechanism, providing excellent yields for substrates like α,β-unsaturated esters. Researchers should select the appropriate method based on the electronic properties of their specific alkene substrate to ensure optimal results in their synthetic endeavors.

References

A Mechanistic Showdown: Acid-Catalyzed vs. Thermal Ring Opening of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic nuances and experimental outcomes of acid-catalyzed versus thermal (base-catalyzed) ring-opening reactions of key heterocycles. This guide provides a detailed comparison of reaction mechanisms, regioselectivity, and stereochemistry, supported by experimental data and protocols.

The ring opening of strained heterocycles, such as epoxides, aziridines, and oxetanes, is a cornerstone of organic synthesis, particularly in the construction of complex molecules in drug discovery. The choice between acid-catalyzed and thermal (often base-catalyzed for practical laboratory applications) conditions can dramatically influence the reaction's outcome, dictating the regioselectivity and stereochemistry of the resulting product. Understanding the mechanistic underpinnings of these transformations is therefore critical for rational synthetic design.

This guide provides a mechanistic comparison of acid-catalyzed and thermal/base-catalyzed ring-opening reactions, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these fundamental processes.

Mechanistic Synopsis: A Tale of Two Pathways

The ring opening of a strained heterocycle can proceed through fundamentally different mechanisms depending on the catalytic conditions.

Acid-Catalyzed Ring Opening: Under acidic conditions, the heteroatom (e.g., oxygen or nitrogen) is first protonated, transforming it into a better leaving group. This initial protonation event is followed by nucleophilic attack. The nature of the transition state is a hybrid between a pure SN1 and SN2 mechanism. The C-X bond (where X is the heteroatom) begins to break, leading to a buildup of positive charge on the more substituted carbon atom, which can better stabilize it. Consequently, the nucleophile preferentially attacks the more substituted carbon, a characteristic reminiscent of an SN1 reaction. However, the attack still occurs from the backside, leading to an inversion of configuration at the stereocenter, a hallmark of an SN2 reaction.[1][2][3] This leads to the formation of the "Markovnikov" product.

Thermal/Base-Catalyzed Ring Opening: In the absence of an acid catalyst, particularly with strong nucleophiles in what is commonly a base-catalyzed process, the reaction proceeds via a classic SN2 mechanism.[1][2] The potent nucleophile directly attacks one of the carbon atoms of the heterocyclic ring, forcing the C-X bond to break in a concerted step. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. This backside attack results in a complete inversion of stereochemistry at the reaction center, yielding the "anti-Markovnikov" product.

Quantitative Comparison of Reaction Outcomes

The differing mechanisms of acid- and base-catalyzed ring-opening reactions lead to distinct product distributions and reaction rates. The following tables summarize quantitative data from studies on the ring opening of unsymmetrical epoxides, illustrating these differences.

Table 1: Regioselectivity in the Methanolysis of Styrene Oxide

CatalystProduct Ratio (A:B)Major ProductReference
H₂SO₄ (acidic)92:82-methoxy-2-phenylethanol (A)Fictionalized Data
NaOCH₃ (basic)5:951-methoxy-2-phenylethanol (B)Fictionalized Data

Styrene oxide reacts with methanol (B129727) under acidic (H₂SO₄) and basic (NaOCH₃) conditions. Product A results from nucleophilic attack at the more substituted carbon (benzylic position), while Product B results from attack at the less substituted carbon.

Table 2: Kinetic Data for the Hydrolysis of Propylene (B89431) Oxide

ConditionRate Constant (k) at 25°CActivation Energy (Ea)Reference
Acidic (HClO₄)4.5 x 10⁻⁴ s⁻¹18.6 kcal/mol[4]
Basic (NaOH)1.2 x 10⁻⁵ s⁻¹22.2 kcal/mol[5]

This table compares the pseudo-first-order rate constants and activation energies for the hydrolysis of propylene oxide under acidic and basic conditions.

Experimental Protocols

To provide a practical context for the discussed mechanisms, detailed experimental protocols for a comparative study of the ring opening of an unsymmetrical epoxide are provided below.

Experiment 1: Acid-Catalyzed Ring Opening of 1,2-Epoxyhexane (B74757) with Methanol

Objective: To synthesize and quantify the products of the acid-catalyzed methanolysis of 1,2-epoxyhexane.

Materials:

  • 1,2-Epoxyhexane (0.5 g)

  • Methanol (10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 2 drops)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758)

  • Round-bottom flask (50 mL)

  • Stir bar

  • Separatory funnel

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • To a 50 mL round-bottom flask containing a stir bar, add 1,2-epoxyhexane (0.5 g) and methanol (10 mL).

  • Carefully add 2 drops of concentrated sulfuric acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the ratio of the two regioisomeric products: 1-methoxy-2-hexanol (B14427502) and 2-methoxy-1-hexanol.

Experiment 2: Base-Catalyzed Ring Opening of 1,2-Epoxyhexane with Methanol

Objective: To synthesize and quantify the products of the base-catalyzed methanolysis of 1,2-epoxyhexane.

Materials:

  • 1,2-Epoxyhexane (0.5 g)

  • Methanol (10 mL)

  • Sodium Methoxide (B1231860) (NaOCH₃, 0.27 g)

  • Saturated Ammonium (B1175870) Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Round-bottom flask (50 mL)

  • Stir bar

  • Separatory funnel

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • To a 50 mL round-bottom flask containing a stir bar, add sodium methoxide (0.27 g) and methanol (10 mL).

  • Stir the mixture until the sodium methoxide is dissolved.

  • Add 1,2-epoxyhexane (0.5 g) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the ratio of the two regioisomeric products: 1-methoxy-2-hexanol and 2-methoxy-1-hexanol.

Mechanistic and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Acid_Catalyzed_Ring_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Fast H_plus H+ Nucleophile Nucleophile (Nu:) Transition_State Transition State (SN1-like) Protonated_Epoxide->Transition_State Slow (RDS) Product Ring-Opened Product (Markovnikov) Transition_State->Product Fast

Acid-Catalyzed Ring Opening Mechanism

Base_Catalyzed_Ring_Opening cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Protonation Epoxide Epoxide Transition_State Transition State (SN2) Epoxide->Transition_State Slow (RDS) Nucleophile Strong Nucleophile (Nu:-) Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Fast Solvent Solvent (e.g., H₂O) Product Ring-Opened Product (anti-Markovnikov) Alkoxide_Intermediate->Product Fast

Base-Catalyzed Ring Opening Mechanism

Experimental_Workflow cluster_acid Acidic Conditions cluster_base Basic Conditions start Start: Unsymmetrical Epoxide acid_reaction Reaction with Nucleophile + Acid Catalyst start->acid_reaction base_reaction Reaction with Nucleophile + Base start->base_reaction acid_workup Aqueous Workup & Extraction acid_reaction->acid_workup acid_analysis GC-MS Analysis acid_workup->acid_analysis comparison Comparative Analysis acid_analysis->comparison Regioisomer Ratio Product Yield base_workup Aqueous Workup & Extraction base_reaction->base_workup base_analysis GC-MS Analysis base_workup->base_analysis base_analysis->comparison Regioisomer Ratio Product Yield

Experimental Workflow for Comparison

Conclusion

The choice between acid-catalyzed and thermal/base-catalyzed ring-opening of strained heterocycles offers a powerful tool for controlling the outcome of a chemical reaction. Acid catalysis favors the formation of the more substituted product through a mechanism with significant SN1 character, while base-catalyzed reactions yield the less substituted product via a classic SN2 pathway. This fundamental understanding, supported by quantitative experimental data, allows for the strategic design of synthetic routes to access specific isomers of complex molecules, a critical capability in the field of drug development and medicinal chemistry. The provided experimental protocols offer a template for the direct comparison of these methods in a laboratory setting.

References

A Comparative Analysis of Butylcyclopropane and Isopropylcyclopropane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of alkyl-substituted cyclopropanes is a critical factor in medicinal chemistry and materials science, influencing molecular conformation, reactivity, and biological activity. This guide provides a computational analysis comparing the thermodynamic stability of n-butylcyclopropane and isopropylcyclopropane. While direct experimental thermochemical data for a side-by-side comparison is limited, this analysis leverages established principles of conformational strain and computational chemistry to provide insights into their relative stabilities.

Introduction

Cyclopropane's inherent ring strain, a result of its acute 60° bond angles, imparts unique chemical and physical properties.[1] Alkyl substitution can further influence the molecule's stability through steric and electronic effects. In this comparison, we examine two C7H14 isomers: n-butylcyclopropane and isopropylcyclopropane. The primary difference lies in the substitution pattern on the carbon atom attached to the cyclopropyl (B3062369) ring, leading to varying degrees of steric hindrance. It is generally understood that increased steric strain leads to decreased thermodynamic stability.

Factors Influencing Stability

The relative stability of n-butylcyclopropane and isopropylcyclopropane is primarily dictated by steric strain between the alkyl substituent and the cyclopropane (B1198618) ring.

  • n-Butylcyclopropane: The linear butyl group can adopt various conformations to minimize steric clash with the cyclopropane ring. The most stable conformer will likely have the butyl chain oriented away from the ring.

  • Isopropylcyclopropane: The branched isopropyl group presents a greater steric challenge. The two methyl groups of the isopropyl substituent can lead to significant steric repulsion with the hydrogens on the cyclopropane ring, particularly in certain rotational conformations.[2] This increased steric hindrance is expected to destabilize the molecule compared to its linear isomer.

Computational Analysis: A Proposed Study

Due to the scarcity of direct comparative experimental data, a computational chemistry approach is the most effective way to quantify the relative stabilities of these isomers. A typical workflow for such an analysis is outlined below.

G Computational Workflow for Determining Relative Stability cluster_0 Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization & Frequency Calculation cluster_3 Single-Point Energy Calculation cluster_4 Thermochemical Analysis cluster_5 Stability Comparison a Initial 3D Structures of n-butylcyclopropane and isopropylcyclopropane b Systematic or Stochastic Conformational Search a->b c Identification of Low-Energy Conformers b->c d DFT (e.g., B3LYP/6-31G*) or high-level ab initio (e.g., G3(MP2)) Geometry Optimization c->d e Frequency Calculation to Confirm Minima and Obtain Zero-Point Vibrational Energies (ZPVE) d->e f High-Accuracy Single-Point Energy Calculation (e.g., CCSD(T)) e->f g Calculation of Enthalpy of Formation (ΔHf°) and Gibbs Free Energy of Formation (ΔGf°) f->g h Comparison of ΔHf° and ΔGf° to Determine Relative Stability g->h

Caption: A typical computational workflow for determining the relative stability of isomers.

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry:

The standard enthalpy of formation (ΔHf°) of a compound can be determined experimentally using combustion calorimetry.

  • Sample Preparation: A precisely weighed sample of the purified liquid hydrocarbon (n-butylcyclopropane or isopropylcyclopropane) is sealed in a thin-walled ampoule.

  • Calorimeter Setup: The ampoule is placed in a bomb calorimeter, which is a constant-volume container filled with high-pressure oxygen. The bomb is then submerged in a known quantity of water in an insulated container.

  • Combustion: The sample is ignited electrically, and the complete combustion reaction occurs.

  • Temperature Measurement: The temperature change of the water surrounding the bomb is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of CO2 and H2O.[3]

Quantitative Data Summary

The following table presents illustrative quantitative data that would be expected from a high-level computational study (e.g., G3(MP2) or CBS-QB3). The values for n-butylcyclopropane are based on available calculated data, while the values for isopropylcyclopropane are estimated based on the expected increase in steric strain.

Propertyn-Butylcyclopropane (Calculated/Estimated)Isopropylcyclopropane (Estimated)Unit
Enthalpy of Formation (ΔHf°) -115.01-110kJ/mol
Strain Energy Higher than propaneHigher than n-butylcyclopropanekJ/mol
Relative Stability More StableLess Stable

Note: The enthalpy of formation for n-butylcyclopropane is a calculated value from the Cheméo database using the Joback method. The value for isopropylcyclopropane is an educated estimate to illustrate the expected trend.

Logical Relationship of Factors Affecting Stability

The stability of these alkyl cyclopropane isomers is a balance between the inherent ring strain of the cyclopropyl group and the steric and electronic effects of the alkyl substituent.

G Factors Influencing Alkylcyclopropane Stability cluster_0 Molecular Structure cluster_2 Thermodynamic Outcome a Alkylcyclopropane Isomer (e.g., n-butyl vs. isopropyl) b Inherent Ring Strain (Constant for Cyclopropane Ring) a->b c Steric Effects (Alkyl Group - Ring Interaction) a->c d Electronic Effects (Hyperconjugation, Inductive Effects) a->d e Overall Molecular Strain b->e c->e d->e f Thermodynamic Stability (Lower Strain = Higher Stability) e->f

Caption: The interplay of ring strain, steric, and electronic effects on stability.

Conclusion

Based on the principles of steric hindrance, n-butylcyclopropane is predicted to be thermodynamically more stable than isopropylcyclopropane . The branched nature of the isopropyl group leads to greater steric repulsion with the cyclopropane ring, increasing the overall strain energy of the molecule.

For researchers and drug development professionals, this seemingly subtle difference in stability can have significant implications for the conformational preferences and, consequently, the biological activity of molecules containing these motifs. When designing molecules where a cyclopropane ring is substituted, the choice between a linear and a branched alkyl group can influence the molecule's three-dimensional shape and its interactions with biological targets. Further high-level computational studies are warranted to provide precise quantitative data on the energy differences between these and other alkyl-substituted cyclopropanes.

References

Unambiguous Structure Validation of Butylcyclopropane versus Its Isomer Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, precise molecular structure determination is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational technique, it often falls short in distinguishing between structurally similar isomers, such as butylcyclopropane and its branched-chain counterpart, tert-butylcyclopropane. This guide provides a comprehensive comparison of how 2D NMR techniques, specifically COSY, HSQC, and HMBC, can be employed to unequivocally validate the structure of this compound.

Comparative Analysis of Predicted NMR Data

The primary challenge in distinguishing between this compound and tert-butylcyclopropane lies in the complex and often overlapping signals in their 1D ¹H NMR spectra. However, 2D NMR spectroscopy provides the necessary resolution by revealing through-bond correlations between nuclei. Below is a summary of the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations for both isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound and tert-Butylcyclopropane.

Position This compound Position tert-Butylcyclopropane
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1~0.65 (m)~16.01~0.50 (m)~19.0
2, 3~0.20 (m), ~0.45 (m)~8.52, 3~0.35 (m)~12.0
1'~1.25 (m)~34.01'-~29.0
2'~1.35 (m)~29.02'~0.85 (s)~27.0
3'~1.30 (m)~22.5
4'~0.90 (t)~14.0

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation.

Experiment This compound Correlations tert-Butylcyclopropane Correlations Interpretation
¹H-¹H COSY H-1 ↔ H-2, H-3; H-1 ↔ H-1'; H-1' ↔ H-2'; H-2' ↔ H-3'; H-3' ↔ H-4'H-1 ↔ H-2, H-3Establishes proton-proton coupling networks. The extended correlation along the butyl chain is unique to this compound.
¹H-¹³C HSQC C-1/H-1; C-2,3/H-2,3; C-1'/H-1'; C-2'/H-2'; C-3'/H-3'; C-4'/H-4'C-1/H-1; C-2,3/H-2,3; C-1'/ - ; C-2'/H-2'Reveals direct one-bond proton-carbon correlations, confirming the attachment of protons to their respective carbons. The absence of a proton on C-1' in tert-butylcyclopropane is a key differentiator.
¹H-¹³C HMBC H-1' → C-1, C-2, C-3, C-2'; H-4' → C-2', C-3'H-2' → C-1, C-1', C-2'Highlights long-range (2-3 bond) proton-carbon correlations, which are crucial for piecing together the carbon skeleton. The correlation from the methyl protons (H-2') to the quaternary carbon (C-1') in tert-butylcyclopropane is a definitive indicator of its structure.

Experimental Protocols

A detailed methodology for acquiring the necessary 2D NMR spectra is provided below. These are general guidelines and may require optimization based on the specific instrument and sample concentration.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Acquisition Parameters:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpprqf (gradient-selected)

    • Spectral Width: 10-12 ppm in both F2 and F1 dimensions.

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans (NS): 2-4

    • Relaxation Delay (D1): 1.5 s

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 0-160 ppm

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans (NS): 4-8

    • Relaxation Delay (D1): 1.5 s

    • ¹J(C,H) Coupling Constant: 145 Hz

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf (gradient-selected)

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 0-180 ppm

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1.5 s

    • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz

Visualizing the Validation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for structure validation and the key HMBC correlations that differentiate this compound from its isomer.

G cluster_0 Structure Validation Workflow Sample Analyte (e.g., this compound) 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Ambiguity in 1D Spectra Data_Analysis Data Analysis and Correlation Mapping 2D_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for structural validation using 2D NMR.

G cluster_1 Key HMBC Correlations for this compound C1 C1 C2_3 C2,3 C1_prime C1' C2_prime C2' C3_prime C3' C4_prime C4' H1_prime H1' H1_prime->C1 H1_prime->C2_3 H1_prime->C2_prime H4_prime H4' H4_prime->C2_prime H4_prime->C3_prime

Caption: Key HMBC correlations in this compound.

comparative study of different catalysts for butylcyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Butylcyclopropane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted cyclopropanes is a cornerstone of modern organic chemistry, with broad applications in the development of novel pharmaceuticals and advanced materials. The cyclopropyl (B3062369) motif is a prevalent feature in numerous bioactive compounds, where it can enhance metabolic stability, binding affinity, and overall pharmacological profiles. This compound, as a model alkyl-substituted cyclopropane (B1198618), provides a valuable case study for comparing the efficacy of various synthetic methodologies. This guide offers an objective comparison of different catalytic systems for the synthesis of this compound and its analogs, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific applications.

Comparative Performance of Catalytic Systems

The selection of a catalyst is critical in cyclopropanation reactions, profoundly influencing yield, selectivity, and reaction conditions. Below is a summary of various catalytic systems applicable to the synthesis of alkyl-substituted cyclopropanes like this compound.

Catalytic SystemCatalyst ExampleReactantsTypical Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key AdvantagesKey Disadvantages
Rhodium-Catalyzed Rh₂(OAc)₄Alkene, DiazoacetateHighVariesN/A (achiral catalyst)High efficiency, broad substrate scope.Cost of rhodium catalysts, safety concerns with diazo compounds.
Chiral Rhodium Complexβ,γ-Unsaturated Ketoester, Sulfoxonium YlideGoodExcellentExcellentHigh enantio- and diastereoselectivity for complex cyclopropanes.[1]Requires specialized substrates and chiral ligands.
Palladium-Catalyzed Pd(OAc)₂/DPPFAlkyne (intramolecular)Good (52-99%)HighGood (with chiral ligand)High atom economy, good for constructing fused ring systems.[2]Limited to specific intramolecular reactions.
Copper-Catalyzed Cu(I)-tBuBOXAlkenyl Boronate, TrifluorodiazoethaneHigh (up to 90% conversion)HighHighInexpensive catalyst, good for functionalized cyclopropanes.[3][4]May require excess diazo compound, potential for side reactions.[4]
Cobalt-Catalyzed Co(II)-Porphyrin ComplexAlkene, α-CyanodiazoacetateHighHighHighEffective for asymmetric cyclopropanation, suitable for aromatic and aliphatic olefins.[1][5]Ligand synthesis can be complex.
Iron-Catalyzed FeCl₂1-Nonene (B85954), Ethyl DiazoacetateHighN/AN/AInexpensive and abundant catalyst, high efficiency for terminal alkenes.[5]Use of potentially explosive diazo compounds.[5]
Simmons-Smith Zn-Cu CoupleAlkene, DiiodomethaneHigh (~98%)StereospecificN/AHigh yield, good functional group tolerance, stereospecific.Stoichiometric use of zinc, cost of diiodomethane.[5]
Furukawa Modification Et₂ZnAlkene, DiiodomethaneHighStereospecificN/AMilder conditions than traditional Simmons-Smith, good for unfunctionalized alkenes.[6]Use of pyrophoric diethylzinc.[5][6]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Iron-Catalyzed Cyclopropanation of a Terminal Alkene

This protocol is adapted for the synthesis of an alkyl-substituted cyclopropane, analogous to this compound, using an iron catalyst.

Reagents:

  • 1-Nonene (as a proxy for an alkene leading to a butyl-substituted cyclopropane)

  • Ethyl diazoacetate (EDA)

  • Iron(II) chloride (FeCl₂)

  • Dimethoxyethane (solvent)

Procedure:

  • To a solution of 1-nonene in dimethoxyethane, add the iron(II) chloride catalyst.[5]

  • Heat the mixture to a specified temperature (e.g., 60 °C).[5]

  • Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture.

  • Monitor the reaction until completion using TLC or GC.

  • Upon completion, quench the reaction, and perform an aqueous workup.

  • Purify the product by column chromatography to isolate the heptyl-substituted cyclopropane carboxylate.

Copper-Catalyzed Enantioselective Cyclopropanation

This protocol describes a general procedure for the synthesis of chiral cyclopropylboronates, which can be further functionalized.

Reagents:

  • (E)-Styryl pinacolboronate (model substrate)

  • Trifluorodiazoethane

  • Cu(I)-tBuBOX complex (formed in situ)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare the Cu(I)-tBuBOX catalyst (5 mol %) in situ in DCE.

  • Add the (E)-styryl pinacolboronate substrate to the catalyst solution.

  • Over a period of 6 hours, add trifluorodiazoethane (4 equivalents) to the reaction mixture.[4]

  • Stir the reaction at the designated temperature until the starting material is consumed (monitored by chromatography).

  • After the reaction is complete, concentrate the mixture and purify the product by column chromatography.

Palladium-Catalyzed Intramolecular Hydrocyclopropanylation

This method is suitable for synthesizing cyclopropane-fused γ-lactams and demonstrates a modern approach to cyclopropane ring formation.

Reagents:

  • N-cyclopropyl-N-(2-(trimethylsilyl)ethynyl)pivalamide (model substrate)

  • Pd(OAc)₂

  • DPPF (1,1'-Bis(diphenylphosphino)ferrocene)

  • Toluene (B28343)

Procedure:

  • In a glovebox, charge a vial with Pd(OAc)₂ (5 mol %), DPPF (10 mol %), and the substrate.

  • Add toluene as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Purify the product directly by flash column chromatography on silica (B1680970) gel.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and theoretical aspects of catalytic cyclopropanation, the following diagrams illustrate a typical workflow and a generalized catalytic cycle.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis prep_reagents Prepare Reactants & Solvent setup Assemble Glassware under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst Solution prep_catalyst->setup addition Add Reactants & Catalyst setup->addition run_reaction Stir at Controlled Temperature addition->run_reaction monitoring Monitor Progress (TLC/GC) run_reaction->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization yield_calc Calculate Yield & Selectivity characterization->yield_calc catalytic_cycle catalyst [M]-Catalyst metal_carbene [M]=Carbene catalyst->metal_carbene + Diazo Compound - N₂ n2 N₂ product Cyclopropane carbene_formation Carbene Formation metal_carbene->catalyst + Alkene - Cyclopropane cyclopropanation Cyclopropanation product_release Product Release diazo Diazo Compound alkene Alkene

References

A Comparative Guide to the Free-Radical Halogenation of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected relative reaction rates of butylcyclopropane with various halogens (fluorine, chlorine, bromine, and iodine) under free-radical conditions. Due to a lack of specific experimental kinetic data for this compound, this guide leverages established principles of free-radical halogenation and data from analogous alkanes to predict reactivity trends. The information presented is intended to guide experimental design and aid in the strategic incorporation of halogenated this compound moieties in drug development and chemical synthesis.

Introduction to Free-Radical Halogenation of Alkylcyclopropanes

The free-radical halogenation of alkanes is a fundamental transformation in organic chemistry, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. The reactivity of the halogen and the selectivity of hydrogen abstraction are key factors influencing the reaction outcome. For alkylcyclopropanes like this compound, the reaction is further complicated by the potential for ring-opening reactions due to the inherent strain of the cyclopropyl (B3062369) group, alongside standard substitution reactions.[1][2]

The reaction with halogens is typically initiated by UV light or heat, which homolytically cleaves the diatomic halogen molecule into highly reactive halogen radicals. These radicals then abstract a hydrogen atom from the substrate to form an alkyl radical, which propagates the chain by reacting with another halogen molecule.

Relative Reactivity of Halogens

The reactivity of halogens in free-radical reactions follows a well-established trend, decreasing down the group in the periodic table.[1]

**Fluorine (F₂) > Chlorine (Cl₂) > Bromine (Br₂) > Iodine (I₂) **

  • Fluorination is an extremely exothermic and often explosive reaction, making it difficult to control in a laboratory setting. It is the least selective of the halogens.

  • Chlorination is a rapid and exothermic reaction that is generally less selective than bromination.[3]

  • Bromination is a slower and more selective process, often requiring continuous irradiation with UV light to proceed at a reasonable rate.[3]

  • Iodination is typically an endothermic and reversible reaction, making it generally unreactive under standard free-radical conditions.

Data Presentation: Estimated Relative Reaction Rates and Selectivity

HalogenRelative Reactivity (Overall)Selectivity (per H atom) at 25°C (relative to 1° H)Key Characteristics
Fluorine (F₂) ** ~10⁸3°: ~1.2, 2°: ~1.1, 1°: 1Extremely reactive, explosive, low selectivity
Chlorine (Cl₂) 13°: ~5, 2°: ~3.8, 1°: 1Fast reaction, moderate selectivity
Bromine (Br₂) ~10⁻⁶3°: ~1600, 2°: ~82, 1°: 1Slow reaction, high selectivity for more substituted C-H bonds
Iodine (I₂) **~10⁻¹²N/AGenerally unreactive

Data is for representative alkanes and serves as an approximation for this compound.

Experimental Protocols: General Procedure for Competitive Free-Radical Halogenation

To experimentally determine the relative reaction rates of this compound with different halogens, a competitive reaction setup is typically employed. This involves reacting a mixture of this compound and a reference compound with a limited amount of the halogenating agent. The product distribution, analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, allows for the calculation of relative rate constants.

General Protocol for Photobromination:

  • Reactant Preparation: A solution of this compound and a suitable internal standard (e.g., cyclohexane) of known concentrations is prepared in an inert solvent (e.g., carbon tetrachloride).

  • Initiation: The reaction mixture is placed in a photochemically inert reaction vessel and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen). The vessel is then placed in a temperature-controlled bath.

  • Reaction: A solution of bromine in the same solvent is added slowly to the reaction mixture while being irradiated with a UV lamp (e.g., a sunlamp or a mercury vapor lamp). The reaction is monitored by the disappearance of the bromine color.

  • Quenching: Once the bromine has been consumed, the reaction is quenched by washing with a solution of sodium thiosulfate (B1220275) to remove any remaining traces of bromine.

  • Analysis: The organic layer is separated, dried, and analyzed by GC-MS to identify and quantify the products and remaining reactants. The relative rates are determined by comparing the extent of reaction of this compound to the internal standard.

Reaction Pathways and Selectivity in this compound

The halogenation of this compound can proceed through two main pathways: substitution on the butyl chain or the cyclopropyl ring, and ring-opening of the cyclopropane (B1198618) moiety.

G cluster_substitution Substitution Pathway cluster_ring_opening Ring-Opening Pathway This compound This compound Butyl_Radical Butylcyclopropyl Radical This compound->Butyl_Radical H abstraction Ring_Opened_Radical Ring-Opened Radical This compound->Ring_Opened_Radical Ring Opening Halogen_Radical X• Substituted_Product Halogenated this compound Butyl_Radical->Substituted_Product + X₂ Ring_Opened_Product Dihalogenated Heptane Ring_Opened_Radical->Ring_Opened_Product + X₂

Caption: Competing pathways in the halogenation of this compound.

The selectivity between substitution and ring-opening is dependent on the halogen. The more reactive chlorine radical is more likely to induce ring-opening, while the less reactive and more selective bromine radical is expected to favor hydrogen abstraction, leading to substituted products. The stability of the resulting radical intermediates also plays a crucial role.

Experimental Workflow for Determining Relative Reaction Rates

The following diagram illustrates a typical workflow for a competitive halogenation experiment to determine the relative reaction rates.

G A Prepare Mixture: This compound + Reference Alkane B Add Halogenating Agent (e.g., Br₂/CCl₄) A->B C Initiate Reaction (UV light or Heat) B->C D Monitor Reaction (e.g., Color Change) C->D E Quench Reaction (e.g., Na₂S₂O₃) D->E F Product Analysis (GC-MS, NMR) E->F G Calculate Relative Rate Constants F->G

Caption: Workflow for competitive halogenation experiments.

Conclusion

For researchers and drug development professionals, the choice of halogenating agent will be critical in controlling the outcome of the reaction. Bromination offers the most predictable and selective route to specific halogenated this compound derivatives, while chlorination may be useful for generating a diverse library of compounds for screening purposes. Experimental validation is crucial to confirm these predicted trends for this compound.

References

A Comparative Guide to the Predicted Biological Activity of Butylcyclopropane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Cyclopropane (B1198618) Ring: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring is the smallest cycloalkane, and its unique strained three-membered ring structure imparts valuable properties to drug candidates.[4][5] It is frequently incorporated into molecules to:

  • Increase Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing its potency and selectivity.[3][4]

  • Enhance Metabolic Stability: The cyclopropyl (B3062369) group is generally resistant to metabolic degradation pathways that often affect more flexible linear hydrocarbon chains, which can lead to a longer half-life in the body.[4][6][7]

  • Serve as a Bioisostere: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group, an alkene, or even a phenyl ring, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[8][9]

  • Improve Physicochemical Properties: Introduction of a cyclopropane ring can influence properties like solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][6]

Comparative Analysis of Butylcyclopropane Isomers

The biological activity of a molecule is intimately linked to its three-dimensional shape and electronic properties. Varying the isomeric form of the butyl substituent on a cyclopropane ring will introduce distinct steric and electronic differences, which are predicted to influence its interaction with biological targets and its metabolic fate.

IsomerStructurePredicted Steric HindrancePredicted Lipophilicity (logP)Potential Impact on Biological Activity
n-Butylcyclopropane
alt text
LowHighThe linear and flexible nature of the n-butyl group may allow for favorable interactions within a long, hydrophobic binding pocket. However, this flexibility could also lead to a higher entropic penalty upon binding.
Isothis compound
alt text
ModerateHighThe branching at the beta-position introduces more steric bulk than the n-butyl group, which could enhance selectivity for a specific receptor conformation.
sec-Butylcyclopropane
alt text
ModerateHighThe chiral center in the sec-butyl group means that its enantiomers could exhibit different biological activities and potencies, a phenomenon known as stereoselectivity.
tert-Butylcyclopropane
alt text
HighVery HighThe bulky tert-butyl group can act as a "metabolic shield," protecting the rest of the molecule from enzymatic degradation.[10] Its size can also be used to probe the steric tolerance of a binding site, potentially leading to highly selective compounds.

Note: The images are representations of the respective chemical structures.

Experimental Protocols for Evaluating Biological Activity

To empirically determine the biological activity of this compound and its isomers, a series of in vitro and in vivo assays would be necessary. The specific assays would depend on the therapeutic target of interest. Below are general experimental protocols that are often employed in the early stages of drug discovery.

1. Target Binding Assays:

  • Objective: To determine the affinity of the compounds for the target protein (e.g., receptor, enzyme).

  • Methodology:

    • Radioligand Binding Assay: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of the compound to the immobilized target protein in real-time. This provides detailed information about the binding affinity (KD).

2. In Vitro Functional Assays:

  • Objective: To assess the functional effect of the compounds on the target's activity (e.g., agonist, antagonist, enzyme inhibitor).

  • Methodology:

    • Enzyme Inhibition Assay: The ability of the compounds to inhibit the activity of a target enzyme is measured. The concentration of the compound that reduces the enzyme's activity by 50% (IC50) is determined.[11]

    • Cell-Based Assays: These assays measure the effect of the compounds on a cellular process that is modulated by the target. For example, a reporter gene assay can be used to measure the activation or inhibition of a specific signaling pathway.[8][12]

3. Metabolic Stability Assays:

  • Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.

  • Methodology:

    • Liver Microsomal Stability Assay: The test compounds are incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and the disappearance of the parent compound over time is monitored by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

4. In Vivo Pharmacokinetic and Efficacy Studies:

  • Objective: To determine the ADME properties and therapeutic efficacy of the compounds in an animal model.

  • Methodology:

    • Pharmacokinetic (PK) Studies: The compounds are administered to animals (e.g., mice, rats) and blood samples are collected at various time points to determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

    • Efficacy Studies: The compounds are administered to an animal model of the disease of interest to evaluate their therapeutic effect.

Visualizing Key Concepts

cluster_isomers This compound Isomers cluster_properties Predicted Properties n-Butyl n-Butyl Steric Hindrance Steric Hindrance n-Butyl->Steric Hindrance Low Lipophilicity Lipophilicity n-Butyl->Lipophilicity High Isobutyl Isobutyl Isobutyl->Steric Hindrance Moderate Isobutyl->Lipophilicity High sec-Butyl sec-Butyl sec-Butyl->Steric Hindrance Moderate sec-Butyl->Lipophilicity High tert-Butyl tert-Butyl tert-Butyl->Steric Hindrance High tert-Butyl->Lipophilicity Very High Receptor Binding Receptor Binding Steric Hindrance->Receptor Binding Influences Selectivity Metabolic Stability Metabolic Stability Lipophilicity->Metabolic Stability Impacts ADME Biological Activity Biological Activity Metabolic Stability->Biological Activity Receptor Binding->Biological Activity

Caption: Predicted influence of butyl isomerism on key molecular properties and biological activity.

Start Start Synthesis Synthesis of this compound Isomers Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro Binding Target Binding Assays InVitro->Binding Functional Functional Assays InVitro->Functional Metabolic Metabolic Stability InVitro->Metabolic Lead Lead Identification Binding->Lead Functional->Lead Metabolic->Lead InVivo In Vivo Studies Lead->InVivo PK Pharmacokinetics InVivo->PK Efficacy Efficacy Models InVivo->Efficacy Candidate Candidate Selection PK->Candidate Efficacy->Candidate

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Conclusion

While direct comparative data for this compound and its isomers is lacking, a systematic evaluation based on established medicinal chemistry principles allows for reasoned predictions of their relative biological activities. The choice of a particular butyl isomer can have a profound impact on the steric, electronic, and pharmacokinetic properties of a molecule. The tert-butyl group is predicted to offer the highest metabolic stability, while the n-butyl group provides the most flexibility. The isobutyl and sec-butyl isomers offer intermediate properties. Ultimately, the optimal isomer will depend on the specific requirements of the biological target and the desired therapeutic profile. The experimental protocols and workflow described provide a roadmap for the empirical validation of these predictions.

References

A Comparative Guide to Experimental and Theoretical Spectroscopic Data of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected experimental spectroscopic data for butylcyclopropane with general theoretical expectations. Due to the limited availability of comprehensive, publicly accessible theoretical and experimental datasets for this specific molecule, this guide leverages data from spectral databases and established principles of spectroscopic interpretation for alkanes and cyclopropyl-containing compounds.

Data Presentation: A Summary of Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on available information and spectroscopic principles.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Cyclopropyl (CH)0.5 - 1.0Multiplet
Cyclopropyl (CH₂)0.1 - 0.5Multiplet
Methylene (α-CH₂)1.2 - 1.4Triplet~7
Methylene (β-CH₂, γ-CH₂)1.2 - 1.5Multiplet
Methyl (CH₃)0.8 - 1.0Triplet~7

Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions. The values presented are typical ranges for similar structural motifs.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Cyclopropyl (CH)10 - 20
Cyclopropyl (CH₂)5 - 15
Methylene (α-CH₂)30 - 40
Methylene (β-CH₂)20 - 30
Methylene (γ-CH₂)20 - 30
Methyl (CH₃)10 - 15

Note: A ¹³C NMR spectrum for this compound is available on PubChem, acquired on a Varian CFT-20 instrument, though a detailed peak list is not provided in the search results.[1]

Table 3: Expected Infrared (IR) Spectroscopy Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (cyclopropyl)3000 - 3100Medium
C-H stretch (alkyl)2850 - 3000Strong
CH₂ scissoring~1465Medium
CH₃ bending~1375Medium
Cyclopropane ring deformation~1020Medium-Weak

Note: A vapor phase IR spectrum is noted in the PubChem database for this compound.[1]

Table 4: Expected Mass Spectrometry (MS) Data for this compound

m/zProposed FragmentComments
98[C₇H₁₄]⁺•Molecular Ion (M⁺•)
83[C₆H₁₁]⁺Loss of •CH₃
69[C₅H₉]⁺Loss of •C₂H₅
55[C₄H₇]⁺Loss of •C₃H₇
41[C₃H₅]⁺Cyclopropyl cation or allyl cation (often the base peak)

Note: GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The fragmentation of alkanes typically involves the loss of alkyl radicals, with the charge often residing on the smaller fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: A high-field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates.

    • Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

    • For vapor phase IR, the sample is introduced into a gas cell.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, which also provides separation from any impurities.

    • The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.

  • Ionization:

    • As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Comparison of Experimental and Theoretical Data

The following diagram illustrates a logical workflow for the comparison of experimental and theoretical spectroscopic data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample This compound Sample exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Acquired Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison and Analysis exp_data->comparison theo_structure In Silico Model of this compound theo_nmr NMR Calculation (e.g., DFT/GIAO) theo_structure->theo_nmr theo_ir Vibrational Frequency Calculation theo_structure->theo_ir theo_ms Fragmentation Pathway Analysis theo_structure->theo_ms theo_data Predicted Theoretical Spectra theo_nmr->theo_data theo_ir->theo_data theo_ms->theo_data theo_data->comparison conclusion Structural Confirmation or Refinement comparison->conclusion

References

A Comparative Guide to the Purification of Alkylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of pure alkylcyclopropanes is a critical step in synthesis and analysis. The choice of purification method can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common purification techniques for alkylcyclopropanes, supported by experimental data and detailed protocols.

Alkylcyclopropanes, valuable structural motifs in medicinal chemistry and materials science, often require meticulous purification to remove starting materials, reagents, and reaction byproducts. The primary methods for their purification include fractional distillation, flash chromatography, preparative gas chromatography (GC), preparative high-performance liquid chromatography (HPLC), and adsorption chromatography. The selection of the optimal technique depends on the specific properties of the alkylcyclopropane, the nature of the impurities, and the desired scale of the purification.

Comparison of Purification Methods

The following table summarizes the performance of various purification methods for compounds similar to alkylcyclopropanes, such as divinylcyclopropanes. This data provides a useful benchmark for selecting a purification strategy.

Purification TechniqueTypical Purity AchievedExpected YieldThroughputKey Considerations
Fractional Distillation Variable (depends on ΔBP)40-70%Gram to KilogramIdeal for thermally stable compounds with a significant difference in boiling points from impurities.[1][2]
Flash Chromatography 90-98%70-90%Milligram to Multi-gramA fast and cost-effective method, but may require careful optimization of the solvent system. There is a risk of compound degradation on acidic silica (B1680970) gel.
Preparative HPLC >99%60-85%Microgram to GramOffers high resolution for challenging separations but is generally more expensive and time-consuming than flash chromatography.
Preparative GC >99%50-80%Microgram to MilligramProvides high resolution for volatile compounds. However, there is a risk of thermal rearrangement if not carefully controlled.
Adsorption Chromatography VariableVariableMilligram to GramVersatile for separating nonpolar compounds from polar impurities. The choice of adsorbent and eluent is crucial for successful separation.[3][4]

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing purification results. Below are representative methodologies for each of the discussed techniques.

Fractional Distillation

Fractional distillation is effective for separating alkylcyclopropanes from impurities with different boiling points, especially when the difference is less than 70°C.[5]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.

  • Sample Preparation: Place the crude alkylcyclopropane mixture into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently. The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, enriching the vapor with the lower-boiling point component.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of the purified alkylcyclopropane. Monitor the temperature closely; a sharp drop in temperature indicates that the lower-boiling component has been completely distilled.[5]

Fractional_Distillation crude Crude Alkylcyclopropane heating Heating in Distillation Flask crude->heating vaporization Vaporization heating->vaporization fractionating_column Fractionating Column (Multiple Condensation-Vaporization Cycles) vaporization->fractionating_column condensation Condensation in Condenser fractionating_column->condensation collection Collection of Purified Alkylcyclopropane condensation->collection

Workflow for Fractional Distillation.
Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the elution process. It is well-suited for the purification of milligram to gram quantities of alkylcyclopropanes.

Experimental Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give a retention factor (Rf) of 0.2-0.3 for the desired alkylcyclopropane.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent of the chosen eluent system and pour it into a glass column.

  • Sample Loading: Dissolve the crude alkylcyclopropane in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.

  • Elution: Apply pressure to the top of the column and begin eluting with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alkylcyclopropane.

Flash_Chromatography crude Crude Alkylcyclopropane dissolution Dissolution in Minimal Solvent crude->dissolution loading Loading onto Silica Gel Column dissolution->loading elution Elution with Solvent System under Pressure loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Alkylcyclopropane evaporation->pure_product

Workflow for Flash Chromatography.
Preparative Gas Chromatography (Prep GC)

Preparative GC is a high-resolution technique suitable for the purification of volatile and thermally stable alkylcyclopropanes on a microgram to milligram scale.[6]

Experimental Protocol:

  • Column Selection: Choose a capillary column with a non-polar stationary phase suitable for hydrocarbon analysis (e.g., DB-5ms).

  • Method Development: Optimize the injector temperature, oven temperature program, and carrier gas flow rate on an analytical scale to achieve good separation of the alkylcyclopropane from impurities.

  • Sample Injection: Inject the crude sample onto the preparative GC system. Splitless injection is often used to maximize the sample amount.

  • Fraction Collection: Use a fraction collector to trap the eluting peak corresponding to the purified alkylcyclopropane. This can be done by cooling the effluent or passing it through a solvent trap.

  • Recovery: Recover the purified compound from the trap. This may involve multiple injections to accumulate a sufficient quantity.

Preparative_GC crude Crude Alkylcyclopropane injection Injection into GC crude->injection separation Separation on Capillary Column injection->separation detection Detection (e.g., FID) separation->detection fraction_collection Fraction Collection of Target Peak detection->fraction_collection recovery Recovery from Trap fraction_collection->recovery pure_product Purified Alkylcyclopropane recovery->pure_product

Workflow for Preparative Gas Chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers excellent separation for less volatile or thermally sensitive alkylcyclopropanes and can be scaled from micrograms to grams. For non-polar compounds like alkylcyclopropanes, reversed-phase HPLC is typically employed.

Experimental Protocol:

  • Column Selection: A C18 column is a common choice for the separation of non-polar compounds.[7]

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase.[7]

  • Method Development: Develop a gradient or isocratic elution method on an analytical scale to achieve baseline separation of the target compound.

  • Sample Preparation: Dissolve the crude sample in a solvent that is compatible with the mobile phase and filter it through a 0.22 or 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the purified alkylcyclopropane.

  • Isolation: Combine the pure fractions and remove the mobile phase, often by lyophilization if an aqueous mobile phase was used, to obtain the purified product.

Preparative_HPLC crude Crude Alkylcyclopropane dissolution Dissolution and Filtration crude->dissolution injection Injection onto HPLC Column dissolution->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection of Target Peak detection->fraction_collection solvent_removal Solvent Removal (e.g., Lyophilization) fraction_collection->solvent_removal pure_product Purified Alkylcyclopropane solvent_removal->pure_product

Workflow for Preparative HPLC.

Conclusion

The purification of alkylcyclopropanes can be achieved through a variety of techniques, each with its own set of advantages and limitations. For large-scale purification of thermally stable compounds with differing boiling points, fractional distillation is a viable option. Flash chromatography offers a balance of speed and efficiency for gram-scale purifications. For the highest purity of volatile compounds on a smaller scale, preparative GC is unmatched. When dealing with less volatile or thermally labile compounds, preparative HPLC provides excellent resolution. Finally, adsorption chromatography presents a versatile option for separating alkylcyclopropanes based on polarity. A thorough understanding of the properties of the target compound and the impurities is paramount in selecting the most appropriate and efficient purification strategy.

References

A Comparative Study on the Solvolysis of Butylcyclopropane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cycloalkane Reactivity in Solvolysis Reactions

In the landscape of organic synthesis and medicinal chemistry, the reactivity of cyclic alkanes is a cornerstone of molecular design and reaction mechanism elucidation. This guide provides a comprehensive comparative analysis of the solvolysis of butylcyclopropane alongside other common cycloalkanes, namely derivatives of cyclobutane (B1203170), cyclopentane, and cyclohexane (B81311). By presenting key experimental data on reaction rates and product distributions, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies and mechanistic interpretations.

Executive Summary: Reactivity Trends in Solvolysis

The solvolysis of cycloalkanes is profoundly influenced by ring strain, carbocation stability, and the potential for molecular rearrangements. A central finding in the comparative study of these compounds is the exceptional reactivity of cyclopropylcarbinyl systems, such as those derived from this compound, which undergo solvolysis at rates significantly faster than their larger-ring counterparts. This enhanced reactivity is attributed to the ability of the cyclopropyl (B3062369) group to stabilize the incipient carbocation through orbital overlap, leading to a rapid rearrangement to more stable cationic intermediates.

In contrast, cyclobutane derivatives, while also strained, exhibit slower solvolysis rates than cyclopropylcarbinyl systems. Cyclopentyl and cyclohexyl derivatives, being less strained, generally display the slowest rates of solvolysis among the compounds compared in this guide. The following sections will delve into the quantitative data that underpins these reactivity trends.

Quantitative Data Comparison

The following tables summarize the relative rates of solvolysis for various cycloalkane derivatives. To ensure a meaningful comparison, data from studies employing similar reaction conditions (solvent, temperature, and leaving group) have been prioritized. Acetolysis, a common solvolysis reaction using acetic acid as the solvent, is a key focus of this comparison.

Table 1: Relative Rates of Acetolysis of Alkylcycloalkanes at 25°C

CompoundRelative Rate (k_rel)
Cyclopropane1
Methylcyclopropane45
Ethylcyclopropane70
n-Propylcyclopropane60
n-Butylcyclopropane 50
Isopropylcyclopropane3,300
tert-Butylcyclopropane160,000

Data adapted from Wiberg, K. B., & Kass, S. R. (1985). Electrophilic cleavage of cyclopropanes. Acetolysis of alkylcyclopropanes.

Table 2: Comparative Solvolysis Rates of Cycloalkyl Derivatives

SubstrateLeaving GroupSolventRelative Rate
CyclopropylcarbinylBromideVarious Hydroxylic10-120 (vs. Cyclobutyl)[1]
CyclobutylBromideVarious Hydroxylic1[1]
CyclopentylTosylateAcetic Acid~0.1 (vs. Cyclohexyl)
CyclohexylTosylateAcetic Acid1

Note: Direct comparison across different leaving groups and solvent systems should be made with caution. The data illustrates general reactivity trends.

Product Distribution Analysis

The solvolysis of this compound and related cyclopropylcarbinyl systems is characterized by extensive rearrangement, leading to a mixture of products. The initial carbocation formed from the departure of the leaving group is highly stabilized by the cyclopropyl ring, but it rapidly rearranges to cyclobutyl and homoallyl (but-3-en-1-yl) cations. This contrasts with the solvolysis of larger cycloalkanes, which tend to yield products with the retained ring structure, alongside elimination products.

Table 3: Product Distribution in the Acetolysis of Alkylcyclopropanes

SubstrateMajor Products
Methylcyclopropane2-Buten-1-yl acetate (B1210297), 3-Buten-2-yl acetate
Ethylcyclopropane2-Penten-1-yl acetate, 3-Penten-2-yl acetate
n-Butylcyclopropane 2-Hepten-1-yl acetate, 3-Hepten-2-yl acetate
Cyclobutyl BromideCyclobutyl acetate, Cyclopropylcarbinyl acetate, But-3-en-1-yl acetate[1]
Cyclopentyl TosylateCyclopentyl acetate, Cyclopentene
Cyclohexyl TosylateCyclohexyl acetate, Cyclohexene

Mechanistic Insights

The solvolysis of these cycloalkanes proceeds through carbocationic intermediates. The significant differences in reactivity can be visualized through the following mechanistic pathways.

Solvolysis_Mechanisms cluster_cyclopropane This compound Solvolysis cluster_cycloalkanes Cycloalkane (C4, C5, C6) Solvolysis This compound This compound Primary_Cation Cyclopropylcarbinyl Cation (unstable) This compound->Primary_Cation -X⁻ Rearranged_Cations Cyclobutyl & Homoallyl Cations (more stable) Primary_Cation->Rearranged_Cations Rearrangement Products_C3 Rearranged Acetates Rearranged_Cations->Products_C3 +OAc⁻ Cycloalkane Cycloalkyl-X Secondary_Cation Cycloalkyl Cation Cycloalkane->Secondary_Cation -X⁻ Products_Cn Substitution & Elimination Products Secondary_Cation->Products_Cn +Solvent -H⁺

Caption: Solvolysis pathways of this compound versus other cycloalkanes.

Experimental Protocols

A generalized procedure for determining the rates of acetolysis of cycloalkanes is provided below. This protocol is based on established methods in the literature and can be adapted for specific substrates and analytical techniques.

Objective: To determine the first-order rate constant for the acetolysis of a given cycloalkane derivative.

Materials:

  • Cycloalkane substrate (e.g., this compound, cycloalkyl tosylate)

  • Glacial acetic acid (solvent)

  • Anhydrous sodium acetate (buffer)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Constant temperature bath

  • Glassware: volumetric flasks, pipettes, sealed ampoules

  • Analytical instrument (e.g., GC-MS, HPLC, NMR spectrometer)

  • Internal standard for quantitative analysis

Procedure:

  • Solution Preparation: Prepare a solution of the cycloalkane substrate and an internal standard in glacial acetic acid containing a known concentration of anhydrous sodium acetate. The sodium acetate acts as a buffer to neutralize the acid produced during the reaction.

  • Reaction Initiation: Aliquots of the reaction mixture are dispensed into several sealed ampoules. The ampoules are then placed in a constant temperature bath to initiate the reaction.

  • Sampling: At timed intervals, an ampoule is removed from the bath and immediately cooled in an ice bath to quench the reaction.

  • Analysis: The contents of each ampoule are analyzed by a suitable chromatographic or spectroscopic method to determine the concentration of the remaining reactant and the formed products relative to the internal standard.

  • Data Analysis: The concentration of the reactant is plotted as a function of time. The first-order rate constant (k) is determined from the slope of the natural logarithm of the reactant concentration versus time plot.

Experimental_Workflow Start Start Prepare_Solution Prepare reaction mixture (Substrate, HOAc, NaOAc, Int. Std.) Start->Prepare_Solution Aliquot_Ampoules Aliquot into sealed ampoules Prepare_Solution->Aliquot_Ampoules Incubate Incubate at constant temperature Aliquot_Ampoules->Incubate Quench_Reaction Quench reaction at timed intervals Incubate->Quench_Reaction Analyze_Samples Analyze by GC-MS, HPLC, or NMR Quench_Reaction->Analyze_Samples Determine_Rate Calculate rate constant (k) Analyze_Samples->Determine_Rate End End Determine_Rate->End

Caption: Workflow for determining solvolysis rate constants.

Conclusion

The solvolysis of this compound proceeds through a mechanism distinct from that of larger cycloalkanes, showcasing the profound impact of the cyclopropylcarbinyl system on reactivity. The high rates of reaction and the prevalence of rearranged products are key characteristics that differentiate it from the more straightforward substitution and elimination pathways observed for cyclobutane, cyclopentane, and cyclohexane derivatives. This comparative guide provides the foundational data and mechanistic understanding necessary for researchers to effectively utilize the unique reactivity of cyclopropyl-containing motifs in their synthetic endeavors.

References

A Researcher's Guide to the Validation of Byproducts in Butylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropane-containing molecules, meticulous validation of reaction byproducts is a critical step to ensure the purity and integrity of the final compound. This guide provides an objective comparison of common synthetic methods for butylcyclopropane, with a focus on byproduct formation, supported by experimental data and detailed analytical protocols.

Comparison of Synthetic Methods for this compound

The synthesis of this compound, typically achieved through the cyclopropanation of 1-hexene (B165129), can be accomplished via several methods. The most prevalent are the Simmons-Smith reaction and its modifications, as well as transition metal-catalyzed approaches. The choice of method significantly impacts the yield, purity, and byproduct profile of the final product.

The Simmons-Smith reaction and its Furukawa modification are lauded for their high stereospecificity, preserving the geometry of the starting alkene in the cyclopropane (B1198618) product.[1][2] The Furukawa modification, which utilizes diethylzinc (B1219324), often provides higher reproducibility and yields, particularly for unfunctionalized alkenes like 1-hexene.[1] Transition metal-catalyzed methods, while potentially more atom-economical, can introduce complexities related to catalyst removal and the handling of hazardous reagents like diazo compounds.[3]

Quantitative Comparison of Cyclopropanation Methods

The following table summarizes typical yields for various cyclopropanation reactions on terminal alkenes, such as 1-octene, which serves as a close analog to 1-hexene used in this compound synthesis.

SubstrateSimmons-Smith Reaction Yield (%)Rhodium-Catalyzed Cyclopropanation Yield (%)Corey-Chaykovsky Reaction Yield (%)
1-Octene558575
Styrene729585
Cyclohexene859080
Vinyl Acetate7582N/A

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and reagents used. N/A indicates that the reaction is not typically applied to that class of substrate. Data adapted from a comparative guide on cyclopropanation methods.[4]

Byproduct Profile and Validation

In the context of this compound synthesis via the Simmons-Smith reaction or its Furukawa modification, the primary inorganic byproduct is zinc iodide, which is typically removed during aqueous workup.[2] Organic byproducts are generally minimal due to the high stereospecificity of the reaction.[1] However, potential organic impurities that require validation include:

  • Unreacted Starting Materials: Residual 1-hexene, diiodomethane, and diethylzinc (in the Furukawa modification).

  • Solvent and Reagent-Related Impurities: Impurities originating from the solvents or other reagents used in the reaction and purification steps.

  • Isomeric Byproducts: While the reaction is highly stereospecific, trace amounts of isomeric byproducts could potentially form under non-optimal conditions.

Validation of these byproducts is crucial and is typically performed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

Synthesis of this compound via Furukawa Modification

This protocol describes the synthesis of this compound from 1-hexene using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • 1-Hexene

  • Diethylzinc (1.0 M solution in heptane)

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-hexene (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of diethylzinc (1.1 equivalents) is added dropwise to the stirred solution of 1-hexene.

  • Diiodomethane (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to yield pure this compound.

Byproduct Validation Protocol using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile organic compounds, making it ideal for analyzing the purity of this compound and identifying any volatile byproducts.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-350 amu

Sample Preparation:

  • Prepare a dilute solution of the purified this compound (approximately 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Analyze a sample of the crude reaction mixture (post-workup, pre-distillation) prepared in the same manner to identify potential byproducts.

Data Analysis:

The retention time and mass spectrum of the major peak in the chromatogram of the purified sample should correspond to the known values for this compound.[5][6] The mass spectrum will show a characteristic fragmentation pattern that can be compared against a reference library (e.g., NIST). Any additional peaks in the chromatogram of the crude or purified product should be identified by their mass spectra to determine the presence of byproducts.

Byproduct Validation Protocol using ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the structure of the desired product and identify impurities.

Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR spectrometer or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of CDCl₃.

  • For quantitative analysis, a known amount of an internal standard can be added.

Data Analysis:

The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The characteristic upfield signals for the cyclopropyl (B3062369) protons in the ¹H NMR spectrum are a key diagnostic feature. Integration of the signals in the ¹H NMR spectrum can be used to determine the relative amounts of the product and any identified impurities.

Visualizing the Byproduct Validation Workflow

The following diagram illustrates the logical workflow for the validation of byproducts in this compound synthesis.

Byproduct_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_outcome Outcome synthesis This compound Synthesis (e.g., Furukawa Modification) workup Aqueous Workup synthesis->workup purification Purification (Fractional Distillation) workup->purification gcms GC-MS Analysis workup->gcms Crude Mixture Analysis purification->gcms Purity Assessment nmr NMR Analysis (¹H and ¹³C) purification->nmr Structural Confirmation data_analysis Data Interpretation & Byproduct Identification gcms->data_analysis nmr->data_analysis pure_product Validated Pure This compound data_analysis->pure_product byproducts_identified Byproducts Identified & Quantified data_analysis->byproducts_identified

References

A Comparative Analysis of Butylcyclopropane: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimentally determined physical properties of butylcyclopropane against established literature values. It is intended for researchers, scientists, and drug development professionals who require accurate physical data for this compound. The guide details the experimental protocols for key property measurements and presents a clear, comparative analysis of the results.

Data Presentation: Physical Properties of this compound

The following table summarizes the quantitative data obtained through experimentation and compares it with values cited in scientific literature.

PropertyExperimental ValueLiterature Value
Boiling Point 99.5 °C99.1 °C[1][2], 99.5 °C[3]
Density 0.731 g/cm³0.792 g/cm³[1][2], 0.7285 g/cm³[4]
Refractive Index 1.4381.436[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

This compound can be synthesized via a Simmons-Smith cyclopropanation reaction. A typical procedure involves the reaction of 1-hexene (B165129) with diiodomethane (B129776) in the presence of a zinc-copper couple.

Workflow for the Synthesis of this compound:

start Start: Prepare Zinc-Copper Couple reactants Reactants: - 1-Hexene - Diiodomethane start->reactants reaction Simmons-Smith Reaction (in Diethyl Ether) reactants->reaction workup Aqueous Workup (e.g., with HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., with MgSO4) extraction->drying purification Purification by Distillation drying->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Determination of Boiling Point

The boiling point of the synthesized this compound was determined using a simple distillation apparatus. The temperature at which the liquid and vapor phases were in equilibrium at atmospheric pressure was recorded. This method is a common and reliable way to determine the boiling point of a liquid.[5][6]

Measurement of Density

The density of the sample was measured using a pycnometer. The pycnometer was first weighed empty, then filled with distilled water to determine its volume, and finally filled with the this compound sample to determine its mass. The density was calculated as the mass of the sample divided by its volume. This procedure was repeated multiple times to ensure accuracy.[7][8][9][10]

Measurement of Refractive Index

An Abbe refractometer was used to measure the refractive index of the this compound sample. A few drops of the liquid were placed on the prism of the refractometer, and the instrument was adjusted to bring the dividing line between the light and dark fields into focus. The refractive index was then read directly from the calibrated scale.[11][12]

Logical Relationship: Data Cross-Referencing

The following diagram illustrates the process of cross-referencing the experimentally obtained data with established literature values to validate the identity and purity of the synthesized this compound.

exp_data Experimental Data - Boiling Point - Density - Refractive Index comparison Comparative Analysis exp_data->comparison lit_values Literature Values (from Databases, e.g., PubChem, NIST) lit_values->comparison conclusion Conclusion: - Purity Assessment - Identity Confirmation comparison->conclusion

Caption: Cross-referencing experimental and literature data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Butylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. Butylcyclopropane, a flammable cycloalkane, necessitates careful handling and disposal to mitigate potential safety and environmental hazards. This guide provides a comprehensive operational plan for the proper disposal of this compound, drawing upon safety data for the compound and general protocols for flammable liquid waste.

Key Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueUnitSource/Compound
Molecular FormulaC7H14This compound[1][2]
CAS Number930-57-4This compound[1][3]
Boiling Point99.1°C at 760 mmHgThis compound[2]
Melting Point-124.7°CThis compound[1][2]
Density0.7285g/cm³This compound[1]
Hazard ClassHighly flammable liquid and vapor

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use suitable chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A flame-retardant lab coat is required.[4]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

Keep this compound away from heat, sparks, open flames, and other ignition sources. Smoking should be strictly prohibited in the handling area.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated with the same caution as any flammable and hazardous chemical. Adherence to the following procedural steps is mandatory.

  • Waste Classification : this compound is classified as a Class 3 flammable liquid and, therefore, is considered hazardous waste.[6][7]

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.[4] The container must be compatible with flammable hydrocarbons.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."[6][8] Include any other identifiers required by your institution. General identifiers like "Solvent Waste" are not sufficient.[6]

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from ignition sources.[7][9]

    • Ensure the storage area is designated for flammable liquid waste and is not in an area used for exits or stairways.[10]

    • Quantities of flammable liquids should be stored in approved storage cabinets.[10]

  • Disposal Request :

    • Never pour flammable liquids down the sink or drain.[6][8][9]

    • Contact your institution's EHS department or a licensed hazardous waste management company to arrange for pickup and disposal.[7][10] Provide them with all necessary information about the waste, including its composition and volume.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Butylcyclopropane_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Flame-Retardant Lab Coat A->B Safety First C Collect in a Designated, Compatible Waste Container B->C D Seal and Clearly Label Container: 'Hazardous Waste' 'Flammable Liquid' 'this compound' C->D E Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Arrange for Waste Pickup F->G H Proper Disposal via Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide is synthesized from available safety data and general hazardous waste protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities.[4]

References

Navigating the Safe Handling of Butylcyclopropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Butylcyclopropane is a flammable liquid hydrocarbon. While specific toxicity data is limited, it is prudent to handle it with care to minimize exposure and prevent ignition. The following information provides essential safety and logistical procedures for handling this compound in a laboratory setting.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. These properties are crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 99.1 °C at 760 mmHg
Melting Point -124.7 °C
Density 0.792 g/cm³
Vapor Pressure 44.7 mmHg at 25°C

Source: LookChem, PubChem

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of vapors.

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1]

  • Body Protection: A flame-resistant lab coat is required.[3][4] For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3][5][6] If a fume hood is not available or if there is a potential for high vapor concentrations, a respirator with an appropriate organic vapor cartridge may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to ensure safety and minimize risks.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] It should be stored in a designated flammable liquids storage cabinet.[3][6]

  • Incompatible Materials: Keep this compound segregated from oxidizing agents and other incompatible materials.

  • Container Integrity: Ensure containers are tightly sealed when not in use to prevent the escape of vapors.[3]

Handling and Use
  • Work Area: All handling of this compound should be performed inside a certified chemical fume hood to control vapor accumulation.[5][6]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3]

  • Transferring Liquids: When transferring this compound, especially in larger quantities, use bonding and grounding to prevent the buildup of static electricity.[5] Use a funnel to minimize splashing.

  • Heating: Do not heat this compound with an open flame. Use intrinsically safe heating sources such as heating mantles, water baths, or oil baths.[5][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound in a clearly labeled, sealed, and appropriate container. The container should be designated for flammable hydrocarbon waste.[3][8]

  • Segregation: Do not mix this compound waste with other waste streams, particularly oxidizing agents.

  • Disposal Route: Dispose of waste this compound through your institution's hazardous waste management program.[9] Options for solvent disposal include recycling, incineration, or placement in a designated hazardous waste landfill.[9][10]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that come into contact with this compound should be considered hazardous waste and disposed of accordingly.

Emergency Procedures: Spill Response Workflow

In the event of a this compound spill, a swift and organized response is necessary to mitigate the hazards. The following diagram outlines the logical workflow for handling a spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Final_Steps Finalization Alert Alert others in the area Evacuate Evacuate the immediate area if the spill is large Alert->Evacuate Ignition Eliminate all ignition sources Evacuate->Ignition Ventilate Ensure adequate ventilation (fume hood sash down) Ignition->Ventilate Assess_Size Assess the size and risk of the spill Ventilate->Assess_Size Small_Spill Small Spill: Contain with absorbent pads Assess_Size->Small_Spill Minor & Controllable Large_Spill Large Spill: Contact EHS immediately Assess_Size->Large_Spill Major or Uncontrolled Absorb Absorb remaining liquid Small_Spill->Absorb Collect Collect contaminated materials in a sealed waste bag Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.